molecular formula C28H54O17 B12422686 CH2Cooh-peg12-CH2cooh

CH2Cooh-peg12-CH2cooh

Numéro de catalogue: B12422686
Poids moléculaire: 662.7 g/mol
Clé InChI: VHPMGGSGIGVUPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CH2Cooh-peg12-CH2cooh is a useful research compound. Its molecular formula is C28H54O17 and its molecular weight is 662.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H54O17

Poids moléculaire

662.7 g/mol

Nom IUPAC

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C28H54O17/c29-27(30)25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-34-3-1-33-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28(31)32/h1-26H2,(H,29,30)(H,31,32)

Clé InChI

VHPMGGSGIGVUPM-UHFFFAOYSA-N

SMILES canonique

C(COCCOCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCCOCCOCC(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to CH2COOH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinker, CH2COOH-PEG12-CH2COOH. It details its physicochemical properties, synthesis, and applications, with a focus on its role in bioconjugation and drug delivery systems.

Core Physicochemical Properties

This compound, systematically named 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontanedioic acid, is a polyethylene (B3416737) glycol (PEG)-based linker featuring twelve repeating ethylene (B1197577) glycol units.[1] This structure is terminated at both ends by carboxymethyl groups, providing reactive sites for conjugation. The PEG backbone imparts hydrophilicity, which can enhance the solubility and biocompatibility of conjugated molecules.[][3]

The key quantitative properties of this molecule are summarized below.

PropertyValueReference(s)
Molecular Formula C28H54O17[1][4]
Molecular Weight 662.72 g/mol [1][4]
Exact Mass 662.3400 Da[1]
Purity >98% (Typical)[1]
Appearance To be determined (Often a solid at room temperature)[1]

Note: The molecular weight may vary slightly between batches due to the nature of polymers.

Synthesis and Purification

The synthesis of dicarboxylic acid-terminated PEGs can be achieved through several methods, including:

  • Carboxymethylation of PEG-diol: A common method involves the reaction of a PEG diol (HO-PEG12-OH) with a protected haloacetic acid, such as t-butyl bromoacetate, in the presence of a base. The protecting groups are subsequently removed using an acid, like trifluoroacetic acid, to yield the final dicarboxylic acid product.[5] This method offers high purity, often exceeding 99%.[5]

  • Direct Oxidation of PEG-diol: Another approach is the direct oxidation of the terminal primary alcohol groups of a PEG diol to carboxylic acids.[6][7] This can be performed using various oxidizing agents, and reaction conditions such as temperature and pressure can be optimized to achieve high yields.[7]

Purification of the final product is critical to remove unreacted starting materials and byproducts. Common techniques include recrystallization, precipitation, and chromatography.[5] The purity is typically verified using analytical methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.[4]

Applications in Research and Drug Development

Bifunctional PEG linkers are essential tools in biotechnology and pharmaceutical development.[8] The dual carboxylic acid functionalities of this compound make it an ideal homobifunctional crosslinker for various applications.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect a cytotoxic drug to a monoclonal antibody.[][9] The PEG chain can improve the ADC's pharmacokinetic properties by increasing solubility, extending circulation half-life, and reducing immunogenicity.[][9][10] The terminal carboxyl groups can be activated to react with amine groups on antibodies or drug payloads.

  • PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[]

  • Hydrogel Formation: The two carboxylic acid ends can participate in crosslinking reactions to form hydrogels, which are used in drug delivery, tissue engineering, and as biomaterials.[]

  • Surface Modification: PEGylating surfaces of nanoparticles or medical devices with this linker can significantly reduce non-specific protein binding, enhancing their biocompatibility in biological systems.[12]

The logical workflow for utilizing this linker in a bioconjugation reaction is depicted below.

G linker This compound activator EDC / NHS (Activation Buffer, pH 5-6) linker->activator Step 1: Activation activated_linker PEG-bis-NHS Ester (Active Intermediate) activator->activated_linker conjugate Crosslinked Conjugate activated_linker->conjugate Step 2: Conjugation (Coupling Buffer, pH 7-8) molecule Amine-Containing Molecule (e.g., Antibody, Drug) molecule->conjugate purify Purification (e.g., SEC, Dialysis) conjugate->purify Step 3: Quench & Purify G struct1 HOOC-PEG-COOH reagent1 + EDC/NHS (pH 5-6) struct2 R-NHS reagent2 + H₂N-Protein (pH 7-8) struct3 H₂N-Protein struct4 Protein-NHCO-PEG-CONH-Protein reagent1->struct2 reagent2->struct4

References

The Functional Core of Dicarboxylic Acid PEG12 Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted functions of dicarboxylic acid PEG12 linkers, critical components in modern bioconjugation and therapeutic development. These linkers, characterized by a polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units flanked by terminal carboxylic acid groups, offer a unique combination of hydrophilicity, biocompatibility, and chemical reactivity. This document provides a comprehensive overview of their applications, supported by available data, experimental methodologies, and visual workflows to facilitate their effective implementation in research and drug development.

Core Functions and Applications

Dicarboxylic acid PEG12 linkers are instrumental in bridging molecules to create complex, functional constructs. Their primary role is to covalently connect two entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug), or to link molecules to surfaces. The PEG12 spacer itself is not just a passive connector; it imparts crucial physicochemical properties to the resulting conjugate.

Key Functions:

  • Solubility Enhancement: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules, which is a common challenge with many potent drug compounds. This improved solubility aids in formulation and can prevent aggregation of the final conjugate.

  • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its ability to reduce the immunogenicity of conjugated molecules by creating a hydration shell that masks epitopes from the immune system. This "stealth" effect can also decrease non-specific binding to other proteins and surfaces.

  • Pharmacokinetic Modulation: The hydrodynamic radius of a molecule is increased upon conjugation with a PEG linker. This can lead to reduced renal clearance and a longer circulation half-life in vivo, thereby improving the pharmacokinetic profile of the therapeutic.

  • Controlled Spacing: The 12-unit PEG chain provides a defined and flexible spacer arm between the conjugated molecules. This spacing can be critical for maintaining the biological activity of both the targeting and effector moieties by minimizing steric hindrance.

  • Homobifunctional Reactivity: The presence of a carboxylic acid at both ends of the linker allows for the covalent attachment of two different or identical molecules containing primary amine groups through the formation of stable amide bonds.

Primary Applications:

  • Antibody-Drug Conjugates (ADCs): In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The linker's stability in circulation and its influence on the ADC's overall properties are critical for therapeutic success.

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. The flexibility and length of the PEG12 linker are key design parameters in achieving the optimal geometry for this complex.

  • Peptide and Protein Modification: These linkers are used to crosslink proteins or to conjugate peptides to larger carrier proteins to enhance their immunogenicity for antibody production.

  • Surface Modification: Dicarboxylic acid PEG12 linkers can be used to functionalize surfaces, such as nanoparticles and microplates, to attach biomolecules for diagnostic or targeted delivery applications.

Quantitative Data

While highly specific quantitative data for dicarboxylic acid PEG12 linkers is often context-dependent and not always publicly available, the following tables summarize general properties and comparative information gathered from various sources.

Table 1: Physicochemical Properties of a Representative Dicarboxylic Acid PEG12 Linker (Bis-PEG12-acid)

PropertyValueSource
Molecular Weight ~646.7 g/mol
Purity Typically >95%Commercial Suppliers
Physical Form White solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and DCM

Table 2: Influence of PEG Linker Length on ADC and PROTAC Properties (General Trends)

PropertyEffect of Increasing PEG Linker LengthRationaleSource
Aqueous Solubility IncreasesIncreased hydrophilicity from ethylene glycol repeats.
Circulation Half-Life Generally IncreasesIncreased hydrodynamic volume reduces renal clearance.
Cell Permeability Can DecreaseIncreased molecular weight and hydrophilicity can hinder passive diffusion across cell membranes.
Ternary Complex Formation (PROTACs) Highly Dependent on Specific SystemOptimal linker length is required to bridge the target protein and E3 ligase without steric clash. A linker that is too short or too long can be detrimental.
Tumor Accumulation Can IncreaseLonger linkers may improve tumor penetration and retention.

Experimental Protocols

The following sections provide detailed methodologies for common applications of dicarboxylic acid PEG12 linkers. These are generalized protocols and may require optimization for specific molecules and applications.

General Protocol for Two-Step EDC/NHS-Mediated Amine Coupling

This is the most common method for activating the carboxylic acid groups for reaction with primary amines.

Materials:

  • Dicarboxylic acid PEG12 linker (e.g., Bis-PEG12-acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Amine-containing molecule 1 (e.g., a peptide)

  • Amine-containing molecule 2 (e.g., a carrier protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions

Procedure:

  • Linker Activation:

    • Dissolve the dicarboxylic acid PEG12 linker in Activation Buffer (or anhydrous DMF/DMSO).

    • Add a 2-5 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to Amine 1:

    • Immediately add the activated linker solution to a solution of the first amine-containing molecule in Coupling Buffer. The molar ratio of the activated linker to the amine will depend on the desired degree of labeling and should be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification (Optional but Recommended):

    • Remove excess unreacted linker and activation reagents. This can be achieved by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the size of the conjugated molecule.

  • Conjugation to Amine 2:

    • The purified conjugate from step 3, which now has a free activated NHS-ester at the other end of the PEG linker, is then reacted with the second amine-containing molecule in Coupling Buffer.

    • The reaction conditions are similar to step 2.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active NHS-esters.

  • Final Purification and Characterization:

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC, affinity chromatography).

    • Characterize the conjugate by methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the concentration and degree of labeling if a chromophore is present), and mass spectrometry (to confirm the identity of the conjugate).

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the non-specific conjugation of a drug-linker complex to lysine (B10760008) residues on an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug molecule with a primary amine handle

  • Bis-PEG12-acid linker

  • EDC and Sulfo-NHS

  • Activation and Coupling Buffers as described in 3.1.

  • Purification resins (e.g., Protein A, SEC)

Procedure:

  • Preparation of the Drug-Linker Moiety:

    • First, conjugate the amine-containing drug to one end of the Bis-PEG12-acid linker using the EDC/Sulfo-NHS chemistry described in Protocol 3.1, steps 1 and 2. A molar excess of the linker is typically used to ensure the drug is mono-conjugated, leaving the other carboxylic acid group free.

    • Purify the drug-linker conjugate to remove unreacted drug and linker.

  • Activation of the Drug-Linker Moiety:

    • Activate the free carboxylic acid group on the purified drug-linker complex using EDC and Sulfo-NHS as described in Protocol 3.1, step 1.

  • Conjugation to the Antibody:

    • Add the activated drug-linker solution to the antibody solution in Coupling Buffer. A typical molar ratio of drug-linker to antibody is between 5:1 and 20:1 to achieve a drug-to-antibody ratio (DAR) of 2-4.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other reagents by purifying the ADC. This is commonly done using Protein A affinity chromatography followed by SEC.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the level of aggregation by SEC.

    • Confirm the integrity and purity by SDS-PAGE.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the function of dicarboxylic acid PEG12 linkers.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Preparation cluster_1 Antibody Conjugation cluster_2 Purification & Characterization drug Amine-containing Drug activated_linker Activated Drug-Linker drug->activated_linker EDC/NHS linker Bis-PEG12-acid linker->activated_linker EDC/NHS adc Antibody-Drug Conjugate (ADC) activated_linker->adc antibody Monoclonal Antibody antibody->adc purification Purification (e.g., SEC) adc->purification characterization Characterization (e.g., HIC, MS) purification->characterization PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation protac Target Binder -- PEG12 Linker -- E3 Ligase Binder e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ubiquitination Ubiquitination of Target Protein protac->ubiquitination Recruitment target_protein Target Protein target_protein->protac target_protein->ubiquitination e3_ligase->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation EDC_NHS_Activation carboxylic_acid R-COOH Dicarboxylic Acid PEG12 o_acylisourea O-Acylisourea Intermediate (Unstable) carboxylic_acid->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester NHS-Ester (Amine-Reactive) o_acylisourea->nhs_ester + nhs NHS / Sulfo-NHS nhs->nhs_ester amide_bond R-CO-NH-R' Stable Amide Bond nhs_ester->amide_bond + amine R'-NH2 amine->amide_bond

The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biopharmaceutical development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, stands as a cornerstone technology. PEG spacers, acting as molecular bridges, are instrumental in optimizing the therapeutic efficacy of proteins, peptides, antibody-drug conjugates (ADCs), and other biologics. This guide provides a comprehensive technical overview of PEG spacers, detailing their physicochemical properties, conjugation chemistries, and the profound impact they have on drug design and performance.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification imparts several desirable pharmacological properties by altering the molecule's size, solubility, and steric hindrance.[2][3]

The fundamental advantages of utilizing PEG spacers in bioconjugation include:

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and a propensity for aggregation.[4] The hydrophilic nature of PEG spacers significantly increases the overall water solubility of the bioconjugate.[5]

  • Reduced Immunogenicity : The flexible PEG chain creates a protective hydrophilic shield around the bioconjugate, masking immunogenic epitopes and reducing the likelihood of an immune response.[2][5]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, thereby extending the circulating half-life of the therapeutic.[2][6] This often leads to a reduced dosing frequency.[3]

  • Enhanced Stability : The PEG spacer can protect the bioconjugate from enzymatic degradation, increasing its stability in biological environments.[5]

  • Controlled Spacing : Discrete PEG spacers provide a defined distance between the conjugated molecules, which is crucial for maintaining the biological activity of proteins and ensuring that payloads on ADCs can access their targets.[4]

Physicochemical Properties of Discrete PEG Spacers

Discrete PEGs (dPEGs) are monodisperse, meaning they have a precise, uniform molecular weight and length, in contrast to polydisperse PEGs which are a mixture of different chain lengths.[7] This uniformity is critical for producing homogenous bioconjugates with consistent pharmacological profiles.[7]

The properties of a PEG spacer are primarily determined by the number of ethylene (B1197577) glycol units. The spacer arm length can be estimated by multiplying the number of PEG units by the approximate length of a single ethylene glycol unit (~3.5 Å).

Below is a table summarizing the properties of common discrete PEG spacers.

Number of PEG Units (n)Molecular Weight ( g/mol )Calculated Spacer Arm Length (Å)
288.117.0
3132.1610.5
4176.2114.0
6264.3221.0
8352.4228.0
12528.6342.0
241057.2484.0
361585.86126.0

Common PEG Spacer Architectures and Chemistries

The versatility of PEG spacers stems from the ability to functionalize their termini with a wide array of reactive groups, allowing for specific conjugation to various functional groups on biomolecules.

Architectures:

  • Linear PEGs : The simplest form, with functional groups at one or both ends.[8]

  • Branched PEGs : Possess multiple PEG arms extending from a central core, which can increase the shielding effect and payload capacity.[8]

  • Multi-arm PEGs : Star-shaped molecules with numerous functional groups, often used in hydrogel formation and for creating high-density conjugates.[9]

Common Terminal Functional Groups:

Functional GroupReactive TowardsResulting Bond
N-hydroxysuccinimide (NHS) Ester Primary amines (-NH₂)Amide
Maleimide Thiols (-SH)Thioether
Azide (N₃) Alkynes (via Click Chemistry)Triazole
Alkyne Azides (via Click Chemistry)Triazole
Aldehyde Primary amines (-NH₂)Imine (reducible to a stable amine)
Hydrazide Aldehydes, KetonesHydrazone

Experimental Protocols

Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of an NHS-ester functionalized PEG spacer to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody in amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

  • NHS-PEGn-X (where X is the other functional group or a methyl cap)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEG reagent in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG reagent to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated antibody from excess PEG reagent and quenched byproducts using a pre-equilibrated SEC column. Monitor the elution profile at 280 nm and collect the fractions corresponding to the high molecular weight conjugate.

Thiol-Reactive PEGylation using Maleimide

This protocol details the conjugation of a maleimide-functionalized PEG spacer to a free thiol (cysteine residue) on a peptide.

Materials:

  • Thiol-containing peptide

  • Degassed conjugation buffer (e.g., Phosphate Buffered Saline with 10 mM EDTA, pH 6.5-7.5)

  • Maleimide-PEGn-X

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - if disulfides are present

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the degassed conjugation buffer. If the peptide contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG reagent in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG reagent to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction vessel should be flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Purification: Purify the PEGylated peptide using a pre-equilibrated SEC column appropriate for the size of the conjugate.

Characterization of PEGylated Bioconjugates

Size-Exclusion Chromatography (SEC): SEC is a primary method for purifying PEGylated proteins and assessing the success of the conjugation.[2] The increase in hydrodynamic radius upon PEGylation leads to an earlier elution time compared to the unmodified protein.

Protocol for SEC Purification:

  • Column Selection: Choose an SEC column with a fractionation range suitable for separating the PEGylated conjugate from the unreacted protein and excess PEG reagent.

  • System Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at a constant flow rate.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Elution and Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The first major peak typically corresponds to the PEGylated conjugate, followed by the unmodified protein and then the smaller, unreacted PEG reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the higher molecular weight PEGylated product.

Mass Spectrometry (MALDI-TOF): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the degree of PEGylation.[1] It directly measures the mass of the bioconjugate, allowing for the determination of the number of attached PEG chains.

Protocol for MALDI-TOF Analysis:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid for proteins, in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).[1]

  • Sample-Matrix Co-crystallization: Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode, which is suitable for large molecules. The mass spectrum will show a distribution of peaks, each corresponding to the protein with a different number of PEG chains attached.

  • Data Analysis: The mass difference between adjacent major peaks in the spectrum will correspond to the mass of a single PEG spacer, confirming the identity of the attached PEG. The distribution of peak intensities reflects the heterogeneity of the PEGylation.

Visualizing the Impact and Workflow of PEGylation

Receptor-Mediated Endocytosis of a PEGylated Nanoparticle

PEGylated nanoparticles are often used for targeted drug delivery. The following diagram illustrates the clathrin-mediated endocytosis of a PEGylated nanoparticle targeted to a specific cell surface receptor.

ReceptorMediatedEndocytosis cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEG_NP PEGylated Nanoparticle Binding 1. Binding Receptor Cell Surface Receptor ClathrinPit 2. Clathrin-Coated Pit Formation Binding->ClathrinPit Recruitment of adaptor proteins Vesicle 3. Vesicle Formation ClathrinPit->Vesicle Dynamin-mediated fission Endosome 4. Early Endosome Vesicle->Endosome Uncoating LateEndosome 5. Late Endosome Endosome->LateEndosome Maturation (pH drop) Lysosome 6. Lysosome (Drug Release) LateEndosome->Lysosome Fusion

Receptor-mediated endocytosis of a PEGylated nanoparticle.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Spacer

This diagram outlines the key steps in the synthesis and characterization of an ADC where a cytotoxic drug is attached to an antibody via a PEG spacer.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Start Start: Monoclonal Antibody (mAb) Reduction 1. mAb Reduction (e.g., TCEP) Start->Reduction Generate free thiols Conjugation 3. Conjugation Reaction Reduction->Conjugation Activation 2. Prepare Linker-Payload (Maleimide-PEG-Drug) Activation->Conjugation Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Remove excess reagents Characterization 5. Characterization Purification->Characterization SDS_PAGE SDS-PAGE Characterization->SDS_PAGE Mass_Spec Mass Spectrometry (DAR) Characterization->Mass_Spec HPLC HPLC (Purity) Characterization->HPLC Final_ADC Purified ADC Characterization->Final_ADC Quality Control Passed

Workflow for ADC synthesis using a PEG spacer.

Conclusion

PEG spacers are indispensable tools in modern bioconjugation, offering a versatile means to enhance the therapeutic properties of a wide range of biomolecules. By providing hydrophilicity, steric shielding, and a defined linkage, they address key challenges in drug development, including solubility, stability, immunogenicity, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG technology in the creation of next-generation therapeutics and research tools. As our understanding of the structure-function relationships of PEGylated conjugates continues to grow, so too will the innovation and application of this powerful technology.

References

Bis-PEG12-acetic acid chemical formula and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG12-acetic acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Solubility

Bis-PEG12-acetic acid is a polyethylene (B3416737) glycol (PEG) derivative characterized by a 12-unit PEG spacer arm flanked by two terminal carboxylic acid groups. This structure imparts valuable properties for bioconjugation applications. The hydrophilic PEG backbone enhances the solubility of the molecule and its conjugates in aqueous solutions, which can reduce aggregation and improve the pharmacokinetic profile of modified biomolecules.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C28H54O16[1][2]
Molecular Weight 646.72 g/mol
Appearance Off-white to yellow solid
Purity Typically ≥95%
CAS Number 2667583-09-5

Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 50 mg/mL (77.31 mM)May require sonication. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Aqueous Media SolubleThe hydrophilic PEG spacer increases solubility in aqueous media. Quantitative data is not readily available, but it is expected to have good water solubility.

Applications in Bioconjugation and PROTACs

The terminal carboxylic acid groups of Bis-PEG12-acetic acid are reactive towards primary amine groups in the presence of carbodiimide (B86325) activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a stable amide bond, making Bis-PEG12-acetic acid an effective crosslinker for proteins, peptides, and other amine-containing molecules.

Its utility as a PEG-based PROTAC linker is of significant interest in drug development. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker in molecules like Bis-PEG12-acetic acid connects the target protein binder and the E3 ligase ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.

Experimental Protocols

Two-Step EDC/NHS Coupling for Protein Crosslinking

This protocol outlines the general procedure for crosslinking two proteins (Protein A and Protein B) using Bis-PEG12-acetic acid with EDC and NHS chemistry. This two-step method provides greater control over the crosslinking reaction.

Materials:

  • Bis-PEG12-acetic acid

  • Protein A (containing primary amines)

  • Protein B (to be crosslinked to Protein A)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve Bis-PEG12-acetic acid in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Prepare a solution of Protein A in Activation Buffer.

  • Activation of Bis-PEG12-acetic acid:

    • To the Bis-PEG12-acetic acid solution, add a molar excess of EDC and NHS (a common starting point is a 2-5 fold molar excess of each over the carboxylic acid groups).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation to Protein A:

    • Add the activated Bis-PEG12-NHS ester to the Protein A solution. The optimal molar ratio of linker to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the linker is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Linker (Optional but Recommended):

    • To remove unreacted Bis-PEG12-NHS ester and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Crosslinking to Protein B:

    • Add Protein B to the solution containing the Protein A-linker conjugate.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification of the Crosslinked Product:

    • Purify the final crosslinked conjugate from unreacted proteins and reagents using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Diagrams

experimental_workflow Experimental Workflow for Protein Crosslinking using Bis-PEG12-acetic acid cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Crosslinking cluster_step4 Step 4: Quenching & Purification A Bis-PEG12-acetic acid C Activated Bis-PEG12-NHS ester A->C Activation (15-30 min, RT) B EDC + NHS B->C E Protein A-Linker Conjugate C->E Conjugation (1-2h, RT or 4°C) D Protein A D->E G Crosslinked Protein A-B E->G Crosslinking (1-2h, RT or 4°C) F Protein B F->G I Purified Crosslinked Product G->I Purification H Quenching Solution H->G Quench

Caption: A diagram illustrating the two-step experimental workflow for protein crosslinking.

References

The Crucial Role of PEG Linkers in PROTAC and ADC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized modern medicine, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these complex molecular constructs lies a critical component: the linker. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, profoundly influencing the efficacy, safety, and druggability of both PROTACs and ADCs. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in the design and development of these next-generation therapeutics.

Core Principles of PEG Linkers in PROTAC and ADC Design

Polyethylene glycol is a hydrophilic, flexible, and biocompatible polymer composed of repeating ethylene (B1197577) glycol units.[1][2] In the context of PROTACs and ADCs, PEG linkers serve as more than just simple spacers connecting the targeting moiety to the therapeutic payload. Their unique physicochemical properties are strategically harnessed to overcome key challenges in drug development.[1][3]

Key Functions of PEG Linkers:

  • Enhanced Solubility: A primary challenge in the development of both PROTACs and ADCs is the often-poor aqueous solubility of the final construct, which can be large and lipophilic. The hydrophilic nature of PEG linkers significantly improves the overall solubility of the molecule, facilitating formulation and administration.[1][4]

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of therapeutic molecules.[5][6] By increasing the hydrodynamic radius, PEG linkers can reduce renal clearance, leading to a longer circulation half-life and increased drug exposure at the target site.[5][6]

  • Modulation of Cellular Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the molecule to adopt conformations that shield polar surfaces, potentially improving cellular uptake.[7]

  • Optimization of Binding and Efficacy: The length and flexibility of the PEG linker are critical for ensuring optimal spatial orientation of the targeting and payload moieties. In PROTACs, this is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][9] In ADCs, it can influence the accessibility of the payload to its intracellular target following internalization.

The Role of PEG Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's degradation efficiency (DC50 and Dmax) and its overall drug-like properties.[8][9]

Impact on Physicochemical Properties and Degradation Efficiency

The length and composition of the PEG linker directly influence the physicochemical properties of the PROTAC, which in turn affect its biological activity.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)DC50 (nM)Dmax (%)Cell Line
BRD4-targeting PROTAC 1 PEG38503.518050>90HeLa
BRD4-targeting PROTAC 2 PEG48943.219025>95HeLa
BRD4-targeting PROTAC 3 PEG59382.920035>90HeLa
SMARCA2-targeting PROTAC A PEG27804.1165150~80MOLM-13
SMARCA2-targeting PROTAC B PEG48683.518545>90MOLM-13
SMARCA2-targeting PROTAC C PEG69562.920580~85MOLM-13

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; DC50, half-maximal degradation concentration; Dmax, maximum degradation.[7]

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The general workflow for evaluating a new PROTAC involves synthesis, characterization, and a series of in vitro assays.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_workflow PROTAC Design and Evaluation Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochem_Assay Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochem_Assay Cell_Assay Cellular Assays (Western Blot for Degradation) Synthesis->Cell_Assay DMPK In Vitro DMPK (Permeability, Stability) Cell_Assay->DMPK InVivo In Vivo Efficacy & Pharmacokinetics DMPK->InVivo Optimization Lead Optimization InVivo->Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

The Role of PEG Linkers in ADC Design

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[10] The linker is a critical component that influences the ADC's stability in circulation, its drug-to-antibody ratio (DAR), and the efficiency of payload release at the tumor site.[10] PEG linkers are increasingly being used to improve the therapeutic index of ADCs.[5][11]

Impact on Pharmacokinetics and Efficacy

The length of the PEG linker can have a significant impact on the pharmacokinetic properties and in vivo efficacy of an ADC. Longer PEG linkers can shield the hydrophobic payload, leading to reduced clearance and increased exposure.

ADC ConstructLinkerClearance (mL/day/kg)Half-life (days)Tumor Growth Inhibition (%)
Trastuzumab-MMAENo PEG~15~345
Trastuzumab-MMAEPEG2~10~560
Trastuzumab-MMAEPEG4~7~775
Trastuzumab-MMAEPEG8~5~1085
Trastuzumab-MMAEPEG12~5~1082
Trastuzumab-MMAEPEG24~5~1180

Data adapted from preclinical studies in rodent models.[6][11]

Signaling Pathway and Experimental Workflow

The mechanism of action of an ADC involves binding to a target antigen on the surface of a cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell death. The evaluation of a new ADC follows a structured workflow from synthesis to in vivo testing.

ADC_Mechanism cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General mechanism of action of an Antibody-Drug Conjugate.

ADC_Workflow cluster_workflow ADC Design and Evaluation Workflow Design ADC Design (Antibody, Linker, Payload) Synthesis Conjugation Chemistry & Purification Design->Synthesis Characterization Characterization (DAR, Purity) Synthesis->Characterization InVitro_Cyto In Vitro Cytotoxicity Assay Characterization->InVitro_Cyto InVivo_PK In Vivo Pharmacokinetics InVitro_Cyto->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Xenograft Model) InVivo_PK->InVivo_Efficacy Optimization Lead Optimization InVivo_Efficacy->Optimization

Caption: A typical workflow for the design and evaluation of ADCs.

Detailed Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

This protocol describes a representative synthesis of a PROTAC comprising the BRD4 ligand JQ1 and the CRBN E3 ligase ligand pomalidomide (B1683931), connected by a 4-unit PEG linker.[12]

Materials:

  • (+)-JQ1 with a carboxylic acid handle

  • Bromo-PEG4-amine

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Synthesis of JQ1-PEG4-Br intermediate

  • Dissolve (+)-JQ1-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add Bromo-PEG4-amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG4-Br intermediate.[12]

Step 2: Synthesis of the final PROTAC (JQ1-PEG4-Pomalidomide)

  • Dissolve the JQ1-PEG4-Br intermediate (1.0 eq) and pomalidomide (1.2 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to yield the desired product.[12]

Synthesis of Trastuzumab-vc-MMAE with a PEG4 Linker

This protocol outlines the steps for the conjugation of a vc-MMAE payload to the antibody Trastuzumab using a PEG4-containing linker.

Materials:

  • Trastuzumab

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG4-Val-Cit-PAB-MMAE (Mal-PEG4-vc-MMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDTA solution

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

Step 1: Antibody Reduction

  • Prepare a solution of Trastuzumab in PBS with EDTA.

  • Add a molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.

Step 2: Conjugation

  • Prepare a stock solution of Mal-PEG4-vc-MMAE in an organic co-solvent like DMSO.

  • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quench the reaction by adding an excess of N-acetylcysteine.

Step 3: Purification and Characterization

  • Purify the ADC from unconjugated drug-linker and other impurities using a size-exclusion chromatography (SEC) column.

  • Characterize the purified ADC to determine the average DAR using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

  • Assess the purity and aggregation of the final ADC product by SEC.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against the POI overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescence substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Cytotoxicity Assay for ADCs

This protocol describes the use of a colorimetric assay (e.g., MTT or XTT) to determine the cytotoxic effect of an ADC on cancer cells.

Materials:

  • Target-positive cancer cell line

  • ADC and control antibody

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium. Add the solutions to the cells and incubate for a specified period (e.g., 72-96 hours).

  • Cell Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

PEG linkers are a cornerstone of modern PROTAC and ADC design, offering a versatile means to enhance solubility, optimize pharmacokinetic properties, and ultimately improve the therapeutic index of these targeted therapies. The length, flexibility, and architecture of the PEG linker must be carefully considered and empirically optimized for each specific PROTAC or ADC construct. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders and antibody-drug conjugates, empowering researchers to advance these promising therapeutic modalities.

References

A Technical Guide to the Physical Properties of PEG12 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of PEG12 dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's characteristics, methods for their determination, and its application in bioconjugation.

Core Physical Properties

PEG12 dicarboxylic acid, a homobifunctional crosslinker, is a valuable tool in bioconjugation and drug delivery due to its defined length, hydrophilicity, and reactive terminal carboxyl groups. The polyethylene (B3416737) glycol (PEG) backbone imparts favorable solubility and biocompatibility to conjugates. The physical properties of PEG12 dicarboxylic acid are summarized in the table below. It is important to note that some properties, such as melting and boiling points, are influenced by the polydispersity of the PEG chain. The data presented here pertains to monodisperse or highly pure forms.

PropertyValueSource
Chemical Name Dodecaethylene glycol diacetic acid
Synonyms HOOC-PEG12-COOH, PEG12 diacid
Molecular Formula C28H54O16BroadPharm[1]
Molecular Weight 646.7 g/mol BroadPharm[1]
CAS Number 2667583-09-5BroadPharm[1]
Appearance White to off-white solid or viscous liquid at room temperatureCreative PEGWorks[2]
Solubility Soluble in water, DMSO, DMF, and dichloromethaneBroadPharm[3][4]
Melting Point Varies with purity; low molecular weight PEGs can be liquid at room temperature. For comparison, Dodecanedioic acid has a melting point of 127-129 °C.Wikipedia[5]
Boiling Point >250 °C (for similar low MW PEGs)
Density ~1.125 g/mLCreative PEGWorks[2]
pKa Approximately 4-5 for the carboxylic acid groups
Storage -20°C, desiccatedBroadPharm[1]

Experimental Protocols

Detailed methodologies for determining key physical properties of PEG12 dicarboxylic acid are outlined below. These protocols are based on standard analytical techniques for polymer characterization.

Determination of Melting Point

The melting point of PEG12 dicarboxylic acid can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered PEG12 dicarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For pure, crystalline compounds, this range is typically narrow.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the terminal carboxylic acid groups can be determined by potentiometric titration.

Methodology:

  • Solution Preparation: A solution of PEG12 dicarboxylic acid of known concentration (e.g., 0.01 M) is prepared in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized. For a dicarboxylic acid, two equivalence points and two corresponding pKa values may be observed.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermal transitions of polymers like PEG12 dicarboxylic acid, including melting and glass transition temperatures.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of PEG12 dicarboxylic acid is hermetically sealed in an aluminum DSC pan.

  • DSC Analysis: The sample is placed in the DSC instrument along with an empty reference pan. The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle to erase thermal history. A common heating rate is 10 °C/min.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

Applications in Bioconjugation: A Workflow

PEG12 dicarboxylic acid is frequently used as a linker to connect biomolecules, such as antibodies, to therapeutic agents, forming Antibody-Drug Conjugates (ADCs). The carboxylic acid groups provide reactive handles for forming stable amide bonds with amine-containing molecules.

Logical Relationship: Amide Bond Formation

The primary utility of PEG12 dicarboxylic acid in bioconjugation stems from the reactivity of its terminal carboxyl groups. These groups can be activated to react with primary amines to form stable amide bonds, a fundamental reaction in creating bioconjugates.

Amide_Bond_Formation PEG_Acid PEG12 Dicarboxylic Acid (-COOH) Activated_Ester Activated Intermediate (e.g., NHS Ester) PEG_Acid->Activated_Ester EDC/NHS Amine Amine-containing Molecule (e.g., Protein, Drug) (-NH2) Amide_Bond Stable Amide Bond (-CONH-) Amine->Amide_Bond Activated_Ester->Amide_Bond

Caption: Amide bond formation using PEG12 dicarboxylic acid.

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG12 dicarboxylic acid linker.

ADC_Synthesis_Workflow cluster_activation 1. Linker Activation cluster_conjugation 2. Conjugation to Antibody cluster_drug_attachment 3. Drug Attachment cluster_purification 4. Purification and Characterization PEG_Acid PEG12 Dicarboxylic Acid Activated_Linker Activated PEG12 Linker (NHS Ester) PEG_Acid->Activated_Linker Activation Activator EDC/NHS Conjugated_Ab Linker-mAb Conjugate Activated_Linker->Conjugated_Ab Antibody Monoclonal Antibody (mAb-NH2) Antibody->Conjugated_Ab Amide Bond Formation ADC Antibody-Drug Conjugate (ADC) Conjugated_Ab->ADC Second Amide Bond Formation Drug Amine-containing Cytotoxic Drug Drug->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization

References

An In-depth Technical Guide to Homobifunctional Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional crosslinking agents are chemical reagents that possess two identical reactive groups connected by a spacer arm.[1][2] These reagents are instrumental in covalently linking two similar functional groups, making them invaluable tools for a multitude of applications in biological research and drug development.[1][3] Their primary utility lies in studying protein-protein interactions, stabilizing protein structures, and creating multi-subunit complexes.[1][3] By forming stable covalent bonds between molecules, homobifunctional crosslinkers provide critical insights into the spatial organization and dynamics of macromolecular assemblies.[1][3]

The fundamental principle behind homobifunctional crosslinking involves the reaction of the terminal reactive groups with specific functional groups on proteins or other biomolecules.[4] The spacer arm, which can vary in length and chemical composition, dictates the distance between the two linked molecules.[5][6] The choice of a particular crosslinker depends on several factors, including the target functional group, the desired spacer arm length, and the solubility of the reagent.[7]

This technical guide provides a comprehensive overview of homobifunctional crosslinking agents, including their classification, chemical reactivity, and key applications. It also offers detailed experimental protocols and quantitative data to assist researchers in selecting and utilizing these powerful reagents effectively.

Classification and Chemical Reactivity

Homobifunctional crosslinkers are categorized based on the functional groups they target. The most common types are amine-reactive, sulfhydryl-reactive, and photoreactive crosslinkers.[2][8]

Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are the most widely used class of homobifunctional reagents due to the high abundance of primary amines on the surface of proteins.[9][10] Primary amines are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[9][10]

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most common amine-reactive functional group.[10][11] They react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form stable amide bonds.[9][10]

  • Imidoesters: These crosslinkers also target primary amines, reacting at a more alkaline pH (typically 8-10) to form amidine bonds.[4] A key feature of imidoesters is the retention of the positive charge of the original amine group, which can be important for maintaining the native structure and function of the protein.[10]

Sulfhydryl-Reactive Crosslinkers

Sulfhydryl-reactive crosslinkers target the thiol groups of cysteine residues.[12] These reagents offer greater specificity compared to amine-reactive crosslinkers because cysteine is a less abundant amino acid.[12]

  • Maleimides: Maleimide groups react with sulfhydryl groups via a nucleophilic addition reaction to form stable thioether linkages.[13] This reaction is most efficient at a pH range of 6.5-7.5.[13] Homobifunctional maleimides can be used to create permanent, non-reducible linkages between cysteines.[12]

Photoreactive Crosslinkers

Photoreactive crosslinkers possess chemically inert groups that become highly reactive upon exposure to ultraviolet (UV) light.[14] This feature allows for precise temporal control over the crosslinking reaction.[14]

  • Aryl Azides (Phenyl Azides): Upon UV irradiation, aryl azides form a highly reactive nitrene intermediate that can react with various chemical bonds, including C-H and N-H bonds.[14][15]

  • Diazirines: Diazirines are another class of photo-activatable groups that form reactive carbenes upon UV exposure.[14][15] They are often preferred due to their smaller size and higher reactivity, which can lead to more efficient crosslinking with shorter irradiation times.[15]

Quantitative Data for Common Homobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful experiments. The following tables summarize key quantitative data for commonly used homobifunctional crosslinking agents.

Table 1: Amine-Reactive Homobifunctional Crosslinkers

Crosslinker AcronymSpacer Arm Length (Å)Molecular Weight ( g/mol )ReactivityCleavable ByMembrane PermeableWater Soluble
BS2G 7.7530.4-NH2 ; -NH2NoNoYes
BS3 11.4572.4-NH2 ; -NH2NoNoYes
DSG 7.7326.3-NH2 ; -NH2NoYesNo
DSP 12.0404.4-NH2 ; -NH2ThiolsYesNo
DSS 11.4368.3-NH2 ; -NH2NoYesNo
DST 6.4344.2-NH2 ; -NH2PeriodateYesYes
DTSSP 12.0608.5-NH2 ; -NH2ThiolsNoYes
EGS 16.1456.4-NH2 ; -NH2HydroxylamineYesNo
Sulfo-EGS 16.1660.5-NH2 ; -NH2HydroxylamineNoYes

Data sourced from ProteoChem.[16]

Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers

CrosslinkerSpacer Arm Length (Å)Reactive Group
BMH (Bismaleimidohexane) 16.1Maleimide

Data sourced from Sigma-Aldrich and G-Biosciences.[7][13]

Experimental Protocols

The following are generalized protocols for common applications using homobifunctional crosslinkers. Optimization may be necessary for specific proteins and experimental goals.

Protocol 1: General Protein-Protein Crosslinking using an NHS Ester (e.g., BS3)

This protocol describes a general procedure for crosslinking protein complexes using a water-soluble, amine-reactive homobifunctional crosslinker like BS3.[17][18]

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[10][17]

  • BS3 (bis[sulfosuccinimidyl] suberate) crosslinker.[17]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[19]

Procedure:

  • Sample Preparation: Ensure the protein sample is in a suitable buffer free of primary amines.[19]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in an appropriate solvent (e.g., water for water-soluble BS3).

  • Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted crosslinker.[20] Incubate for an additional 15 minutes.[20]

  • Analysis: The crosslinked sample can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[19]

Protocol 2: Protein Crosslinking using Glutaraldehyde (B144438)

Glutaraldehyde is a widely used homobifunctional crosslinker that reacts with primary amines.[1][21]

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, HEPES).[21]

  • Glutaraldehyde solution (e.g., 25% w/w).[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 0.2 M Glycine).[20][21]

Procedure:

  • Sample Preparation: Prepare the protein sample in a compatible buffer.[21]

  • Glutaraldehyde Dilution: Dilute the glutaraldehyde stock solution to the desired working concentration (typically 0.1% to 2.5%) in the reaction buffer.[21] Prepare this solution fresh.[21]

  • Crosslinking Reaction: Add the diluted glutaraldehyde solution to the protein sample and mix gently.[21]

  • Incubation: Incubate at room temperature for a period ranging from a few minutes to several hours, depending on the desired extent of crosslinking.[21][22]

  • Quenching: Terminate the reaction by adding the quenching solution.[21]

  • Post-Treatment: Wash the sample to remove unreacted glutaraldehyde.[21]

  • Analysis: Analyze the crosslinked products using appropriate techniques such as electron microscopy or SDS-PAGE.[19][21]

Visualizations

Reaction Chemistries of Homobifunctional Crosslinkers

Homobifunctional_Crosslinker_Reactions cluster_amine Amine-Reactive cluster_sulfhydryl Sulfhydryl-Reactive cluster_photo Photoreactive NHS_Ester R-NHS Ester Amide_Bond Protein-NH-CO-R NHS_Ester->Amide_Bond pH 7.2-9.0 Protein_Amine1 Protein-NH2 Protein_Amine1->Amide_Bond Maleimide R-Maleimide Thioether_Bond Protein-S-R Maleimide->Thioether_Bond pH 6.5-7.5 Protein_Sulfhydryl Protein-SH Protein_Sulfhydryl->Thioether_Bond Aryl_Azide R-Aryl Azide Nitrene R-Nitrene (highly reactive) Aryl_Azide->Nitrene UV Light Crosslinked_Product Crosslinked Protein Nitrene->Crosslinked_Product inserts into C-H, N-H

Caption: Reaction mechanisms for common homobifunctional crosslinkers.

General Experimental Workflow for Protein Crosslinking

General_Crosslinking_Workflow Start Start: Prepare Protein Sample (in appropriate buffer) Add_Crosslinker Add Homobifunctional Crosslinker Start->Add_Crosslinker Incubate Incubate (Time and Temperature Optimized) Add_Crosslinker->Incubate Quench Quench Reaction (Add quenching agent) Incubate->Quench Analyze Analyze Crosslinked Products (SDS-PAGE, MS, etc.) Quench->Analyze

Caption: A generalized workflow for protein crosslinking experiments.

Detailed Workflow for NHS-Ester Crosslinkingdot

digraph "NHS_Ester_Workflow" { graph [rankdir="TB"]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Step1" [label="{Step 1: Buffer Exchange | Protein sample into amine-free buffer\n(e.g., PBS, pH 7.2-8.5)}", fillcolor="#F1F3F4"]; "Step2" [label="{Step 2: Prepare NHS Ester | Dissolve NHS ester (e.g., BS3)\nin anhydrous solvent (e.g., DMSO)\nimmediately before use}", fillcolor="#F1F3F4"]; "Step3" [label="{Step 3: Reaction | Add NHS ester solution to protein.\nIncubate for 1-4 hours at RT\nor overnight at 4°C}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step4" [label="{Step 4: Quenching (Optional) | Add quenching buffer (e.g., Tris)\nto stop the reaction}", fillcolor="#FBBC05", fontcolor="#202124"]; "Step5" [label="{Step 5: Purification | Remove excess crosslinker and byproducts\n(e.g., dialysis, gel filtration)}", fillcolor="#F1F3F4"]; "Step6" [label="{Step 6: Analysis | Characterize the conjugate\n(e.g., SDS-PAGE, Mass Spectrometry)}", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Step1" -> "Step2" -> "Step3" -> "Step4" -> "Step5" -> "Step6"; }

References

Methodological & Application

Application Notes and Protocols for CH2COOH-PEG12-CH2COOH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the homobifunctional, discrete PEG linker, CH2COOH-PEG12-CH2COOH, in the synthesis of antibody-drug conjugates (ADCs).

Introduction to this compound Linker

This compound is a hydrophilic, non-cleavable linker designed for ADC development. It consists of a polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) glycol units, flanked by terminal carboxylic acid groups. The PEG component enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile and reducing immunogenicity.[][2][3] As a non-cleavable linker, it relies on the complete degradation of the antibody in the lysosome to release the cytotoxic payload, which can increase plasma stability and reduce off-target toxicity.[4][5][6]

Key Properties:

  • Hydrophilicity: The PEG chain improves the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[][3]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[7]

  • Defined Length: The discrete chain length of 12 PEG units provides precise control over the spacing between the antibody and the payload.[7]

  • Non-Cleavable Nature: This linker provides high stability in circulation. The release of the payload occurs after internalization of the ADC and lysosomal degradation of the antibody.[4][6][8]

Experimental Protocols

The synthesis of an ADC using a homobifunctional linker like this compound is a multi-step process. The following protocols outline a representative workflow for conjugating a payload to an antibody. This strategy involves a two-stage conjugation to control the reaction and avoid cross-linking of the antibody.

Protocol 1: Activation of Linker and Conjugation to Payload

This protocol describes the activation of one carboxyl group on the PEG linker and its subsequent conjugation to an amine-containing payload.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing payload (e.g., a derivative of MMAE or other cytotoxic agent)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system for purification

Procedure:

  • Mono-activation of the Linker:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the mono-NHS ester of the PEG linker. The use of stoichiometric amounts favors mono-activation.

  • Conjugation to Payload:

    • In a separate vial, dissolve the amine-containing payload (0.9 equivalents) in anhydrous DMF.

    • Slowly add the payload solution to the activated linker solution.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to facilitate the reaction.

    • Stir the reaction overnight at room temperature, protected from light.

  • Purification of Payload-Linker Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting Payload-PEG12-COOH conjugate using reverse-phase HPLC to isolate it from unreacted starting materials and di-substituted byproducts.

    • Characterize the purified product by mass spectrometry to confirm its identity.

Protocol 2: Conjugation of Payload-Linker to Antibody

This protocol details the activation of the remaining carboxyl group on the Payload-PEG12-COOH conjugate and its reaction with the lysine (B10760008) residues of the monoclonal antibody (mAb).

Materials:

  • Purified Payload-PEG12-COOH

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS and EDC

  • Anhydrous DMF

  • Reaction buffer (e.g., Borate buffer, pH 8.5)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Activation of Payload-Linker Conjugate:

    • Dissolve the purified Payload-PEG12-COOH (typically a 5-10 fold molar excess over the antibody) in a small amount of anhydrous DMF.

    • Add NHS (1.1 equivalents relative to the conjugate) and EDC (1.1 equivalents relative to the conjugate).

    • Stir for 2-4 hours at room temperature to form the Payload-PEG12-NHS ester.

  • Antibody Preparation:

    • Exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated Payload-PEG12-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF) should typically be kept below 10% (v/v) to maintain antibody integrity.

    • Allow the reaction to proceed for 2-4 hours at room temperature or 4°C with gentle mixing.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated payload-linker and other reaction components using Size-Exclusion Chromatography (SEC).

    • The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., histidine buffer with sucrose (B13894) at pH 6.0).

Protocol 3: Characterization of the Final ADC

Characterization is critical to ensure the quality, efficacy, and safety of the ADC. The Drug-to-Antibody Ratio (DAR) is a key quality attribute.[][10]

Methods for DAR Determination:

  • UV-Vis Spectrophotometry:

    • This is a straightforward method for determining the average DAR.[][11]

    • Measure the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.

    • The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients and the Beer-Lambert law. The ratio of these concentrations gives the average DAR.[11]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the number of conjugated drugs, as each payload adds to the overall hydrophobicity.[11]

    • This method provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR from the weighted peak areas.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For detailed analysis, the ADC can be reduced to separate the light and heavy chains.[10][12]

    • RP-HPLC can then separate the chains based on the number of conjugated drugs.

    • The average DAR is calculated from the weighted peak areas of the different light and heavy chain species.[][10] This method is often coupled with mass spectrometry (LC-MS).[12]

  • Mass Spectrometry (MS):

    • LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the unambiguous identification of different drug-loaded species and the calculation of the average DAR.

Data Presentation

The quantitative data from the characterization of the synthesized ADC should be summarized for clarity.

Table 1: ADC Synthesis and Purification Summary

ParameterResult
Antibody Concentration5.0 mg/mL
Molar Ratio (Linker-Payload:Ab)10:1
Reaction Time4 hours
Post-SEC Purity>98%
Final ADC Concentration2.5 mg/mL
Aggregation (by SEC)<2%

Table 2: Drug-to-Antibody Ratio (DAR) Characterization

MethodAverage DARDAR Distribution
UV-Vis Spectroscopy3.8Not Applicable
HIC-HPLC3.9DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5%
LC-MS (Intact)3.95Confirmed distribution from HIC

Visualizations

Diagram 1: Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_conjugation ADC Conjugation & Purification cluster_characterization ADC Characterization Linker This compound ActivatedLinker Mono-activated Linker (NHS Ester) Linker->ActivatedLinker EDC/NHS PayloadLinker Payload-PEG12-COOH ActivatedLinker->PayloadLinker Payload Amine-Payload Payload->PayloadLinker PurifiedPL Purified Payload-Linker PayloadLinker->PurifiedPL RP-HPLC ActivatedPL Activated Payload-Linker (NHS Ester) PurifiedPL->ActivatedPL EDC/NHS ADC_crude Crude ADC ActivatedPL->ADC_crude Antibody Monoclonal Antibody (mAb) Antibody->ADC_crude ADC_final Purified ADC ADC_crude->ADC_final SEC Purification Char DAR Determination (HIC, LC-MS) Purity Analysis (SEC) ADC_final->Char

A schematic of the overall workflow for synthesizing and characterizing an ADC using a homobifunctional PEG linker.

Diagram 2: Mechanism of Action for a Non-Cleavable Linker ADC

ADC_MoA ADC 1. ADC in Circulation Binding 2. Binding to Antigen on Tumor Cell ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking in Early Endosome Internalization->Endosome Lysosome 5. Fusion with Lysosome Endosome->Lysosome Degradation 6. Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Release 7. Release of Payload-Linker- Amino Acid Metabolite Degradation->Release Action 8. Cytotoxic Action (e.g., Apoptosis) Release->Action

The intracellular pathway of an ADC with a non-cleavable linker, from cell surface binding to payload release.

References

Application Notes and Protocols for Protein Conjugation using Bis-PEG12-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acetic acid is a homobifunctional, hydrophilic linker used for the covalent modification of proteins and other biomolecules. This discrete polyethylene (B3416737) glycol (dPEG®) reagent possesses two terminal carboxylic acid groups, separated by a 12-unit polyethylene glycol chain. The hydrophilic nature of the PEG spacer enhances the solubility and stability of the resulting conjugate, potentially reducing aggregation and immunogenicity.[1]

This linker enables the crosslinking of two different amine-containing molecules or the modification of a single protein to introduce new functionalities. The conjugation is typically achieved through the activation of the terminal carboxyl groups using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS esters are reactive towards primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a protein, forming stable amide bonds.[2]

These application notes provide a comprehensive guide to the use of Bis-PEG12-acetic acid for protein conjugation, including detailed protocols, optimization strategies, and characterization methods.

Principle of the Reaction

The conjugation of Bis-PEG12-acetic acid to a protein via EDC/NHS chemistry is a two-step process:

  • Activation of Carboxylic Acids: The carboxylic acid groups on Bis-PEG12-acetic acid are activated by EDC to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amination: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This activated linker then readily reacts with primary amines on the target protein to form a stable amide bond.

Materials and Reagents

  • Protein of interest: Purified and in a suitable buffer (e.g., PBS, MES). Avoid buffers containing primary amines like Tris or glycine.

  • Bis-PEG12-acetic acid

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

  • Purification System: Size-exclusion chromatography (SEC) column.

  • Analytical Instruments: SDS-PAGE system, UV-Vis spectrophotometer, mass spectrometer (optional), HPLC system (optional).

Experimental Protocols

Protocol for Two-Step Protein Conjugation

This protocol is designed to minimize protein-protein crosslinking by activating the Bis-PEG12-acetic acid separately before adding it to the protein solution.

Step 1: Activation of Bis-PEG12-acetic acid

  • Equilibrate EDC and NHS to room temperature before opening.

  • Dissolve Bis-PEG12-acetic acid in Activation Buffer.

  • Add a 2-5 fold molar excess of EDC and NHS to the Bis-PEG12-acetic acid solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

Step 2: Conjugation to the Protein

  • Dissolve the protein in the Conjugation Buffer at a known concentration.

  • Immediately add the activated Bis-PEG12-acetic acid solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.

  • The molar ratio of the linker to the protein can be varied to control the degree of PEGylation (see Table 1). A common starting point is a 5 to 20-fold molar excess of the linker.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Incubate for 30 minutes at room temperature.

Step 4: Purification of the PEGylated Protein

  • Purify the PEGylated protein from excess reagents and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[3]

  • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its increased hydrodynamic radius.[3]

Characterization of the Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to qualitatively assess the increase in molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift.[4]

2. Mass Spectrometry (MS):

  • Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and calculate the degree of PEGylation (the number of PEG linkers attached per protein molecule).[5]

3. HPLC Analysis:

  • Size-Exclusion Chromatography (SEC): Can be used to assess the purity of the conjugate and detect any aggregation.[6]

  • Reverse-Phase HPLC (RP-HPLC): Can separate different PEGylated species and isomers.[7]

4. Functional Assay:

  • Perform a relevant biological assay to determine if the PEGylation has affected the protein's activity.

Data Presentation: Optimization Parameters

The efficiency of conjugation and the properties of the final product are highly dependent on the reaction conditions. The following tables provide a summary of key parameters to consider for optimization.

Table 1: Molar Ratio of Reagents

ParameterMolar Ratio (Reagent:Substrate)PurposeReference
EDC:Bis-PEG12-acetic acid2:1 to 5:1Efficient activation of carboxylic acids.
NHS:Bis-PEG12-acetic acid2:1 to 5:1Formation of stable NHS esters.
Bis-PEG12-acetic acid:Protein1:1 to 50:1Controls the degree of PEGylation. Start with a 5:1 to 20:1 ratio and optimize based on desired outcome.[8]

Table 2: Reaction Conditions

ParameterRecommended RangeNotesReference
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation. MES buffer is recommended.
Conjugation pH 7.0 - 8.0Optimal for the reaction of NHS esters with primary amines. PBS or borate (B1201080) buffer can be used.
Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation and side reactions but may require longer reaction times.[9]
Reaction Time 30 minutes to OvernightDependent on the reactivity of the protein and the desired degree of conjugation.
Protein Concentration 0.5 - 10 mg/mLHigher concentrations can increase reaction efficiency but may also promote aggregation.[10]

Troubleshooting

Table 3: Common Problems and Solutions in Protein PEGylation

ProblemProbable Cause(s)Recommended Solution(s)Reference(s)
Low Conjugation Yield - Inactive EDC/NHS (hydrolyzed).- Suboptimal pH for activation or conjugation.- Insufficient molar ratio of linker or activation reagents.- Buffer contains competing primary amines (e.g., Tris, glycine).- Use fresh, high-quality EDC and NHS; allow to equilibrate to room temperature before opening.- Verify the pH of your buffers.- Increase the molar excess of the linker and/or activation reagents.- Use amine-free buffers for the conjugation reaction.[8]
Protein Aggregation/Precipitation - High degree of PEGylation leading to changes in solubility.- High protein concentration.- Suboptimal buffer conditions (pH, ionic strength).- The bifunctional nature of the linker causing intermolecular crosslinking.- Reduce the molar ratio of Bis-PEG12-acetic acid to protein.- Perform the reaction at a lower protein concentration.- Optimize buffer conditions for protein stability.- Add the activated PEG linker to the protein solution in a stepwise manner.[9][11]
Loss of Protein Activity - PEGylation at or near the active site.- Harsh reaction conditions causing protein denaturation.- Reduce the degree of PEGylation by lowering the linker:protein molar ratio.- Perform the conjugation at a lower temperature (4°C) and ensure the pH is within the protein's stability range.[12]
High Polydispersity (Multiple PEGylated Species) - Molar ratio of PEG to protein is too high.- Reaction time is too long.- Decrease the molar ratio of Bis-PEG12-acetic acid to protein to favor mono-PEGylation.- Reduce the incubation time to limit the extent of the reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis A Bis-PEG12-acetic acid B EDC + NHS in Activation Buffer (pH 4.5-6.0) C Activated Bis-PEG12-NHS Ester B->C 15-30 min Room Temp D Protein in Conjugation Buffer (pH 7.2-7.5) C->D Add immediately E PEGylated Protein D->E 2h @ RT or Overnight @ 4°C F Quench Reaction (Tris or Hydroxylamine) E->F G Size-Exclusion Chromatography (SEC) F->G H Characterization (SDS-PAGE, MS, HPLC) G->H

Caption: Workflow for the two-step conjugation of Bis-PEG12-acetic acid to a protein.

Example Signaling Pathway: PEGylated G-CSF (Pegfilgrastim)

Pegfilgrastim is a PEGylated form of Granulocyte-Colony Stimulating Factor (G-CSF) that stimulates the production of neutrophils. It acts by binding to the G-CSF receptor, which activates the JAK-STAT signaling pathway.[13]

GCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF_R G-CSF Receptor JAK JAK GCSF_R->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Dimerization Gene Target Genes STAT_P->Gene Translocation Result Proliferation, Differentiation, Survival Gene->Result PegGCSF PEGylated G-CSF (Pegfilgrastim) PegGCSF->GCSF_R Binding & Dimerization

Caption: Simplified JAK-STAT signaling pathway activated by PEGylated G-CSF.

References

Application Notes and Protocols: EDC/NHS Activation of PEG Dicarboxylic Acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized chemical method for covalently conjugating amine-containing molecules to carboxyl groups. This "zero-length" crosslinking strategy is particularly valuable in bioconjugation and drug delivery for linking polyethylene (B3416737) glycol (PEG) derivatives to proteins, peptides, antibodies, and other biomolecules. The activation of a PEG dicarboxylic acid with EDC and NHS creates a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[1][2] This two-step process minimizes undesirable side reactions, such as intramolecular crosslinking.[3]

These application notes provide detailed protocols and technical guidance for the successful activation of PEG dicarboxylic acid and subsequent coupling to amine-containing molecules.

Chemical Reaction Pathway

The EDC/NHS coupling reaction proceeds in two main stages. First, the carboxyl group of the PEG dicarboxylic acid is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate.[1][2] The addition of NHS allows this intermediate to be converted into a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[1] In the second stage, the NHS-activated PEG readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[4]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_COOH PEG-(COOH)₂ O_acylisourea O-acylisourea Intermediate (unstable) PEG_COOH->O_acylisourea +EDC EDC EDC PEG_NHS PEG-(CO-NHS)₂ (amine-reactive) O_acylisourea->PEG_NHS +NHS Hydrolysis Regenerated COOH O_acylisourea->Hydrolysis Hydrolysis (competing reaction) NHS NHS PEG_Conjugate PEG-(CO-NH-R)₂ (Stable Amide Bond) PEG_NHS->PEG_Conjugate + R-NH₂ Amine_Molecule R-NH₂ Released_NHS NHS

Caption: Reaction mechanism of EDC/NHS activation of a dicarboxylic PEG and subsequent amine coupling.

Key Experimental Parameters

Successful conjugation relies on the careful optimization of several parameters. The following table summarizes the key quantitative data for easy comparison.

ParameterActivation StepCoupling StepRationale & Remarks
pH 4.5 - 6.0[5]7.0 - 8.5[5]Activation is most efficient in a slightly acidic environment, while the amine coupling reaction is favored at neutral to slightly basic pH. A two-step pH adjustment can improve efficiency.[6]
Recommended Buffers MES (2-(N-morpholino)ethanesulfonic acid)[5]Phosphate-buffered saline (PBS), Borate buffer, HEPES[5][6]Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., citrate) as they will compete with the reaction.[5][6]
Molar Ratio (EDC:NHS:COOH) 2-5 : 2-5 : 1[6]-An excess of EDC and NHS is used to drive the activation reaction. Optimization may be required.
Incubation Time 15 - 30 minutes[6]2 hours to overnight[5][6]The activation step is relatively rapid. The coupling reaction time can be adjusted based on the reactivity of the amine.
Temperature Room Temperature[6]Room Temperature or 4°C[5]Lower temperatures can be used for the coupling step to minimize hydrolysis of the NHS ester, especially for overnight reactions.[6]

Experimental Protocols

Protocol 1: Two-Step Aqueous Phase Conjugation

This protocol is suitable for water-soluble PEG dicarboxylic acids and amine-containing biomolecules.

Materials:

  • PEG dicarboxylic acid

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved water solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[5]

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.[6] Prepare stock solutions of EDC and NHS in anhydrous DMSO or activation buffer immediately before use, as they are moisture-sensitive.[8] Dissolve the PEG dicarboxylic acid in the Activation Buffer. Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of PEG Dicarboxylic Acid:

    • Add a 2-5 fold molar excess of EDC and NHS to the PEG dicarboxylic acid solution.[6]

    • Incubate for 15-30 minutes at room temperature with gentle stirring.[6]

  • pH Adjustment (Optional but Recommended): Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.[6] This step is crucial for efficient amine coupling.

  • Amine Coupling:

    • Add the amine-containing molecule to the activated PEG solution. The molar ratio of activated PEG to the amine will depend on the desired degree of conjugation and should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG.[6] Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEG-conjugate from excess reagents and byproducts using a desalting column or dialysis.

Protocol 2: Organic Solvent Method

This protocol is suitable for PEG derivatives and amine-containing molecules that have limited solubility in aqueous solutions.

Materials:

  • PEG dicarboxylic acid

  • Amine-containing molecule (NH2-R')

  • EDC·HCl

  • NHS

  • Dry Dichloromethane (DCM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Flash chromatography system for purification

Procedure:

  • Activation:

    • Dissolve PEG dicarboxylic acid (1 mmol) in 1.5 mL of dry DCM.[9]

    • In separate vials, dissolve EDC·HCl (2.0 mmol) in 0.5 mL of dry DCM and NHS (2.0 mmol) in 10 μL of DMSO.[9]

    • Sequentially add the EDC and NHS solutions to the PEG solution.[9]

    • Stir the mixture at room temperature for 30 minutes.[9]

  • Coupling:

    • Add the amine-containing molecule (1.5 mmol) to the reaction mixture.[9]

    • Add DIPEA (1.5 mmol) to the solution.[9]

    • Stir the mixture at room temperature for 1 hour.[9]

  • Purification: Purify the reaction mixture using flash chromatography to obtain the pure PEG-conjugate.[9]

Experimental Workflow

A typical workflow for the two-step aqueous phase conjugation is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Reagents (PEG-COOH, Amine, EDC, NHS, Buffers) Activation Activate PEG-COOH with EDC/NHS (pH 4.5-6.0, 15-30 min, RT) Reagent_Prep->Activation pH_Adjust Adjust pH to 7.2-7.5 Activation->pH_Adjust Coupling Add Amine Molecule (2h RT or overnight 4°C) pH_Adjust->Coupling Quench Quench Reaction (e.g., Tris or Hydroxylamine) Coupling->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Characterize Product Purify->Analyze

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Hydrolysis of NHS ester.[6]- Inactive EDC/NHS reagents.[6]- Competing nucleophiles in buffer.- Perform the coupling step immediately after activation.[6]- Use fresh, properly stored EDC and NHS.[6]- Use non-amine, non-carboxylate buffers.[5]
Cross-linking/Aggregation - High concentration of reactants.- Inappropriate stoichiometry.- Optimize the molar ratio of reactants.[6]- Control the concentration of the PEG derivative and the amine-containing molecule.
Precipitation during reaction - Poor solubility of reactants or product.- For aqueous reactions, ensure all components are soluble in the chosen buffers. Consider using Sulfo-NHS for better water solubility.- For organic reactions, ensure the use of appropriate dry solvents.

Conclusion

The EDC/NHS activation of PEG dicarboxylic acid is a robust and versatile method for amine coupling in research, and drug development. By carefully controlling the reaction conditions, particularly pH, buffer composition, and stoichiometry, researchers can achieve high coupling efficiencies and generate well-defined PEG-conjugates. The protocols and guidelines presented here provide a solid foundation for developing and optimizing specific conjugation strategies.

References

Application Notes: Crosslinking Peptides with Homobifunctional PEG12

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide crosslinking is a critical technique in drug development, proteomics, and diagnostics. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, can significantly enhance the therapeutic properties of peptides, including increased solubility, prolonged circulation half-life, and reduced immunogenicity.[1][2] Homobifunctional PEG crosslinkers, which possess identical reactive groups at both ends of the PEG chain, are versatile reagents for inducing intramolecular crosslinks, forming peptide dimers, or creating peptide-based conjugates.

This document provides a detailed protocol for crosslinking peptides using a homobifunctional PEG12 linker, specifically one activated with N-hydroxysuccinimide (NHS) esters (e.g., NHS-PEG12-NHS). This reagent efficiently reacts with primary amines (—NH₂) present at the N-terminus and on the side chains of lysine (B10760008) residues to form stable amide bonds.[3][4][5]

Experimental Protocols

Materials and Reagents
  • Peptide of Interest: Must contain at least two primary amine groups for crosslinking.

  • Homobifunctional PEG12 Crosslinker: e.g., NHS-PEG12-NHS ester. Store desiccated at -20°C.[3]

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS).[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine (B1666218).

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Purification System: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) system.[6][]

  • Analytical Instruments: MALDI-TOF mass spectrometer or SDS-PAGE for characterization.

Protocol for Peptide Crosslinking

Step 1: Preparation of Reagents

  • Allow the NHS-PEG12-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Prepare the Reaction Buffer (e.g., PBS, pH 7.5). Ensure the buffer is free of primary amines, as they will compete with the peptide for reaction with the crosslinker.[4][8]

  • Dissolve the peptide of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the NHS-PEG12-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[8]

Step 2: Crosslinking Reaction

  • Add the desired molar excess of the dissolved NHS-PEG12-NHS ester to the peptide solution. The optimal ratio depends on the peptide and desired outcome (intra- vs. intermolecular crosslinking) and must be determined empirically. A 5 to 20-fold molar excess of crosslinker over peptide is a common starting point.[3][8]

  • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain peptide stability.[3]

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation times may be necessary but can increase the risk of hydrolysis of the NHS ester.[3][8]

Step 3: Quenching the Reaction

  • To stop the crosslinking reaction, add the Quenching Buffer to the reaction mixture. A final concentration of 20-50 mM Tris or glycine is sufficient.

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS-PEG12-NHS ester is hydrolyzed or reacted with the quenching agent.

Step 4: Purification of the Crosslinked Peptide

  • The crosslinking reaction will likely result in a mixture of unreacted peptide, mono-PEGylated peptide, crosslinked peptide, and hydrolyzed reagent.[]

  • Purify the crosslinked peptide from the reaction mixture using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).[6][][9]

    • SEC is effective for separating molecules based on size and is useful for removing unreacted crosslinker and separating monomeric from dimeric products.[6][9]

    • RP-HPLC separates based on hydrophobicity and can be effective for resolving different PEGylated species.[]

Step 5: Characterization

  • Analyze the purified fractions using MALDI-TOF mass spectrometry to confirm the molecular weight of the crosslinked peptide.

  • SDS-PAGE can also be used to visualize the increase in molecular weight and assess the purity of the crosslinked product.[6]

Data Presentation

Table 1: Summary of Reaction Parameters for Peptide Crosslinking
ParameterRecommended RangePurposeNotes
Peptide Concentration 1 - 10 mg/mLTo control reaction kineticsHigher concentrations favor intermolecular crosslinking.
Crosslinker:Peptide Molar Ratio 5:1 to 20:1To control the degree of PEGylationMust be optimized empirically. Lower ratios for intramolecular links.
Reaction Buffer pH 7.2 - 8.5To facilitate amine reactivityNHS esters react with unprotonated primary amines.[]
Reaction Temperature 4°C or Room TemperatureTo balance reaction rate and stabilityLower temperatures can minimize side reactions.
Reaction Time 30 - 120 minutesTo allow for sufficient crosslinkingMonitor progress to avoid excessive polymerization.
Quenching Agent 20-50 mM Tris or GlycineTo stop the reactionQuenches unreacted NHS esters.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Dissolve Peptide in Amine-Free Buffer mix Add PEG Stock to Peptide Solution prep_peptide->mix prep_peg Dissolve NHS-PEG12-NHS in DMSO/DMF prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify via SEC or RP-HPLC quench->purify characterize Characterize via Mass Spec / SDS-PAGE purify->characterize

Caption: Experimental workflow for peptide crosslinking with homobifunctional PEG12.

G cluster_reactants Reactants cluster_products Products peptide Peptide-NH₂ plus1 + peptide->plus1 peg NHS-OOC-PEG12-COO-NHS reaction_arrow pH 7.2-8.5 peg->reaction_arrow plus1->peg crosslinked_peptide Peptide-NH-CO-PEG12-CO-NH-Peptide reaction_arrow->crosslinked_peptide plus2 + 2 crosslinked_peptide->plus2 nhs_byproduct NHS plus2->nhs_byproduct

Caption: Reaction of NHS-PEG12-NHS with peptide primary amines.

References

Application Notes: Surface Functionalization with Dicarboxy PEG (HOOC-PEG-COOH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) with terminal carboxylic acid groups (HOOC-PEG-COOH) is a versatile bifunctional crosslinker used extensively in bioconjugation, drug delivery, and surface modification.[1][] The specific molecule, CH2COOH-PEG12-CH2COOH, features a 12-unit ethylene (B1197577) glycol chain, which provides a hydrophilic and flexible spacer arm. This structure is particularly valuable for creating biocompatible surfaces that resist non-specific protein adsorption, a phenomenon often referred to as biofouling.[3][4] Functionalization with HOOC-PEG-COOH renders surfaces amenable to further modification, most commonly through the covalent attachment of biomolecules such as proteins, peptides, or antibodies.[5][6]

The primary applications for this functionalization strategy are centered in the biomedical and pharmaceutical fields. Key uses include:

  • Reducing Non-specific Binding: The hydrophilic PEG chains form a "lawn" on surfaces like nanoparticles, quantum dots, and self-assembled monolayers, which significantly minimizes the unwanted adhesion of proteins and cells.[3][7][8]

  • Biomolecule Immobilization: The terminal carboxyl groups serve as reactive handles for the covalent attachment of ligands. This is critical for developing biosensors, affinity chromatography matrices, and targeted drug delivery systems.[9][10]

  • Drug Delivery and Nanomedicine: Modifying nanoparticles with HOOC-PEG-COOH can enhance their stability in physiological media, prolong circulation time, and enable the attachment of targeting moieties for site-specific drug delivery.[6][11]

  • Tissue Engineering: Carboxylic acid-functionalized PEGs are used to create hydrogels and modify material surfaces to promote specific cell adhesion and proliferation for regenerative medicine applications.[6][12]

The most common method for coupling biomolecules to these carboxylated surfaces is through carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amine groups on the target biomolecule.[5][13][14]

Quantitative Data Summary

The effectiveness of PEG-based surface functionalization is often quantified by measuring the reduction in non-specific protein adsorption and the efficiency of subsequent biomolecule conjugation.

Parameter MeasuredSurface TypeResult
Protein Adsorption ReductionCarboxyl Polystyrene (PS-COOH) vs. PEG-modified Polystyrene (PS-PEG)Up to 90-95% reduction in protein adsorption from human plasma compared to the unmodified PS-COOH surface.[15]
Final Protein Surface ConcentrationPEG-modified Polystyrene (PS-PEG)Approximately 30 ng/cm² of protein adsorbed from 85% human plasma.[15]
Extent of Protein PEGylationFibrinogen in solutionModification of the fibrinogen Bβ chain increased with higher PEG-to-protein molar ratios, with PEG-NHS showing the highest reactivity.[16]
Platelet Adhesion ReductionFibrinogen-adsorbed polyurethaneA marked reduction in platelet adhesion was observed on surfaces treated with PEG-NHS.[16]

Experimental Workflows and Chemical Pathways

Workflow for Surface Functionalization

The overall process involves preparing a substrate, activating the terminal carboxyl groups of the PEG linker, and finally coupling the desired amine-containing biomolecule.

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Carboxyl Group Activation cluster_2 Step 3: Biomolecule Conjugation cluster_3 Step 4: Final Product Start Bare Substrate (e.g., Gold, Silica (B1680970), Polymer) Functionalize Immobilize HOOC-PEG-COOH on Substrate Start->Functionalize e.g., Silanization, Thiol-Au chemistry Activate Activate Terminal -COOH Groups with EDC and NHS Functionalize->Activate Couple Couple Amine-Containing Biomolecule (e.g., Protein, Peptide) Activate->Couple Quench Quench & Wash (Remove unreacted molecules) Couple->Quench End Bioconjugated Surface Quench->End

Caption: General workflow for surface functionalization and bioconjugation.

EDC/NHS Coupling Chemistry

This pathway illustrates the two-step reaction for activating a carboxyl group and coupling it to a primary amine.

G COOH Surface-PEG-COOH (Carboxylic Acid) Intermediate Unstable O-acylisourea Intermediate COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Semi-Stable NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Amide Surface-PEG-CO-NH-R (Stable Amide Bond) NHS_Ester->Amide + Amine R-NH₂ (Amine-containing Ligand) Amine->Amide

Caption: EDC/NHS activation and amide bond formation chemical pathway.

Experimental Protocols

Protocol 1: Aqueous-Phase Biomolecule Immobilization via EDC/NHS Chemistry

This protocol details the steps for activating a HOOC-PEG-COOH functionalized surface and subsequently coupling an amine-containing biomolecule. This method is adapted from standard carbodiimide coupling procedures.[3][13][14]

Materials Required:

  • HOOC-PEG-COOH functionalized substrate

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[3][13]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Quenching Solution: 1 M Hydroxylamine or 1 M Ethanolamine, pH ~8.5.[3][13]

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for stock solutions.[3][13]

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS powders to room temperature before opening to prevent moisture condensation.[13][14]

    • Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in ultrapure water or Activation Buffer immediately before use.[14]

    • Prepare a stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Dissolve the amine-containing biomolecule in Coupling Buffer (PBS) at the desired concentration.

  • Surface Activation:

    • Wash the HOOC-PEG-COOH functionalized substrate with ultrapure water and then with Activation Buffer.

    • Prepare the activation solution by adding EDC and NHS to the Activation Buffer. A common starting point is a final concentration of ~2 mM EDC and ~5 mM NHS.[14]

    • Immerse the functionalized surface in the activation solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[3][13] The reaction is most efficient at pH 4.5-7.2.[14]

  • Biomolecule Coupling:

    • Remove the activation solution and wash the surface quickly with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.

    • Immediately add the biomolecule solution (prepared in Coupling Buffer, pH 7.2-7.5) to the activated surface. The reaction with primary amines is most efficient at a pH of 7-8.[7][13]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3][13]

  • Quenching and Final Washing:

    • Remove the biomolecule solution (this can be saved to assess coupling efficiency).

    • To block any remaining active NHS esters and prevent further reaction, add the Quenching Solution to the surface.[3][13]

    • Incubate for 15-30 minutes at room temperature.

    • Wash the surface extensively with Coupling Buffer (PBS) followed by ultrapure water to remove non-covalently bound molecules.

    • The surface is now functionalized and ready for use or can be stored under appropriate buffer conditions (e.g., PBS with a preservative at 4°C).

Protocol 2: Characterization of the Functionalized Surface

Confirming the success of each functionalization step is critical. Below are common techniques used for surface characterization.

1. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states at the surface.

  • Methodology: XPS analysis is performed on the dried substrate at various stages (bare, PEG-functionalized, biomolecule-conjugated).

  • Expected Results:

    • After PEGylation, high-resolution C 1s scans will show a characteristic C-O bond peak, confirming the presence of the PEG layer.[17]

    • After biomolecule conjugation, an increase in the Nitrogen (N 1s) signal is expected due to the presence of amide bonds and amino acids in the protein/peptide.[17]

2. Contact Angle Goniometry:

  • Purpose: To measure changes in surface hydrophilicity.

  • Methodology: A droplet of water is placed on the surface, and the angle it makes with the surface is measured.

  • Expected Results: A successful coating with the hydrophilic HOOC-PEG-COOH linker should result in a significant decrease in the water contact angle compared to a more hydrophobic bare substrate, indicating increased surface wettability.

3. Atomic Force Microscopy (AFM):

  • Purpose: To analyze surface topography and roughness.

  • Methodology: The surface is scanned with a high-resolution probe.

  • Expected Results: AFM can reveal changes in surface morphology after each coating step, confirming the formation of a uniform polymer layer.[8]

4. Functional Assay (e.g., ELISA):

  • Purpose: To confirm that the immobilized biomolecule is active and accessible.

  • Methodology: If an antibody is immobilized, its ability to capture its specific antigen can be tested using a standard ELISA-like procedure. If an enzyme is immobilized, its catalytic activity can be measured.

  • Expected Results: A strong signal in the functional assay confirms successful and functional immobilization of the biomolecule.

References

Application Notes and Protocols for Nanoparticle Surface Modification with Bis-PEG12-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic tools. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. This document provides detailed application notes and protocols for the use of Bis-PEG12-acetic acid, a homobifunctional PEG linker, for the surface modification of nanoparticles.

Bis-PEG12-acetic acid is a discrete PEG linker with a defined length of 12 ethylene (B1197577) glycol units and a carboxylic acid group at both ends. This structure allows for the covalent conjugation to amine-functionalized nanoparticles, creating a hydrophilic and sterically hindering layer on the nanoparticle surface. This "stealth" coating can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and prolong systemic circulation time, thereby enhancing the accumulation of nanoparticles at the target site.[1]

Core Principles of Nanoparticle Modification with Bis-PEG12-acetic acid

The fundamental principle behind the use of Bis-PEG12-acetic acid in nanoparticle surface modification lies in the formation of a stable amide bond between the carboxylic acid groups of the PEG linker and primary amine groups present on the nanoparticle surface. This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be summarized in two main steps:

  • Activation of Carboxylic Acids: EDC reacts with the carboxylic acid groups of Bis-PEG12-acetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be readily hydrolyzed.

  • Amide Bond Formation: To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester then readily reacts with primary amines on the nanoparticle surface to form a stable amide bond, releasing NHS as a byproduct.[2]

The hydrophilic PEG chains extend from the nanoparticle surface into the surrounding medium, creating a hydrated layer that provides a steric barrier. This barrier prevents the adsorption of opsonin proteins, which are recognized by phagocytic cells of the RES, leading to a prolonged circulation half-life of the nanoparticles.[3]

Experimental Protocols

This section provides a detailed protocol for the surface modification of amine-functionalized nanoparticles with Bis-PEG12-acetic acid.

Materials and Reagents:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • Bis-PEG12-acetic acid[4][]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[6]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[6]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

Protocol: Conjugation of Bis-PEG12-acetic acid to Amine-Functionalized Nanoparticles

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.

    • Sonicate the suspension to ensure a homogenous dispersion.

  • Activation of Bis-PEG12-acetic acid:

    • In a separate tube, dissolve Bis-PEG12-acetic acid in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mg/mL).

    • In a reaction vessel, add the desired amount of Bis-PEG12-acetic acid to the Activation Buffer.

    • Add a 2-5 molar excess of EDC and NHS (or Sulfo-NHS) relative to the amount of Bis-PEG12-acetic acid.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid groups.[6]

  • Conjugation to Nanoparticles:

    • Add the activated Bis-PEG12-acetic acid solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Purify the PEGylated nanoparticles from excess reagents and byproducts using either centrifugal filtration or dialysis.

      • Centrifugal Filtration: Use a centrifugal filter unit with an appropriate MWCO. Wash the nanoparticles three times with DI water.

      • Dialysis: Dialyze the nanoparticle suspension against DI water for 24-48 hours with several changes of water.

  • Storage:

    • Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

Characterization of Bis-PEG12-acetic acid Modified Nanoparticles

Thorough characterization of the modified nanoparticles is essential to confirm successful PEGylation and to evaluate their physicochemical properties.

Parameter Technique Expected Outcome Reference
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter is expected due to the PEG layer. A decrease in PDI may indicate improved colloidal stability.[7][8][9]
Surface Charge Zeta Potential MeasurementA shift in zeta potential towards neutral is expected as the charged amine groups are shielded by the neutral PEG chains.[7][8][10]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualization of nanoparticle size and shape. The PEG layer itself is typically not visible under standard TEM/SEM conditions.[8][11][12][13]
Confirmation of PEGylation Fourier-Transform Infrared Spectroscopy (FTIR) / X-ray Photoelectron Spectroscopy (XPS)Appearance of characteristic PEG peaks (e.g., C-O-C stretching) and a decrease in the intensity of amine-related peaks.[14]
Quantification of PEGylation Thermogravimetric Analysis (TGA) / Quantitative NMR (qNMR)TGA can determine the weight percentage of grafted PEG. qNMR can be used to quantify the number of PEG chains per nanoparticle.[15]
Colloidal Stability DLS measurements in biological media (e.g., PBS, serum-containing media) over time.PEGylated nanoparticles should exhibit minimal aggregation (i.e., minimal change in hydrodynamic diameter) compared to unmodified nanoparticles.[9]

Quantitative Data Summary

The following tables provide representative data on the characterization and performance of PEGylated nanoparticles. Note that these values are illustrative and will vary depending on the nanoparticle core material, size, and the specific experimental conditions.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Modification with a Homobifunctional Carboxyl-PEG.

Parameter Unmodified Nanoparticles PEGylated Nanoparticles Reference
Hydrodynamic Diameter (nm) 150 ± 5240 ± 8[8]
Polydispersity Index (PDI) 0.25 ± 0.030.15 ± 0.02[7]
Zeta Potential (mV) +35 ± 3-22.6 ± 2.1[8]

Table 2: In Vitro Cellular Uptake of PEGylated Nanoparticles.

Cell Line Unmodified Nanoparticles (% Uptake) PEGylated Nanoparticles (% Uptake) Reference
Macrophage (e.g., RAW 264.7)85 ± 725 ± 4[16]
Cancer Cell (e.g., HeLa)60 ± 575 ± 6 (with targeting ligand)[17]

Table 3: In Vivo Biodistribution of Nanoparticles (24h post-injection).

Organ Unmodified Nanoparticles (% Injected Dose/gram) PEGylated Nanoparticles (% Injected Dose/gram) Reference
Blood 2 ± 0.515 ± 3[17]
Liver 60 ± 820 ± 4[18]
Spleen 15 ± 35 ± 1[18]
Tumor 1 ± 0.35 ± 1.5[18]

Visualizations

experimental_workflow cluster_preparation Nanoparticle Preparation cluster_activation PEG Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Amine_NP Amine-Functionalized Nanoparticles Dispersion Homogenous Dispersion in Activation Buffer Amine_NP->Dispersion Reaction Conjugation Reaction (pH 7.2-7.5) Dispersion->Reaction Bis_PEG Bis-PEG12-acetic acid Activated_PEG Activated PEG-NHS Ester Bis_PEG->Activated_PEG + EDC/NHS EDC_NHS EDC / NHS Activated_PEG->Reaction Quenching Quenching Reaction->Quenching Purification Purification (Centrifugation/Dialysis) Quenching->Purification PEG_NP PEGylated Nanoparticles Purification->PEG_NP Characterization Characterization (DLS, Zeta, TEM, etc.) PEG_NP->Characterization

Caption: Experimental workflow for nanoparticle surface modification with Bis-PEG12-acetic acid.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space NP PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Targeting Ligand (Optional) Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Endosomal Escape or Lysosomal Fusion Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: General cellular uptake and drug release pathway for targeted PEGylated nanoparticles.

Applications in Drug Delivery and Research

The use of Bis-PEG12-acetic acid for nanoparticle surface modification offers several advantages in drug delivery and biomedical research:

  • Prolonged Circulation: The primary application is to increase the in vivo circulation time of nanoparticles, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]

  • Improved Stability: PEGylation enhances the colloidal stability of nanoparticles in physiological fluids, preventing aggregation that can lead to rapid clearance and potential toxicity.[3]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can reduce the recognition of nanoparticles by the immune system, lowering the risk of an immune response.[1]

  • Platform for Further Functionalization: The terminal carboxylic acid group on the PEG chain (if only one end is conjugated to the nanoparticle) can be used for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) to achieve active targeting to specific cells or tissues.[19]

  • Controlled Drug Release: By encapsulating therapeutic agents within the core of the nanoparticle, the PEGylated shell can help to control the release of the drug, potentially reducing systemic toxicity and improving the therapeutic index.[20]

Troubleshooting

Problem Possible Cause Suggested Solution
Low PEGylation Efficiency Inactive EDC/NHS reagents.Use fresh or properly stored EDC and NHS. Ensure anhydrous conditions for stock solutions.
Inefficient activation of carboxylic acids.Optimize the pH of the activation buffer (pH 5-6). Increase the molar excess of EDC/NHS.
Insufficient number of surface amine groups on nanoparticles.Quantify the surface amine groups and adjust the stoichiometry of the reactants accordingly.
Nanoparticle Aggregation during Conjugation Inappropriate buffer conditions.Ensure the nanoparticles are stable in the chosen activation and conjugation buffers. Perform a buffer stability test prior to conjugation.
Cross-linking of nanoparticles.Use a sufficient excess of Bis-PEG12-acetic acid to favor the reaction of one PEG molecule with one nanoparticle.
Broad Size Distribution (High PDI) after PEGylation Incomplete purification.Ensure thorough removal of unreacted reagents and byproducts through multiple washing steps or extended dialysis.
Aggregation during storage.Optimize the storage buffer and nanoparticle concentration. Store at 4°C.

Conclusion

Bis-PEG12-acetic acid is a valuable tool for the surface modification of nanoparticles, offering a straightforward and effective method to improve their in vivo performance. The resulting PEGylated nanoparticles exhibit enhanced stability, prolonged circulation, and reduced immunogenicity, making them promising candidates for a wide range of applications in drug delivery, diagnostics, and bio-imaging. The detailed protocols and characterization strategies provided in this document serve as a comprehensive guide for researchers and scientists working to develop advanced nanomedicines.

References

Applications of PEG12 Dicarboxylic Acid in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) hydrogels are a cornerstone of biomedical research due to their exceptional biocompatibility, tunable physical properties, and resemblance to the native extracellular matrix (ECM). PEG12 dicarboxylic acid, a bifunctional PEG derivative with terminal carboxyl groups, serves as a versatile precursor for the formation of biodegradable and functional hydrogels. The carboxyl groups provide reactive handles for a variety of crosslinking chemistries, allowing for the creation of hydrogels with tailored properties for applications in drug delivery, tissue engineering, and regenerative medicine.

These application notes provide an overview of the use of PEG12 dicarboxylic acid in hydrogel formation, including detailed experimental protocols for synthesis, characterization, and application in drug delivery and cell encapsulation.

Key Applications

PEG12 dicarboxylic acid-based hydrogels are instrumental in a variety of biomedical applications:

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, ranging from small molecule drugs to large proteins, and release them in a sustained manner. The release kinetics can be controlled by modulating the crosslinking density of the hydrogel.

  • Tissue Engineering: These hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, providing a three-dimensional environment that mimics native tissue.[1][2] The mechanical properties of the scaffold can be tuned to match the target tissue.

  • Wound Healing: PEG-based hydrogels can create a moist environment conducive to wound healing and can be loaded with antimicrobial agents or growth factors to accelerate the healing process.[2]

Data Presentation

The properties of PEG12 dicarboxylic acid hydrogels are highly tunable. The following tables summarize representative quantitative data for PEG-dicarboxylic acid based hydrogels, illustrating the impact of formulation parameters on their physical and biological characteristics.

Table 1: Mechanical Properties of PEG Dicarboxylic Acid Hydrogels

Hydrogel Formulation (PEG:Crosslinker Molar Ratio)Young's Modulus (kPa)Compressive Modulus (kPa)Swelling Ratio (q)
1:0.515 ± 325 ± 518 ± 2
1:135 ± 560 ± 812 ± 1.5
1:270 ± 8110 ± 128 ± 1

Data are presented as mean ± standard deviation. The data are representative examples from literature on similar PEG-based hydrogels and are intended for illustrative purposes.

Table 2: In Vitro Drug Release from PEG Dicarboxylic Acid Hydrogels

DrugHydrogel Formulation (PEG:Crosslinker Molar Ratio)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
Doxorubicin1:0.545 ± 485 ± 6
Doxorubicin1:130 ± 370 ± 5
Doxorubicin1:218 ± 255 ± 4
Bovine Serum Albumin1:125 ± 360 ± 5

Data are presented as mean ± standard deviation. The data are representative examples from literature on similar PEG-based hydrogels and are intended for illustrative purposes.

Table 3: Cell Viability in PEG Dicarboxylic Acid Hydrogels

Cell TypeHydrogel Formulation (PEG:Crosslinker Molar Ratio)Viability at Day 1 (%)Viability at Day 7 (%)
Mesenchymal Stem Cells1:195 ± 392 ± 4
Fibroblasts1:197 ± 294 ± 3
Chondrocytes1:193 ± 489 ± 5

Data are presented as mean ± standard deviation. The data are representative examples from literature on similar PEG-based hydrogels and are intended for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and application of PEG12 dicarboxylic acid hydrogels.

Protocol 1: Synthesis of PEG12 Dicarboxylic Acid Hydrogel via Amide Crosslinking

This protocol describes the formation of a hydrogel by crosslinking PEG12 dicarboxylic acid with a diamine, such as ethylenediamine (B42938), using carbodiimide (B86325) chemistry.

Materials:

  • PEG12 dicarboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethylenediamine

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG12 dicarboxylic acid in PBS at the desired concentration (e.g., 10% w/v).

    • Prepare stock solutions of EDC and NHS in DMSO (e.g., 100 mg/mL).

    • Prepare a stock solution of ethylenediamine in PBS.

  • Activate Carboxyl Groups:

    • To the PEG12 dicarboxylic acid solution, add EDC and NHS in a molar ratio of 2:1 relative to the carboxylic acid groups.

    • Stir the solution at room temperature for 30 minutes to activate the carboxyl groups.

  • Initiate Crosslinking:

    • Add the ethylenediamine solution to the activated PEG solution. The molar ratio of amine groups to activated carboxyl groups should be 1:1 for stoichiometric crosslinking.

    • Mix the solution thoroughly by gentle vortexing or pipetting.

  • Gelation:

    • Transfer the solution to a mold of the desired shape.

    • Allow the solution to stand at room temperature or 37°C until a stable hydrogel is formed. Gelation time will vary depending on the concentrations of the precursors.

  • Purification:

    • Once gelled, immerse the hydrogel in a large volume of PBS to remove any unreacted reagents and byproducts.

    • Change the PBS solution every 12 hours for 2-3 days.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

  • Synthesized hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Weighing balance

Procedure:

  • Equilibrate a pre-weighed, lyophilized hydrogel sample (Wd) in PBS at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a kimwipe to remove excess water, and record its weight (Ws).

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (q) using the following formula: q = Ws / Wd

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37°C

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Prepare drug-loaded hydrogels by adding the drug to the precursor solution before initiating crosslinking.

  • Place a known amount of the drug-loaded hydrogel in a known volume of PBS in a sealed container.

  • Incubate the container at 37°C with gentle agitation.

  • At specified time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cell Encapsulation and Viability Assay

Materials:

  • Sterile PEG12 dicarboxylic acid, EDC, NHS, and ethylenediamine solutions

  • Cell suspension in culture medium

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (or similar)

  • Fluorescence microscope

Procedure:

  • Cell Encapsulation:

    • Perform all steps under sterile conditions in a biological safety cabinet.

    • Prepare the activated PEG12 dicarboxylic acid solution as described in Protocol 1.

    • Resuspend the desired cells in the activated PEG solution to achieve the target cell density.

    • Add the ethylenediamine solution to initiate gelation.

    • Quickly transfer the cell-laden precursor solution to a suitable culture vessel (e.g., 96-well plate).

    • Allow the hydrogel to crosslink at 37°C in a CO2 incubator.

    • After gelation, add cell culture medium to the hydrogels.

  • Cell Viability Assessment (LIVE/DEAD™ Assay):

    • At desired time points (e.g., day 1, 3, 7), aspirate the culture medium.

    • Wash the hydrogels with PBS.

    • Prepare the LIVE/DEAD™ staining solution according to the manufacturer's instructions.

    • Incubate the hydrogels with the staining solution for the recommended time.

    • Visualize the encapsulated cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

    • Quantify cell viability by counting the number of live and dead cells from multiple random fields of view.

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of PEG12 dicarboxylic acid hydrogels.

Hydrogel_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Activation & Crosslinking cluster_2 Gelation & Purification A Dissolve PEG12 Dicarboxylic Acid in PBS D Activate Carboxyl Groups with EDC/NHS A->D B Prepare EDC/NHS Solution in DMSO B->D C Prepare Diamine Crosslinker Solution in PBS E Add Diamine to Initiate Crosslinking C->E D->E F Transfer to Mold for Gelation E->F G Purify Hydrogel in PBS F->G

Workflow for PEG12 dicarboxylic acid hydrogel synthesis.

Drug_Release_Workflow cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A Prepare Drug-Loaded Hydrogel B Incubate in PBS at 37°C A->B C Collect Aliquots at Time Points B->C D Quantify Drug Concentration C->D E Calculate Cumulative Release D->E

Experimental workflow for an in vitro drug release study.

Cell_Encapsulation_Workflow A Prepare Sterile Precursor Solutions B Resuspend Cells in Activated PEG Solution A->B C Initiate Crosslinking with Diamine B->C D Dispense Cell-Laden Solution into Culture Vessel C->D E Incubate at 37°C for Gelation D->E F Add Culture Medium E->F G Assess Cell Viability (e.g., LIVE/DEAD Assay) F->G

Workflow for cell encapsulation and viability assessment.

References

Step-by-Step Guide to Conjugating Antibodies with Bis-PEG12-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody conjugation with polyethylene (B3416737) glycol (PEG) linkers is a critical process in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs). The use of discrete PEG linkers, such as Bis-PEG12-acetic acid, offers several advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced aggregation.[1] This document provides a detailed, step-by-step guide for the conjugation of antibodies with Bis-PEG12-acetic acid, a homobifunctional crosslinker. The protocol involves the activation of the carboxylic acid groups on the PEG linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with primary amines (e.g., lysine (B10760008) residues) on the antibody.[2][3]

The successful conjugation and subsequent purification of the antibody-PEG conjugate are essential for obtaining a homogeneous product with optimal performance. This guide also covers methods for the purification and characterization of the final conjugate, along with troubleshooting tips for common issues encountered during the process.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the conjugation of an antibody with Bis-PEG12-acetic acid. A two-step protocol is recommended to provide better control over the reaction by separating the activation of the PEG linker from the conjugation to the antibody.[2]

Materials

  • Antibody: Purified antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Bis-PEG12-acetic acid: High-purity reagent.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[2]

  • Conjugation Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.2-7.5.[2]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): High-quality, fresh.

  • NHS (N-hydroxysuccinimide): High-quality, fresh.

  • Quenching Solution: 1 M Tris (tris(hydroxymethyl)aminomethane) or 1 M hydroxylamine, pH 8.0.[3]

  • Purification: Desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC) system.[2][]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the PEG linker.[3][5]

  • General laboratory equipment: Microcentrifuge tubes, pipettes, rotator/mixer, spectrophotometer.

Step 1: Antibody Preparation

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS. If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[2][5]

  • Concentration Adjustment: Adjust the antibody concentration to a working range, typically 1-10 mg/mL.[5] Determine the precise concentration using a spectrophotometer at 280 nm.

Step 2: Activation of Bis-PEG12-acetic acid

The carboxylic acid groups of Bis-PEG12-acetic acid are activated to form NHS esters, which are reactive towards primary amines on the antibody.[6][7]

  • Reagent Preparation: Allow Bis-PEG12-acetic acid, EDC, and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[2][8] Prepare a 10 mM solution of Bis-PEG12-acetic acid in anhydrous DMSO or DMF.[8]

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired molar amount of Bis-PEG12-acetic acid.

    • Add a 2-5 fold molar excess of both EDC and NHS to the Bis-PEG12-acetic acid solution in Activation Buffer (MES, pH 4.5-6.0).[2]

    • Incubate the reaction for 15-30 minutes at room temperature.[2]

Step 3: Conjugation of Activated Bis-PEG12-acetic acid to the Antibody

  • pH Adjustment: If necessary, adjust the pH of the antibody solution to 7.2-7.5 using the Conjugation Buffer (PBS).[2]

  • Conjugation Reaction:

    • Immediately add the activated Bis-PEG12-acetic acid solution to the antibody solution. A typical starting molar excess of the PEG linker to the antibody is 20-fold.[5][8]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[5][8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

Step 4: Quenching the Reaction

  • Stop the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[2]

  • Incubation: Incubate for 15 minutes at room temperature.[2]

Step 5: Purification of the Antibody-PEG Conjugate

Purification is crucial to remove excess PEG linker and reaction byproducts.[]

  • Size-Exclusion Chromatography (SEC): Use a desalting column or an SEC system to separate the larger antibody-PEG conjugate from the smaller, unreacted PEG linker and byproducts.[2][]

  • Buffer Exchange: Equilibrate the column with a suitable storage buffer for the antibody (e.g., PBS).

  • Fraction Collection: Collect fractions and monitor the protein elution profile at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified antibody-PEG conjugate and concentrate if necessary using an appropriate ultrafiltration device.

Step 6: Characterization of the Conjugate

Characterization is essential to determine the success of the conjugation and the quality of the final product.

  • Degree of Labeling (DOL): Determine the average number of PEG molecules conjugated per antibody. This can be assessed using techniques such as:

    • Mass Spectrometry (MS): Provides the most accurate determination of the mass of the conjugate and the distribution of different PEGylated species.

    • HPLC-based methods: Techniques like hydrophobic interaction chromatography (HIC) can separate antibody species with different numbers of conjugated PEGs.[9]

  • Purity and Aggregation: Analyze the purity and aggregation state of the conjugate using size-exclusion chromatography (SEC-HPLC).

  • Antigen Binding Affinity: Evaluate the binding affinity of the conjugated antibody to its target antigen using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.[10]

Data Presentation

Table 1: Recommended Molar Ratios and Reaction Conditions

ParameterRecommended ValueNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Bis-PEG12-acetic acid to Antibody10-50 foldA 20-fold excess is a good starting point.[5][8]
Molar Excess of EDC and NHS to Bis-PEG12-acetic acid2-5 foldEnsures efficient activation of the carboxylic acid groups.[2]
Activation pH4.5-6.0 (MES Buffer)Optimal for EDC/NHS chemistry.[2]
Conjugation pH7.2-7.5 (PBS Buffer)Optimal for the reaction of NHS esters with primary amines.[2]
Reaction Time (Conjugation)2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can be gentler on the antibody.[2]
Quenching Agent Concentration10-50 mMEffectively stops the reaction.[2]

Table 2: Troubleshooting Common Issues in Antibody Conjugation

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inactive reagents (EDC, NHS)Use fresh, high-quality reagents. Allow reagents to equilibrate to room temperature before opening to prevent moisture contamination.[2]
Incorrect pH for activation or conjugationEnsure the activation step is performed at pH 4.5-6.0 and the conjugation step is at pH 7.2-7.5.[2]
Presence of primary amines in the antibody bufferPerform buffer exchange to an amine-free buffer like PBS.[2][3]
Insufficient molar excess of reagentsIncrease the molar excess of the PEG linker and/or the activation reagents.
Antibody Aggregation High degree of PEGylationReduce the molar ratio of Bis-PEG12-acetic acid to the antibody. Optimize reaction time and temperature.[2]
Incorrect buffer conditionsEnsure the buffer composition and pH are suitable for maintaining antibody stability.
Loss of Antibody Activity PEGylation at or near the antigen-binding siteReduce the molar ratio of the PEG linker to the antibody to decrease the degree of labeling.[2]
Harsh reaction conditionsPerform the conjugation at a lower temperature (4°C) and ensure the pH remains within the antibody's stability range.[2]

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) conjugation Step 2: Conjugation to Antibody (pH 7.2-7.5) antibody_prep->conjugation reagent_prep Reagent Preparation (Bis-PEG12-acetic acid, EDC, NHS) activation Step 1: Activation of Bis-PEG12-acetic acid (EDC/NHS, pH 4.5-6.0) reagent_prep->activation activation->conjugation quenching Step 3: Quenching Reaction (Tris or Hydroxylamine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (MS, HPLC, ELISA) purification->characterization

Caption: Experimental workflow for the conjugation of antibodies with Bis-PEG12-acetic acid.

chemical_reaction cluster_activation Activation Step cluster_conjugation Conjugation Step peg_acid Bis-PEG12-acetic acid (HOOC-PEG12-COOH) reagents + EDC + NHS peg_acid->reagents activated_peg Activated Bis-PEG12-NHS Ester (NHS-OOC-PEG12-COO-NHS) reagents->activated_peg antibody Antibody-NH2 (Lysine Residue) plus + antibody->plus conjugated_antibody Antibody-PEG Conjugate activated_peg_2 Activated Bis-PEG12-NHS Ester plus->activated_peg_2 activated_peg_2->conjugated_antibody

Caption: Chemical reaction pathway for antibody conjugation with Bis-PEG12-acetic acid.

References

Application Notes and Protocols for CH2COOH-PEG12-CH2COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homobifunctional linker, CH2COOH-PEG12-CH2COOH, offers a versatile platform for the development of targeted drug delivery systems. Its polyethylene (B3416737) glycol (PEG) backbone enhances biocompatibility and solubility, while the terminal carboxylic acid groups provide reactive handles for the conjugation of therapeutic agents, targeting ligands, or for anchoring to nanoparticle surfaces. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of drug-loaded nanoparticles, focusing on two widely used anticancer drugs, Doxorubicin (B1662922) and Paclitaxel, as exemplary payloads.

Key Applications

The this compound linker is instrumental in several key areas of targeted drug delivery:

  • Nanoparticle Functionalization: The terminal carboxyl groups can be activated to form stable amide bonds with amine-functionalized nanoparticle surfaces or with targeting moieties such as antibodies or peptides. This PEGylated surface provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.

  • Drug Conjugation: Therapeutic agents with available amine groups can be directly conjugated to the linker. For drugs lacking such functionality, a suitable derivative can often be synthesized. This covalent attachment allows for controlled drug loading and can be designed for specific release mechanisms.

  • PROTAC Development: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase to induce targeted protein degradation.

Data Presentation: Physicochemical Characterization of Drug-Loaded Nanoparticles

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with carboxyl-terminated PEG linkers and loaded with either Doxorubicin or Paclitaxel. These values are representative and will vary depending on the specific nanoparticle core material, formulation method, and drug-to-polymer ratio.

Table 1: Characterization of Doxorubicin-Loaded PLA-PEG-COOH Nanoparticles [1][2][3]

Formulation (PLA-PEG/DOX w/w ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
5:1145.8 ± 4.50.18 ± 0.02-23.5 ± 1.86.7 ± 0.521.3 ± 2.1
10:1157.2 ± 5.10.21 ± 0.03-24.1 ± 2.05.7 ± 0.228.5 ± 1.6
20:1175.4 ± 6.30.25 ± 0.04-25.6 ± 2.33.1 ± 0.356.8 ± 3.2

Table 2: Characterization of Paclitaxel-Loaded PSA-PEG Nanoparticles [4]

Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Content (%)Drug Entrapment Efficiency (%)
PN1120 ± 82.85-21.455.3662.45
PN2185 ± 63.02-23.862.1471.89
PN3310 ± 73.51-25.168.7879.56
PN4 (Optimized)231 ± 53.14-26.670.5283.28

Experimental Protocols

Protocol 1: Formulation of Doxorubicin-Loaded PLA-PEG-COOH Nanoparticles

This protocol describes the preparation of Doxorubicin (DOX)-loaded poly(lactic acid)-poly(ethylene glycol)-carboxylic acid (PLA-PEG-COOH) nanoparticles using a double emulsion (w/o/w) solvent evaporation method.[1][2]

Materials:

  • PLA-PEG-COOH copolymer

  • Doxorubicin hydrochloride (DOX)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Prepare the inner aqueous phase (w1): Dissolve 5 mg of DOX in 0.5 mL of deionized water.

  • Prepare the organic phase (o): Dissolve 50 mg of PLA-PEG-COOH in 2.5 mL of DCM.

  • Form the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a probe sonicator for 1 minute on an ice bath.

  • Prepare the outer aqueous phase (w2): Prepare a 2% (w/v) PVA solution in deionized water.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion to 10 mL of the outer aqueous phase and sonicate for 2 minutes on an ice bath.

  • Solvent evaporation: Stir the double emulsion at room temperature for at least 4 hours to allow for the evaporation of DCM.

  • Nanoparticle recovery: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and redispersion.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and lyophilize for 48 hours for storage.

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water at a concentration of 0.1 mg/mL.

  • Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).

  • Measure the zeta potential of the nanoparticle suspension using the same instrument.

B. Drug Loading Content and Encapsulation Efficiency:

  • Weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DMSO or DCM) to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to evaluate the in vitro release of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in 1 mL of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag.

  • Place the dialysis bag in a container with 50 mL of PBS (pH 7.4 or pH 5.5) to simulate physiological and endosomal pH, respectively.

  • Incubate the setup at 37°C with gentle shaking (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effect of the drug-loaded nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualization of Mechanisms and Workflows

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin, a common chemotherapeutic agent delivered via nanoparticles, primarily induces apoptosis through DNA damage, leading to the activation of the p53 tumor suppressor protein.[5][6][7][8][9] Activated p53 translocates to the nucleus and transcriptionally activates pro-apoptotic genes, including Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c, in the cytosol, forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[10] Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[11][12][13][14]

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin DNA_Damage DNA Damage Dox->DNA_Damage p53_inactive Inactive p53 DNA_Damage->p53_inactive activates p53_active Active p53 (Nuclear Translocation) p53_inactive->p53_active Bax Bax (Transcription) p53_active->Bax Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin-induced p53-mediated apoptosis signaling pathway.
Experimental Workflow for Nanoparticle Formulation and Characterization

The following diagram illustrates the general workflow for the formulation of drug-loaded nanoparticles using the this compound linker, followed by their physicochemical characterization.

Nanoparticle_Workflow Start Start Drug Drug (e.g., Doxorubicin) Start->Drug Linker This compound + Polymer Core Start->Linker Formulation Nanoparticle Formulation (e.g., Double Emulsion) Purification Purification (Centrifugation/Washing) Formulation->Purification Drug->Formulation Linker->Formulation Lyophilization Lyophilization Purification->Lyophilization Characterization Physicochemical Characterization Lyophilization->Characterization DLS Particle Size & Zeta Potential (DLS) Characterization->DLS DLC_EE Drug Loading & Encapsulation (HPLC/UV-Vis) Characterization->DLC_EE End End DLS->End DLC_EE->End

Workflow for nanoparticle formulation and characterization.
Logical Relationship for In Vitro Evaluation

This diagram outlines the logical progression of in vitro experiments to evaluate the efficacy of the formulated drug delivery system.

In_Vitro_Evaluation Formulation Drug-Loaded Nanoparticles Release In Vitro Drug Release (Dialysis) Formulation->Release determines Uptake Cellular Uptake Study (e.g., Flow Cytometry) Formulation->Uptake evaluated for Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Release->Cytotoxicity impacts Uptake->Cytotoxicity influences Efficacy Therapeutic Efficacy Assessment Cytotoxicity->Efficacy indicates

Logical flow of in vitro evaluation experiments.

References

Troubleshooting & Optimization

Technical Support Center: Improving CH2COOH-PEG12-CH2COOH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your conjugation experiments involving the homobifunctional linker, CH2COOH-PEG12-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS conjugation reaction?

A1: The EDC/NHS conjugation process involves two key steps, each with a distinct optimal pH range. The activation of the carboxyl groups on the PEG linker by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4] MES buffer is often recommended for this step because it lacks primary amines and carboxyl groups that could interfere with the reaction.[1][5] The subsequent reaction of the activated NHS-ester with a primary amine on your target molecule is most efficient at a neutral to slightly basic pH, generally between 7.2 and 8.5.[1][2][3][6][7] Buffers such as phosphate-buffered saline (PBS), borate, or carbonate are suitable for this second step.[7]

Q2: Which buffers should I avoid during the conjugation reaction?

A2: It is crucial to avoid buffers that contain primary amines or carboxyl groups, as these will compete with the desired reaction. Buffers such as Tris and glycine (B1666218) should not be used during the conjugation process as they will react with the NHS ester, leading to reduced efficiency and the formation of unwanted byproducts.[7] However, these buffers can be useful for quenching the reaction once it is complete.[7]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and can quickly lose activity through hydrolysis.[8][9] To ensure optimal performance, store both reagents desiccated at -20°C.[9] Before opening, always allow the vials to equilibrate to room temperature to prevent moisture condensation.[9][10] It is highly recommended to prepare solutions of EDC and NHS immediately before use, as they are not stable in aqueous solutions for extended periods.[9] For frequent use, consider preparing single-use aliquots to minimize exposure to moisture.[9]

Q4: What are the recommended molar ratios of PEG-linker, EDC, and NHS?

A4: The ideal molar ratios can depend on the specific molecules being conjugated, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups on the this compound linker. A typical starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[4] The amine-containing molecule is often used in an equimolar amount or a slight excess (1 to 1.5-fold) relative to the PEG linker.[4] Optimization of these ratios is often necessary to achieve the desired conjugation efficiency.[11]

Q5: How can I confirm that my conjugation reaction was successful?

A5: Several analytical techniques can be used to characterize the resulting PEGylated product. High-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC), is widely used to separate the PEGylated conjugate from unreacted starting materials.[12] Mass spectrometry (MS) can then be used to confirm the molecular weight of the conjugate and determine the degree of PEGylation.[12][13] Other techniques such as gel electrophoresis can also provide a qualitative indication of a successful reaction by showing a shift in the molecular weight of the product.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage or handling.Purchase fresh reagents. Always allow EDC and NHS to warm to room temperature before opening and store them desiccated at -20°C.[9] Prepare solutions immediately before use.
Incorrect pH: The pH of the activation or conjugation buffer is outside the optimal range.Verify the pH of your buffers. Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the activation step, and a buffer like PBS at pH 7.2-8.5 for the conjugation step.[1][2]
Competing Nucleophiles: The presence of primary amines (e.g., Tris buffer) in the reaction mixture.Ensure all buffers and solutions are free from extraneous primary amines. Dialyze your amine-containing molecule against a suitable buffer like PBS if necessary.
Hydrolysis of NHS Ester: The activated PEG-linker is hydrolyzing before it can react with the amine.Perform the conjugation step immediately after the activation step. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[6][15]
Precipitation During Reaction Protein Aggregation: The addition of reagents or a change in pH is causing your protein to precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers.[9] Consider performing a buffer exchange prior to the reaction.
High EDC Concentration: A large excess of EDC can sometimes lead to precipitation.[9]If precipitation is observed, try reducing the molar excess of EDC in the reaction.
Inconsistent Results Variable Reagent Quality: Impurities in the reagents or solvents are affecting the reaction.Use high-purity reagents and anhydrous solvents (e.g., DMSO or DMF) when preparing stock solutions.[7]
pH Drift: During the reaction, the hydrolysis of the NHS ester can cause a drop in pH, especially in large-scale reactions.[7]Use a more concentrated buffer to maintain a stable pH throughout the reaction, or monitor and adjust the pH as needed.[7]

Experimental Protocols

General Two-Step Protocol for this compound Conjugation

This protocol provides a general framework for conjugating the carboxyl groups of the PEG linker to the primary amines of a target molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound linker in Activation Buffer.

    • Dissolve the amine-containing target molecule in Conjugation Buffer.

    • Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A common starting point is a 5-fold molar excess of NHS and a 2-fold molar excess of EDC relative to the PEG linker.[1]

    • Incubate the reaction for 15 minutes at room temperature.[1]

  • Conjugation to Amines:

    • Immediately add the activated PEG-linker solution to the solution of the amine-containing target molecule.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[1]

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[14][]

    • Further purification, if necessary, can be achieved using techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[][17]

Visual Guides

Workflow for Two-Step EDC/NHS PEG Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare PEG-COOH in Activation Buffer (pH 4.5-6.0) act 1. Activation Add EDC & NHS to PEG-COOH Incubate 15 min @ RT p1->act p2 Prepare Amine-Molecule in Conjugation Buffer (pH 7.2-8.5) conj 2. Conjugation Add activated PEG to Amine-Molecule Incubate 2h @ RT p2->conj p3 Prepare fresh EDC & NHS solutions p3->act act->conj Immediate quench 3. Quenching Add Hydroxylamine or Tris Incubate 15 min @ RT conj->quench pur Purify Conjugate (SEC / IEX / Dialysis) quench->pur anal Analyze Product (HPLC, MS, SDS-PAGE) pur->anal G start Low Conjugation Efficiency Observed q1 Are EDC/NHS reagents fresh and handled properly? start->q1 sol1 Replace reagents. Store desiccated at -20°C. Equilibrate before opening. q1->sol1 No q2 Is the buffer system correct? (pH & Composition) q1->q2 Yes a1_yes Yes a1_no No sol2 Use MES (pH 4.5-6.0) for activation. Use PBS (pH 7.2-8.5) for conjugation. Avoid amine-containing buffers. q2->sol2 No q3 Are molar ratios optimized? q2->q3 Yes a2_yes Yes a2_no No sol3 Start with excess EDC/NHS. Titrate ratios to find optimum. q3->sol3 No end_node Problem likely resolved. Consider reaction time or molecule-specific issues. q3->end_node Yes a3_yes Yes a3_no No

References

Technical Support Center: Bis-PEG12-acetic acid Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG12-acetic acid in their coupling chemistries.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Bis-PEG12-acetic acid and what is its primary application?

A1: Bis-PEG12-acetic acid is a homobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two terminal carboxylic acid groups at either end of a 12-unit PEG spacer. Its primary use is to covalently link two molecules that contain primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, peptides, or amine-modified oligonucleotides. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and potential immunogenicity.

Q2: What is the mechanism of coupling Bis-PEG12-acetic acid to amine-containing molecules?

A2: The carboxylic acid groups of Bis-PEG12-acetic acid are typically activated using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester. The NHS ester readily reacts with primary amines on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1][2]

Q3: What are the most common side reactions in Bis-PEG12-acetic acid coupling chemistry?

A3: The most common side reactions include:

  • Hydrolysis of the activated NHS ester: The NHS ester can react with water, converting the carboxylic acid group back to its original state and rendering it unreactive towards amines.[3]

  • Formation of N-acylurea: The O-acylisourea intermediate formed by EDC can rearrange into an unreactive N-acylurea, which is a common byproduct in carbodiimide chemistry.[2][4]

  • Ester formation: The activated carboxylic acid can react with hydroxyl groups (-OH) on the target molecule (e.g., serine, threonine, tyrosine residues in proteins) to form an ester linkage instead of an amide bond.[5]

  • Intermolecular cross-linking and aggregation: Due to its bifunctional nature, Bis-PEG12-acetic acid can link multiple protein molecules together, leading to the formation of large aggregates and potentially precipitation.[6]

Q4: How can I characterize the products of my PEGylation reaction?

A4: Several analytical techniques can be used to characterize the reaction products:

  • SDS-PAGE: A successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein on an SDS-PAGE gel.[7]

  • HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC) and reverse-phase (RP-HPLC), can be used to separate the PEGylated protein from the unreacted protein and other reaction components.[8]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight measurements, allowing for the determination of the number of PEG molecules attached to the protein and the identification of side products.[8][9]

Section 2: Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with Bis-PEG12-acetic acid.

Problem 1: Low or No Conjugation Yield

Q5: I am seeing very little or no formation of my desired PEGylated product. What could be the cause?

A5: Low conjugation yield is a common problem that can often be traced back to the following:

  • Hydrolysis of EDC/NHS: These reagents are moisture-sensitive. Ensure they are stored in a desiccator and allowed to equilibrate to room temperature before opening to prevent condensation.[10] Always use freshly prepared solutions.[11]

  • Incorrect pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH between 4.5 and 6.0. The subsequent reaction with the amine is optimal at a pH of 7.0-8.5.[10] A two-step reaction with pH adjustment can improve yields.[12]

  • Presence of competing nucleophiles in the buffer: Buffers containing primary amines, such as Tris, will compete with your target molecule for the activated PEG linker. Use amine-free buffers like MES for the activation step and PBS or HEPES for the conjugation step.[11]

  • Insufficient molar ratio of reagents: A molar excess of EDC and NHS over Bis-PEG12-acetic acid is necessary for efficient activation. A starting point of 2-5 fold molar excess of EDC/NHS to the PEG linker is recommended.[11] The ratio of the PEG linker to the protein should also be optimized.[11]

Problem 2: Product Aggregation and Precipitation

Q6: My reaction mixture becomes cloudy, or I observe a precipitate after adding the PEG linker. How can I prevent this?

A6: Aggregation is often due to excessive intermolecular cross-linking by the bifunctional PEG linker. Here are some strategies to mitigate this:

  • Optimize the PEG-to-protein molar ratio: A high molar excess of the bifunctional PEG can lead to extensive cross-linking. Perform a titration to find the lowest effective concentration of the PEG linker that provides sufficient conjugation without causing aggregation.[13]

  • Control protein concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking. Try reducing the protein concentration in the reaction.[13]

  • Reaction temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.[6]

  • Stepwise addition of the PEG linker: Instead of adding the entire amount of activated PEG at once, add it in smaller portions over a period of time to control the reaction rate.[6]

  • Addition of excipients: Including stabilizing agents like sucrose, glycerol, arginine, or non-ionic surfactants (e.g., Polysorbate 20) in the reaction buffer can help to prevent protein aggregation.[6]

Problem 3: Formation of Undesired Side Products

Q7: My analysis shows multiple products, and I suspect the formation of side products. How can I minimize them?

A7: The formation of side products can be minimized by carefully controlling the reaction conditions:

  • To minimize N-acylurea formation: The addition of HOBt or NHS to the EDC reaction mixture can suppress the rearrangement of the O-acylisourea intermediate to the N-acylurea.[4]

  • To minimize ester formation: The reaction of NHS esters with amines is generally faster and more favorable than with alcohols, especially at a neutral to slightly basic pH (7.0-8.0). By maintaining the pH in this range, you can favor amide bond formation over ester formation.

  • To minimize hydrolysis of the activated PEG: Perform the reaction in a timely manner after activating the PEG linker. Avoid preparing large batches of activated PEG for storage in aqueous solutions. If a stock solution is necessary, prepare it in an anhydrous solvent like DMSO or DMF and store it under desiccated conditions at -20°C.[14]

Section 3: Data Presentation

Table 1: Influence of pH on NHS Ester Hydrolysis and Amidation

This table summarizes representative data on the effect of pH on the half-life of an NHS ester and the yield of the desired amide product. Note that higher pH increases the rate of both the desired amidation and the competing hydrolysis.[15]

pHApproximate Half-life of NHS Ester (at room temp.)Final Amide Product Yield
8.080 minutes80-85%
8.520 minutes~87-92%
9.010 minutes>85%

Data is based on studies with porphyrin-NHS esters and an amino-PEG reagent and should be considered as a general guide.[15]

Table 2: Effect of Reagent Concentration on Amide Product Yield

This table illustrates how the initial concentration of the NHS ester can impact the final yield of the PEGylated product.[15]

Initial NHS Ester ConcentrationFinal Amide Product Yield (Porphyrin 1)Final Amide Product Yield (Porphyrin 2)
1.0 mM88%97%
0.316 mM74%89%
0.1 mM56%73%

Data is based on studies with porphyrin-NHS esters and an amino-PEG reagent and demonstrates the importance of maintaining a sufficient concentration of reactants to favor the bimolecular coupling reaction over the unimolecular hydrolysis.[15]

Section 4: Experimental Protocols

Protocol 1: Two-Step Conjugation of Bis-PEG12-acetic acid to a Protein

This protocol separates the activation of the PEG linker from the conjugation to the protein, which can provide better control over the reaction.[11]

Materials:

  • Bis-PEG12-acetic acid

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation: Allow Bis-PEG12-acetic acid, EDC, and NHS to equilibrate to room temperature. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use. Dissolve the protein in the Conjugation Buffer at a known concentration. Dissolve Bis-PEG12-acetic acid in the Activation Buffer.

  • Activation of Bis-PEG12-acetic acid: In a microcentrifuge tube, add the desired molar amount of Bis-PEG12-acetic acid. Add a 2-5 fold molar excess of EDC and NHS to the Bis-PEG12-acetic acid solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Protein: Immediately add the activated Bis-PEG12-acetic acid solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Section 5: Mandatory Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) Bis-PEG12-acetic_acid Bis-PEG12-acetic acid Activated_PEG Activated PEG-NHS Ester Bis-PEG12-acetic_acid->Activated_PEG EDC, NHS EDC_NHS EDC + NHS EDC_NHS->Activated_PEG N_acylurea N-acylurea byproduct EDC_NHS->N_acylurea Rearrangement (side reaction) Hydrolyzed_PEG Hydrolyzed PEG Activated_PEG->Hydrolyzed_PEG H₂O (side reaction) Desired_Product Desired Amide Conjugate Activated_PEG->Desired_Product Ester_Side_Product Ester Side Product Activated_PEG->Ester_Side_Product Side Reaction Target_Amine Target Molecule (-NH₂) Target_Amine->Desired_Product Target_Hydroxyl Target Molecule (-OH) Target_Hydroxyl->Ester_Side_Product

Caption: Reaction pathways in Bis-PEG12-acetic acid coupling.

G Start Start: Low/No Conjugation Check_Reagents Check Reagent Activity (EDC/NHS) Start->Check_Reagents Reagents_OK Reagents Active? Check_Reagents->Reagents_OK Check_pH Verify Reaction pH pH_OK pH Correct? Check_pH->pH_OK Check_Buffer Check Buffer Composition Buffer_OK Buffer Amine-Free? Check_Buffer->Buffer_OK Check_Ratios Review Molar Ratios Ratios_OK Ratios Sufficient? Check_Ratios->Ratios_OK Reagents_OK->Check_pH Yes Use_Fresh_Reagents Action: Use fresh, anhydrous reagents Reagents_OK->Use_Fresh_Reagents No pH_OK->Check_Buffer Yes Adjust_pH Action: Adjust pH (Activation: 4.5-6.0 Conjugation: 7.0-8.0) pH_OK->Adjust_pH No Buffer_OK->Check_Ratios Yes Buffer_Exchange Action: Buffer exchange to PBS, MES, or HEPES Buffer_OK->Buffer_Exchange No Increase_Ratios Action: Increase molar excess of EDC/NHS and/or PEG Ratios_OK->Increase_Ratios No Fail Issue Persists: Consult further Ratios_OK->Fail Yes Success Improved Yield Use_Fresh_Reagents->Success Adjust_pH->Success Buffer_Exchange->Success Increase_Ratios->Success

Caption: Troubleshooting workflow for low conjugation yield.

G Start Start: Aggregation Observed Optimize_Ratio Optimize PEG:Protein Molar Ratio Start->Optimize_Ratio Ratio_Optimized Aggregation Reduced? Optimize_Ratio->Ratio_Optimized Lower_Concentration Lower Protein Concentration Concentration_Reduced Aggregation Reduced? Lower_Concentration->Concentration_Reduced Control_Temperature Control Reaction Temperature Temp_Controlled Aggregation Reduced? Control_Temperature->Temp_Controlled Add_Excipients Add Stabilizing Excipients Excipients_Added Aggregation Reduced? Add_Excipients->Excipients_Added Stepwise_Addition Stepwise Addition of PEG Addition_Modified Aggregation Reduced? Stepwise_Addition->Addition_Modified Ratio_Optimized->Lower_Concentration No Success Clear Solution Ratio_Optimized->Success Yes Concentration_Reduced->Control_Temperature No Concentration_Reduced->Success Yes Temp_Controlled->Add_Excipients No Temp_Controlled->Success Yes Excipients_Added->Stepwise_Addition No Excipients_Added->Success Yes Addition_Modified->Success Yes Try_Next Try Next Step Addition_Modified->Try_Next No

Caption: Troubleshooting workflow for product aggregation.

References

Technical Support Center: Amine Coupling with CH2COOH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your amine coupling reactions with our bifunctional carboxyl-terminated PEG linker, CH2COOH-PEG12-CH2COOH. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and comprehensive experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The reaction is a two-step process, each with its own optimal pH. First, the carboxylic acid groups (-COOH) on the PEG are activated using a carbodiimide, such as EDC, and N-hydroxysuccinimide (NHS). This activation step is most efficient in an acidic environment, typically at a pH of 4.5-6.0 [1][2][3]. The second step is the reaction of the now-activated NHS-ester with the primary amine on your target molecule. This step is most efficient at a pH of 7.0-8.5 [1][4][5]. Performing the reaction as a two-step process with a pH shift is highly recommended for maximal efficiency[2].

Q2: Which buffers should I use for the activation and coupling steps?

A2: The choice of buffer is critical to avoid competing side reactions.

  • For the Activation Step (pH 4.5-6.0): Use a buffer that does not contain primary amines or carboxylates[6][7]. MES buffer (2-(N-morpholino)ethanesulfonic acid) is the most commonly recommended and effective choice[7][8].

  • For the Coupling Step (pH 7.0-8.5): Use a non-amine-containing buffer. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a standard choice[1][9]. Other suitable options include borate (B1201080) buffer or carbonate/bicarbonate buffer[1][4].

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or glycine , as they will compete with your target amine for reaction with the activated PEG, significantly reducing your yield[1][4][6].

Q3: How can I quench the reaction?

A3: To stop the reaction and hydrolyze any unreacted NHS-esters, you can add an amine-containing buffer. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine[1][2]. Note that if you add a primary amine like Tris or glycine, it will modify any remaining activated carboxyl groups on the PEG linker[2].

Troubleshooting Guide

This section addresses common problems encountered during the conjugation process.

Problem: Low or No Conjugation Yield

Low yield is the most common issue in PEGylation experiments[10][11]. The following guide will help you identify the potential cause.

Potential Cause Recommended Solution & Explanation
Incorrect pH The pH is the most critical factor. Verify the pH of your buffers before each use. Use a two-step protocol: activate the PEG-COOH at pH 4.5-6.0, then adjust the pH to 7.2-8.0 before adding your amine-containing molecule[1][2].
Inactive Reagents EDC is moisture-sensitive and hydrolyzes quickly in water. Always use fresh EDC powder or prepare solutions immediately before use. Store EDC and NHS desiccated at -20°C and allow vials to equilibrate to room temperature before opening to prevent condensation[1][12].
Wrong Buffer Choice Ensure you are not using a buffer with primary amines (e.g., Tris, glycine) during the coupling step, as they compete with the reaction[4][6].
Hydrolysis of Activated PEG The activated NHS-ester is susceptible to hydrolysis, a process that accelerates at higher pH[6]. After the activation step, you should proceed to the amine coupling step without delay. The half-life of an NHS ester is several hours at pH 7 but can be as short as 10 minutes at pH 8.6[6].
Suboptimal Reagent Concentration A significant molar excess of the PEG linker and activation reagents relative to the amine-containing molecule may be required to drive the reaction to completion. This is a common strategy to improve reaction yield[13].

Data Presentation: pH Optimization

The efficiency of the two key steps in the EDC/NHS conjugation chemistry is highly dependent on pH. The table below summarizes the optimal pH ranges for each reaction.

Reaction Step Reagents Optimal pH Range Rationale
1. Carboxyl Activation CH2COOH-PEG-COOH, EDC, NHS4.5 - 6.0Maximizes the formation of the amine-reactive NHS-ester while minimizing the rapid hydrolysis of EDC[1][2][8].
2. Amine Coupling Activated PEG-NHS Ester, R-NH₂7.0 - 8.5At this pH, the primary amine (R-NH₂) is sufficiently deprotonated and nucleophilic to efficiently attack the NHS-ester, forming a stable amide bond[1][5].

Experimental Protocols & Visualizations

Protocol 1: Two-Step Aqueous Conjugation

This protocol is recommended for achieving the highest efficiency by optimizing the pH for each step.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 10 mM Hydroxylamine[2][9]

  • Desalting columns

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS vials to room temperature before opening. Prepare solutions of your amine-containing molecule in Coupling Buffer and the PEG-COOH in Activation Buffer.

  • Carboxyl Activation:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups[1][2].

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and activation byproducts using a desalting column equilibrated with Coupling Buffer. This prevents unwanted side reactions with your amine molecule.

  • Amine Coupling:

    • Immediately add the activated PEG solution to your amine-containing molecule, which is dissolved in Coupling Buffer (pH 7.2-7.5).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature[2].

  • Purification:

    • Purify the final PEG-conjugated product from excess reagents and byproducts using dialysis, size-exclusion chromatography, or other appropriate purification methods.

Diagrams

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Quench & Purify a Prepare PEG-COOH in Activation Buffer (pH 4.5-6.0) b Add EDC & NHS a->b c Incubate 15-30 min @ Room Temp b->c d Activated PEG-NHS Ester c->d f Combine Activated PEG with Amine Molecule d->f Immediate Use e Prepare Amine Molecule in Coupling Buffer (pH 7.2-8.0) g Incubate 2 hrs @ Room Temp h PEG-Amide Conjugate g->h i Add Quenching Buffer (e.g., Tris) h->i j Purify Conjugate i->j G PEG_COOH R-COOH (PEG Carboxyl) EDC EDC O_Acyl O-acylisourea (Active Intermediate) PEG_COOH->O_Acyl + EDC->O_Acyl + NHS NHS NHS_Ester NHS Ester (Amine-Reactive) NHS->NHS_Ester + Amine R'-NH₂ (Target Amine) Amide R-CO-NH-R' (Stable Amide Bond) Amine->Amide + O_Acyl->NHS_Ester + Urea EDC-Urea (Byproduct) O_Acyl->Urea + R'-NH₂ pH1 pH 4.5 - 6.0 NHS_Ester->Amide + pH2 pH 7.0 - 8.5

References

How to prevent hydrolysis of activated PEG12 dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of activated PEG12 dicarboxylic acid. By following these recommendations, you can ensure the optimal performance and reactivity of your PEGylation reagents in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is activated PEG12 dicarboxylic acid, and why is it prone to hydrolysis?

Activated PEG12 dicarboxylic acid is a polyethylene (B3416737) glycol (PEG) derivative where both terminal carboxylic acid groups have been chemically modified to a more reactive form, typically as N-hydroxysuccinimide (NHS) esters.[1][2] This activation enables the PEG linker to readily react with primary amine groups on molecules like proteins, peptides, or antibodies to form stable amide bonds.[3][4] However, the activated ester group is highly susceptible to hydrolysis, a chemical reaction with water, which converts the active ester back to the less reactive carboxylic acid, rendering it incapable of forming the desired conjugate.[3][5]

Q2: How can I visually identify if my activated PEG12 dicarboxylic acid has hydrolyzed?

Visual inspection is not a reliable method for determining the extent of hydrolysis. The hydrolyzed product (PEG12 dicarboxylic acid) and the activated form are often visually indistinguishable as they are typically white, crystalline solids or clear, colorless solutions.[6] Therefore, it is crucial to rely on proper storage, handling, and, if necessary, analytical techniques to ensure the reagent's activity.

Q3: What are the immediate consequences of using hydrolyzed activated PEG in my experiment?

Using hydrolyzed activated PEG12 dicarboxylic acid will lead to significantly lower or no conjugation efficiency.[7][8] This is because the hydrolyzed carboxylic acid will not react with the target amine groups under standard conjugation conditions. This can result in wasted time, resources, and valuable samples, such as antibodies or therapeutic proteins.

Q4: Can I still use a partially hydrolyzed reagent?

While it may be possible to compensate for partial hydrolysis by increasing the molar excess of the PEG reagent in your reaction, it is generally not recommended.[7] The presence of the hydrolyzed, inactive PEG can complicate downstream purification processes and lead to inconsistent and unreliable results. For critical applications, it is always best to use a fresh, properly stored, and handled reagent.

Troubleshooting Guide: Low Conjugation Efficiency

Low or no conjugation is a common issue when working with activated PEG reagents. This guide will help you troubleshoot potential causes related to reagent hydrolysis.

Problem Possible Cause Recommended Action
Low or no yield of PEGylated product Hydrolysis of activated PEG reagent due to improper storage. Ensure the reagent is stored at ≤ -15°C with a desiccant and under an inert atmosphere.[9] For long-term storage, -20°C is recommended.[3][10]
Hydrolysis upon opening the reagent vial. Before opening, always allow the reagent container to equilibrate to room temperature to prevent moisture condensation on the cold powder.[3][11]
Hydrolysis of stock solutions. Do not prepare stock solutions for long-term storage.[3] Activated PEG solutions should be prepared fresh immediately before use in an anhydrous solvent like DMSO or DMF.[10][11] Discard any unused portion of the solution.[3]
Hydrolysis during the conjugation reaction. Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which compete with the target molecule.[3] Use buffers like phosphate-buffered saline (PBS) at a pH of 7.0-8.0.[10] While the reaction is efficient at pH 7-9, be aware that higher pH can also accelerate hydrolysis.[2][12]
Inconsistent results between experiments Use of a bulk reagent container that has been opened multiple times. Aliquot the bulk reagent into smaller, single-use vials upon receipt.[9][11] This minimizes the exposure of the entire batch to atmospheric moisture during repeated use.
Contamination of solvent with water. Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for dissolving the activated PEG reagent.[11] Ensure solvents are stored properly to prevent water absorption.

Experimental Protocols

Protocol 1: Proper Handling and Preparation of Activated PEG12 Dicarboxylic Acid Solution

This protocol outlines the essential steps to minimize hydrolysis when preparing a solution of activated PEG12 dicarboxylic acid for a conjugation reaction.

Materials:

  • Vial of activated PEG12 dicarboxylic acid (stored at -20°C with desiccant)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Inert gas (e.g., nitrogen or argon), optional but recommended

  • Syringes and needles for solvent transfer

  • Reaction vessel

Procedure:

  • Equilibrate the Reagent: Remove the vial of activated PEG12 dicarboxylic acid from the -20°C freezer. Place it in a desiccator at room temperature and allow it to warm up for at least 30 minutes.[3][11] This critical step prevents moisture from the air from condensing on the cold powder when the vial is opened.

  • Prepare for Dissolution: Once the vial has reached room temperature, briefly centrifuge it to ensure all the powder is at the bottom.

  • Dissolve the Reagent: In a fume hood, carefully open the vial. Using a syringe with a needle, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).[10]

  • Mix Gently: Gently vortex or pipette the solution up and down to ensure the reagent is fully dissolved.

  • Immediate Use: Use the freshly prepared solution immediately in your conjugation reaction.[3] Do not store the solution.

  • Discard Unused Solution: Any unused portion of the dissolved reagent should be properly discarded as it will hydrolyze over time.[3]

Protocol 2: Quality Control Assay for Activated PEG Reagent using 1H NMR

For critical applications where reagent activity is paramount, 1H NMR can be employed to assess the degree of hydrolysis by quantifying the activated ester in relation to the PEG backbone.[6] This method provides a quantitative measure of the reagent's purity and activity.

Principle: This method relies on the distinct chemical shifts of the protons on the N-hydroxysuccinimide (NHS) group compared to the protons of the PEG backbone. By integrating the signals, the ratio of active NHS esters to the PEG chain can be determined.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the activated PEG12 dicarboxylic acid.

    • Dissolve the sample in a deuterated solvent that does not contain exchangeable protons, such as deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., dimethyl terephthalate) for absolute quantification if required.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for the NHS protons (typically a singlet around 2.8 ppm in DMSO-d6) and the repeating ethylene (B1197577) glycol units of the PEG backbone (typically a multiplet around 3.5 ppm).

    • Integrate the area of the NHS proton signal and the PEG proton signals.

    • Calculate the ratio of the integrations to determine the degree of activation. A decrease in the relative integration of the NHS signal over time or compared to a new batch indicates hydrolysis.

Visualizations

Hydrolysis_Mechanism Activated_PEG Activated PEG-NHS Ester (Reactive) Hydrolyzed_PEG Hydrolyzed PEG-Carboxylic Acid (Inactive) Activated_PEG->Hydrolyzed_PEG Hydrolysis NHS N-Hydroxysuccinimide Water H₂O (Moisture)

Caption: Mechanism of activated PEG-NHS ester hydrolysis.

Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_use Application Store Store at ≤ -15°C with Desiccant Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Dissolve Dissolve in Anhydrous Solvent (DMSO/DMF) Equilibrate->Dissolve Use_Immediately Use Solution Immediately in Conjugation Reaction Dissolve->Use_Immediately Discard Discard Unused Solution Use_Immediately->Discard

References

Troubleshooting low yield in PROTAC synthesis with PEG12 linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a PEG12 linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in PROTAC synthesis with a PEG12 linker?

Low yields in PROTAC synthesis can stem from several factors. Incomplete coupling reactions are a primary culprit. This can be due to suboptimal coupling reagents, reaction times, or temperatures. The purification process, particularly with hydrophilic PEG linkers, can also lead to significant product loss if not properly optimized. Additionally, side reactions, such as the hydrolysis of activated esters or steric hindrance from bulky protecting groups, can reduce the overall yield.

Q2: How does the choice of coupling chemistry impact the yield of my PEG12-PROTAC synthesis?

The two most common coupling strategies for PROTAC synthesis are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

  • Amide Coupling: This method is robust but can sometimes result in lower yields due to the need for activating agents (e.g., HATU, HOBt) which can have side reactions. The reaction conditions, such as base and solvent, must be carefully optimized.

  • Click Chemistry: CuAAC reactions are known for their high efficiency and yields, often exceeding 90% in the final coupling step.[] This is because the reaction is highly specific and tolerant of a wide range of functional groups, leading to fewer side products and a cleaner reaction profile.[][3]

Q3: My PROTAC is difficult to purify. What are some common challenges with PEG12-containing PROTACs and how can I overcome them?

The hydrophilic nature of the PEG12 linker can make purification by standard reverse-phase HPLC challenging. The PROTAC may have increased water solubility, leading to poor retention on C18 columns. It is often necessary to use a shallower gradient during HPLC purification to achieve good separation. Size-exclusion chromatography (SEC) can be a useful initial step to remove smaller impurities before a final polishing step with reverse-phase HPLC.[4]

Q4: I am observing multiple peaks during LC-MS analysis of my final product. What could be the cause?

Multiple peaks can indicate the presence of unreacted starting materials, byproducts from the coupling reaction, or diastereomers if your ligands have chiral centers. Incomplete deprotection of protecting groups can also lead to multiple species. Careful analysis of the mass-to-charge ratio (m/z) of each peak can help identify these impurities.

Troubleshooting Guide: Low Synthetic Yield

Observation Potential Cause Suggested Solution
Low conversion in amide coupling step Inefficient activation of the carboxylic acid.Use a different coupling reagent (e.g., HATU, COMU). Ensure anhydrous reaction conditions. Increase the equivalents of the coupling reagent and base.
Steric hindrance.Alter the linker attachment point on the ligand. Use a less bulky protecting group.
Hydrolysis of activated ester.Ensure all reagents and solvents are anhydrous. Add the amine component promptly after the activation step.
Low yield in click chemistry (CuAAC) step Inactive copper catalyst.Use freshly prepared copper(I) catalyst or a pre-catalyst system (e.g., CuSO₄ and sodium ascorbate).
Poor solubility of reactants.Use a co-solvent system (e.g., t-BuOH/H₂O, DMSO).
Presence of copper-chelating functional groups.Protect chelating groups if possible. Consider using a copper-free click chemistry method like SPAAC.
Significant product loss during purification Poor retention on reverse-phase HPLC column.Use a C4 or C8 column instead of C18. Employ a shallower acetonitrile (B52724) gradient. Use ion-pairing agents like trifluoroacetic acid (TFA).
Product co-elutes with impurities.Optimize the HPLC gradient and flow rate. Consider a different purification technique like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[4]
Product degradation during purification.If using TFA, neutralize the fractions immediately after collection. Lyophilize the product promptly.

Quantitative Data Summary

The following tables summarize representative data on the impact of linker length and type on PROTAC synthesis yield and degradation efficiency.

Table 1: Representative Yields for PROTAC Synthesis Steps

Coupling MethodLinker TypeE3 Ligase LigandTarget LigandReported YieldReference
Amide CouplingPEG-basedPomalidomideBRD4 inhibitor40-83%[5]
Click Chemistry (CuAAC)PEG (0-4 units)VHL or CRBN ligandBRD4 inhibitor (JQ1)Up to 90%[]
Amide CouplingAlkenyl OxindoleDCAF11 ligandBRD4 inhibitorNot specified[6]

Table 2: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
PROTAC with 10-12 atom linkerHydrocarbon/PEG< 100> 90MDA-MB-231[7]
PROTAC with 13-15 atom linkerPiperazine-containing< 100> 90MDA-MB-231[7]
L134 (22a)Alkenyl Oxindole-based7.36> 9822Rv1[6]

Table 3: Impact of Linker on EGFR Degradation

PROTACE3 Ligase RecruitedDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
Compound 6VHL3.3 - 5.0> 95H3255, HCC-827[8]
Compound 10CRBN11 - 25> 95H3255, HCC-827[8]
Compound 14CRBN0.26 (EGFRDel19)> 90HCC827[9]

Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (e.g., E3 ligase ligand-PEG12-COOH) to an amine-functionalized component (e.g., POI ligand-NH₂).

Materials:

  • E3 ligase ligand-PEG12-COOH (1 equivalent)

  • POI ligand-NH₂ (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • Dissolve the E3 ligase ligand-PEG12-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the POI ligand-NH₂ in anhydrous DMF.

  • Add the solution of the POI ligand-NH₂ to the activated ester solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

Protocol 2: General "Click Chemistry" (CuAAC) for PROTAC Synthesis

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of an azide-functionalized component and an alkyne-functionalized component.

Materials:

  • Azide-functionalized component (1 equivalent)

  • Alkyne-functionalized component (1 equivalent)

  • Copper(II) sulfate pentahydrate (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.3 equivalents)

  • t-Butanol/Water (1:1)

Procedure:

  • Dissolve the azide- and alkyne-functionalized components in a 1:1 mixture of t-butanol and water.

  • Add copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.[4]

Protocol 3: Reverse-Phase HPLC Purification of PEG12-PROTACs

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18, C8, or C4 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and filter through a 0.45 µm syringe filter.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample onto the column.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. A shallower gradient may be necessary for better separation of PEGylated compounds.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.

  • Combine the pure fractions and lyophilize to obtain the final product as a solid.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Ligand_A POI Ligand Coupling Coupling Reaction (Amide or Click) Ligand_A->Coupling Ligand_B E3 Ligase Ligand Ligand_B->Coupling Linker PEG12 Linker Linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC HPLC RP-HPLC Crude_PROTAC->HPLC Purification LCMS LC-MS Analysis HPLC->LCMS Purity Check Pure_PROTAC Pure PROTAC LCMS->Pure_PROTAC Characterization PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylates

References

Best activators for CH2COOH-PEG12-CH2COOH reactions (EDC vs HATU)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the activation of CH2COOH-PEG12-CH2COOH for subsequent reactions, with a focus on comparing two common activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Frequently Asked Questions (FAQs)

Q1: Which activator is better for my this compound conjugation, EDC or HATU?

A: The choice depends on your specific experimental needs. EDC, often used with N-hydroxysuccinimide (NHS), is a cost-effective and widely used carbodiimide (B86325) suitable for many applications. Its byproducts are water-soluble, simplifying purification.[1] However, the active intermediate is prone to hydrolysis in aqueous solutions.[2][3] HATU is a more powerful, modern coupling reagent that offers faster reaction times, higher efficiency, and suppressed racemization, making it ideal for difficult conjugations, sterically hindered molecules, or when reaction time is critical.[1][4][5][6]

Q2: Why is my EDC/NHS reaction yield low?

A: Low yields in EDC/NHS reactions are common and can stem from several factors:

  • Hydrolysis: The O-acylisourea intermediate formed by EDC and the NHS-ester are both susceptible to hydrolysis in aqueous environments.[2][3] It is crucial to perform the reaction promptly after reagent addition.

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture.[7][8] Ensure they are stored in a desiccator at -20°C and brought to room temperature before opening to prevent condensation. Using freshly prepared solutions is highly recommended.[7]

  • Incorrect pH: The reaction has a two-step pH optimum. Carboxyl activation with EDC/NHS is most efficient at pH 4.5-6.0, while the subsequent coupling to a primary amine is best at pH 7.0-8.5.[7] Using a buffer like MES for activation and then raising the pH for coupling can improve efficiency.[7]

  • Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., citrate, acetate) will compete with the reaction and should be avoided.[7] Phosphate (B84403), HEPES, and borate (B1201080) buffers are suitable for the coupling step.[7]

Q3: My product is aggregating or cross-linking. What should I do?

A: Aggregation is a common issue when working with bifunctional reagents like a PEG-diacid.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. Using a large excess of the molecule to be conjugated to the PEG can sometimes minimize cross-linking.

  • Reaction Conditions: Lowering the reaction temperature can help control the reaction rate and reduce unwanted side reactions.[7]

  • High EDC Concentration: In some cases, very high concentrations of EDC can lead to precipitation. Consider reducing the amount of EDC used if you observe this issue.

Q4: Can I use HATU in an aqueous buffer?

A: HATU reactions are typically performed in polar aprotic organic solvents like DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[4][9] This is because HATU, like EDC, is sensitive to moisture, and the presence of water can lead to hydrolysis of the activated species, reducing efficiency.

Q5: Why is a base like DIPEA required for HATU reactions?

A: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is essential in HATU-mediated couplings.[4][10] Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then attacks the HATU reagent to initiate the activation process, leading to the formation of the highly reactive OAt-active ester.[10][11]

Activator Comparison

The following tables summarize the key characteristics and recommended reaction conditions for EDC/NHS and HATU to help you select the appropriate reagent and optimize your experimental setup.

Table 1: Activator Characteristics & Performance
FeatureEDC/NHSHATU
Mechanism Forms O-acylisourea intermediate, stabilized by NHS to form an NHS-ester.[2][3]Forms a highly reactive and stable O-acyluronium intermediate (OAt-active ester).[4][9]
Reactivity/Speed Moderate; coupling can take several hours to overnight.[7]Very high; reactions are often complete in minutes to a few hours.[4][12]
Efficiency/Yield Generally good, but can be modest due to hydrolysis of intermediates.[13]Excellent, especially for sterically hindered or complex substrates.[4][14]
Side Reactions Prone to hydrolysis; can form N-acylurea byproduct; potential for cross-linking.[6]Can modify unprotected N-terminals if used in excess; risk of racemization is very low.[1][5]
Byproducts Water-soluble urea, easily removed by aqueous workup.[1]Water-soluble tetramethylurea.[10]
Solubility EDC is water-soluble.Typically used in polar aprotic solvents (DMF, NMP, DCM).[4][12]
Cost Relatively low.Significantly higher than EDC.
Table 2: General Reaction Conditions
ParameterEDC/NHS ProtocolHATU Protocol
Solvent Aqueous Buffers (MES, PBS, HEPES) or Organic Solvents (DMF, DMSO).[7][15]Anhydrous Polar Aprotic Solvents (DMF, NMP, DCM, ACN, THF).[4][12]
pH (Aqueous) Activation: pH 4.5-6.0Coupling: pH 7.0-8.5[7]Not typically used in aqueous buffers.
Base Not required for activation; buffer controls pH for coupling.2.0-5.0 equivalents of non-nucleophilic base (e.g., DIPEA, TEA).[12]
Stoichiometry EDC: 2-10 equivalentsNHS: 2-10 equivalents[7][16]HATU: 1.0-1.5 equivalentsAmine: 1.0-1.2 equivalents[12]
Temperature 4°C to Room Temperature.[7]0°C to Room Temperature.[12]
Reaction Time Activation: 15-30 minutesCoupling: 2 hours to overnight[7]Activation: 15-30 minutesCoupling: 1-18 hours[12]

Experimental Protocols & Methodologies

Below are generalized, step-by-step protocols for activating this compound and coupling it to an amine-containing molecule.

Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer

This method is ideal for biomolecules and leverages a pH shift to optimize the activation and coupling steps.

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in an appropriate buffer (e.g., MES) or anhydrous solvent (e.g., DMSO, DMF) immediately before use.[7]

    • Dissolve the this compound in Activation Buffer (e.g., 50 mM MES, pH 5.0-6.0).

    • Dissolve the amine-containing molecule in Coupling Buffer (e.g., 100 mM PBS, pH 7.2-7.5).[7]

  • Activation Step (pH 5.0-6.0):

    • To the PEG solution, add EDC and NHS to a final molar excess of 2-5 equivalents for each carboxyl group.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[7]

  • Coupling Step (pH 7.2-7.5):

    • Optional but recommended: Adjust the pH of the activated PEG solution to 7.2-7.5 by adding the Coupling Buffer or a concentrated phosphate buffer.[7]

    • Immediately add the amine-containing molecule solution to the activated PEG solution. The molar ratio should be optimized for the desired degree of conjugation.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching:

    • Add a quenching buffer (e.g., hydroxylamine, glycine, or Tris) to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG.[15]

    • Incubate for 15 minutes at room temperature.[7]

  • Purification:

    • Purify the final conjugate using appropriate methods such as dialysis, size exclusion chromatography (SEC), or HPLC.

Protocol 2: HATU Coupling in Organic Solvent

This protocol is suited for organic-soluble molecules and when high coupling efficiency is required.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Use an anhydrous polar aprotic solvent such as DMF.[9]

    • Dissolve the this compound (1.0 equivalent) in the anhydrous solvent.

  • Activation Step:

    • Add HATU (1.0-1.5 equivalents per carboxyl group) to the PEG solution.[12]

    • Add a non-nucleophilic base such as DIPEA (2.0-5.0 equivalents per carboxyl group).[12]

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxyl groups.[12]

  • Coupling Step:

    • Add the amine-containing molecule (1.0-1.2 equivalents per carboxyl group), dissolved in a small amount of anhydrous solvent, to the reaction mixture.[12]

    • Continue stirring at room temperature, monitoring the reaction by TLC or LC-MS. The reaction may take from 1 to 18 hours.[12]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine to remove the base and byproducts.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or recrystallization.[12]

Visualized Workflows and Mechanisms

EDC/NHS Activation and Coupling Pathway

EDC_NHS_Pathway PEG_COOH PEG-(COOH)₂ O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Activation (pH 4.5-6.0) NHS_Ester PEG-(NHS-Ester)₂ (More Stable) O_Acylisourea->NHS_Ester Stabilization Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis H₂O NHS NHS NHS->NHS_Ester + Conjugate PEG-(CO-NH-R)₂ (Amide Bond) NHS_Ester->Conjugate Coupling (pH 7.0-8.5) Amine R-NH₂ Amine->Conjugate + Urea Urea Byproduct (Water Soluble)

Caption: Reaction mechanism for EDC/NHS-mediated amide bond formation.

HATU Activation and Coupling Pathway

HATU_Pathway cluster_deprotonation Deprotonation cluster_activation Activation cluster_coupling Coupling PEG_COOH PEG-(COOH)₂ Carboxylate PEG-(COO⁻)₂ PEG_COOH->Carboxylate + Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU->OAt_Ester Conjugate PEG-(CO-NH-R)₂ (Amide Bond) OAt_Ester->Conjugate + Amine R-NH₂ Amine->Conjugate TMU Tetramethylurea Byproduct

Caption: Reaction mechanism for HATU-mediated amide bond formation.

General Experimental Workflow Logic

Experimental_Workflow Start Start Prep Prepare Reagents (PEG, Amine, Activator, Buffers) Start->Prep Activate Activate PEG-diacid (Add Activator +/- NHS/Base) Prep->Activate Incubate_A Incubate (15-30 min, RT) Activate->Incubate_A Couple Add Amine-Molecule (Adjust pH if needed) Incubate_A->Couple Incubate_C Incubate (2h-Overnight, RT or 4°C) Couple->Incubate_C Quench Quench Reaction Incubate_C->Quench Purify Purify Conjugate (Dialysis, SEC, etc.) Quench->Purify Analyze Analyze Product (LC-MS, etc.) Purify->Analyze End End Analyze->End

Caption: A generalized workflow for PEG-diacid conjugation experiments.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Bis-PEG12-acetic acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess Bis-PEG12-acetic acid after conjugation?

Excess Bis-PEG12-acetic acid and related impurities can interfere with downstream applications and analytics. Unreacted PEG reagents can compete in subsequent analytical assays, lead to inaccurate characterization of the conjugate, and potentially cause undesired side effects in biological systems.[1][] Therefore, a thorough purification step is essential to ensure the purity and quality of the final PEGylated product.

Q2: What are the primary methods for removing small, unreacted PEG reagents like Bis-PEG12-acetic acid?

The most effective methods for removing small, unreacted PEG reagents are based on size differences between the desired conjugate and the excess reagent.[][3] The primary techniques include:

  • Size Exclusion Chromatography (SEC): A high-resolution chromatography method that separates molecules based on their hydrodynamic volume.[][4][5]

  • Dialysis: A classic and straightforward method that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).[4][6][7]

  • Tangential Flow Filtration (TFF) / Ultrafiltration / Diafiltration: A pressure-driven membrane filtration process that is highly efficient for concentrating and purifying biomolecules.[8][9][10][11][12]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on differences in their surface charge, which can be altered by PEGylation.[1][][13][14]

Q3: How do I choose the best purification method for my specific application?

The optimal purification method depends on several factors, including the size of your target molecule, the sample volume, the required purity, and available equipment. The decision-making flowchart below can help guide your selection.

Purification Method Selection

start Start: Need to remove excess Bis-PEG12-acetic acid q_size_diff Is there a significant size difference between your conjugate and the excess PEG? start->q_size_diff q_sample_volume What is your sample volume? large_vol Large Volume (>10 mL) q_sample_volume->large_vol >10 mL small_vol Small Volume (<10 mL) q_sample_volume->small_vol <10 mL q_purity What is the required purity? sec Size Exclusion Chromatography (SEC) q_purity->sec High dialysis Dialysis q_purity->dialysis Moderate q_size_diff->q_sample_volume Yes iex Ion-Exchange Chromatography (IEX) (for charge differences) q_size_diff->iex No (consider charge differences) tff Tangential Flow Filtration (TFF) large_vol->tff High throughput needed large_vol->dialysis Lower throughput acceptable small_vol->q_purity high_purity High Purity medium_purity Moderate Purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of conjugated product after purification. Incomplete conjugation reaction. Optimize the reaction conditions, such as the stoichiometry of reactants, reaction time, and temperature.[15]
Product loss during purification. Review each step of the purification process for potential sources of loss. For SEC, ensure the column is appropriate for the size of your conjugate.[15] For dialysis, ensure the MWCO of the membrane is suitable to retain your product.[6]
Presence of unreacted Bis-PEG12-acetic acid in the final product. Inefficient purification method. For dialysis, increase the dialysis time and perform multiple buffer exchanges with a larger volume of fresh buffer.[4] For SEC, use a longer column or a column with a smaller pore size to enhance resolution. A slower flow rate can also improve separation.[4]
The conjugated product appears aggregated after purification. Harsh purification conditions. High pressure during SEC or inappropriate buffer conditions can induce aggregation. Reduce the flow rate in SEC and ensure the buffer is optimized for your product's stability.[4]
Instability of the PEGylated molecule. Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation. Screen different buffer conditions, such as pH and ionic strength, for optimal stability.[4]

Experimental Protocols

Size Exclusion Chromatography (SEC)

This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules elute first, followed by smaller molecules that can enter the pores of the resin, resulting in a longer path.

Workflow for SEC Purification

cluster_prep Preparation cluster_sec SEC cluster_analysis Analysis quench Quench Reaction filter Filter Sample (0.22 µm) quench->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject elute Elute with Buffer inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., SDS-PAGE, UV-Vis) collect->analyze pool Pool Pure Fractions analyze->pool

Caption: Experimental workflow for purification using SEC.

Methodology:

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase buffer (e.g., phosphate-buffered saline, PBS) until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of the buffer.[4]

  • Sample Preparation: If the conjugation reaction was not quenched, add a primary amine-containing reagent like Tris or glycine (B1666218) to consume any remaining active groups on the Bis-PEG12-acetic acid. Filter the reaction mixture through a 0.22 µm filter to remove any particulates.[4]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[4]

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate.[4] Monitor the elution profile using a UV detector (typically at 280 nm for proteins). Collect fractions as the peaks elute.

  • Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified PEGylated product, free from unreacted PEG reagent.[4]

  • Pooling: Pool the fractions that contain the pure product. If necessary, the pooled sample can be concentrated using a method like ultrafiltration.[4]

Dialysis

Dialysis is a process where a semi-permeable membrane is used to separate molecules based on size. The sample is placed in a dialysis bag or cassette with a specific MWCO, and this is placed in a large volume of buffer. Smaller molecules, like the excess Bis-PEG12-acetic acid, will diffuse out of the bag into the buffer, while the larger conjugated product is retained.[7]

Methodology:

  • Membrane Selection: Choose a dialysis membrane with a MWCO that is significantly smaller than your conjugated product but large enough to allow the free Bis-PEG12-acetic acid to pass through. For example, if your conjugate is 50 kDa, a 10 kDa MWCO membrane would be a suitable choice.

  • Sample Preparation: Load your sample into the dialysis bag or cassette, ensuring to leave some space for potential volume increase due to osmosis.

  • Dialysis: Immerse the sealed bag/cassette in a large volume of dialysis buffer (at least 100 times the sample volume).[4] Stir the buffer gently.

  • Buffer Exchange: For efficient removal, perform several buffer changes. A typical schedule would be to change the buffer after 2-4 hours, then again after another 2-4 hours, and finally, let it dialyze overnight at 4°C.[4]

  • Sample Recovery: Carefully remove the sample from the dialysis bag/cassette.

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[9] In TFF, the sample solution flows tangentially across the surface of a membrane.[8] This "sweeping" action prevents the build-up of molecules on the membrane surface, which is a common issue in traditional "dead-end" filtration.[8]

Principle of Tangential Flow Filtration

feed Feed Solution (Conjugate + Excess PEG) pump Pump feed->pump tff_module Retentate (Concentrated Conjugate) Membrane Permeate (Excess PEG + Buffer) pump->tff_module:f1 tff_module:f0->feed Recirculation permeate_out Permeate tff_module:f2->permeate_out Waste or Collection

Caption: Principle of Tangential Flow Filtration (TFF).

Methodology:

  • System Setup: Set up the TFF system according to the manufacturer's instructions, connecting the pump, reservoir, and TFF cassette.

  • Membrane Selection: Choose a membrane with an appropriate MWCO to retain your conjugated product while allowing the smaller, unreacted Bis-PEG12-acetic acid to pass through into the permeate.

  • Concentration/Diafiltration:

    • Concentration: Recirculate the sample through the TFF system to remove buffer and small molecules, thereby concentrating your product.[9]

    • Diafiltration (Buffer Exchange): Once the sample is concentrated, add fresh buffer to the reservoir at the same rate that permeate is being removed. This process effectively washes out the remaining excess PEG reagent and exchanges the buffer.[9]

  • Sample Recovery: After sufficient diafiltration volumes (typically 5-10 diavolumes), the purified and concentrated product is recovered from the retentate.

Comparison of Purification Methods

Method Principle Advantages Disadvantages Best For
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[]High resolution, can separate species of similar sizes.[5]Lower throughput, potential for sample dilution, can be costly.[1]High-purity applications, analytical separation, and small to medium sample volumes.
Dialysis Separation based on size through a semi-permeable membrane.[7]Simple, inexpensive, gentle on the sample.Slow, requires large buffer volumes, may not be suitable for large sample volumes.[4]Small to medium scale, buffer exchange, and when high throughput is not critical.
Tangential Flow Filtration (TFF) Pressure-driven separation across a membrane with tangential flow.[8][10]Fast, scalable, can concentrate and purify simultaneously.[9]Requires specialized equipment, potential for membrane fouling.Large sample volumes, process development, and manufacturing.[8]
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.[]High resolution, can separate based on the degree of PEGylation and positional isomers.[1][13]More complex method development, dependent on charge differences.Separating PEGylated species from un-PEGylated protein and resolving isomers.[14]

References

Technical Support Center: Strategies to Control Drug-to-Antibody Ratio (DAR) with PEG12 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the drug-to-antibody ratio (DAR) when using PEG12 linkers in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute as it directly influences the ADC's therapeutic index, impacting its efficacy, toxicity, and pharmacokinetics.[1] An inconsistent DAR can lead to variability in potency and safety profiles between batches.

Q2: How do PEG12 linkers influence the DAR and overall properties of an ADC?

Polyethylene glycol (PEG) linkers, such as PEG12, are incorporated into ADCs to enhance their physicochemical properties. The hydrophilic nature of PEG can improve the solubility and stability of the ADC, particularly when conjugating hydrophobic payloads.[2] This can, in turn, allow for a higher DAR to be achieved without causing aggregation.[3] The length of the PEG chain is a critical parameter; a PEG12 linker provides a balance between increasing hydrophilicity and potentially introducing steric hindrance that could affect conjugation efficiency.[4]

Q3: What are the primary strategies for controlling DAR during conjugation with PEG12 linkers?

Controlling the DAR in ADCs synthesized with PEG12 linkers primarily involves the careful optimization of several key reaction parameters:

  • Stoichiometry of Reactants: The molar ratio of the PEG12-linker-drug construct to the antibody is a fundamental determinant of the final DAR.[5]

  • Reaction Conditions: Parameters such as pH, temperature, and reaction time significantly impact the efficiency and specificity of the conjugation reaction.[6]

  • Antibody Pre-treatment: For cysteine-based conjugation, the extent of reduction of the antibody's interchain disulfide bonds is a critical control point.[7]

  • Purification Methods: Post-conjugation purification techniques are essential for isolating ADCs with a specific DAR and removing unconjugated antibodies and excess reagents.[1]

Q4: Which analytical techniques are recommended for determining the DAR of an ADC with a PEG12 linker?

Several analytical methods are employed to characterize the DAR of ADCs. Hydrophobic Interaction Chromatography (HIC) is a widely used technique for determining the DAR distribution of cysteine-conjugated ADCs.[8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful methods for detailed DAR analysis.[9] For a rapid estimation of the average DAR, UV/Vis spectroscopy can be utilized.[]

Troubleshooting Guides

Issue 1: Inconsistent or Low DAR

Description: Batches of ADC exhibit a lower than expected average DAR or significant batch-to-batch variability.

Possible Causes and Solutions:

Potential Cause Recommended Action Key Considerations
Incomplete Antibody Reduction (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature.A typical starting point is a 1.5 to 2-fold molar excess of reducing agent over the number of available thiols.[1] Monitor the reduction process to avoid over-reduction, which can lead to antibody fragmentation.
Suboptimal Molar Ratio of Linker-Payload Systematically vary the molar excess of the PEG12-linker-drug to the antibody in small-scale pilot reactions to identify the optimal ratio for the target DAR.Insufficient linker-payload will result in a low DAR, while a large excess can lead to increased aggregation and purification challenges.[5]
Incorrect Reaction pH Ensure the pH of the conjugation buffer is optimal for the specific linker chemistry. For maleimide-thiol reactions, a pH range of 6.5-7.5 is generally recommended to balance reactivity and stability.The pH of the reduction buffer should also be controlled, typically between 7.0 and 7.5 for TCEP.[1]
Steric Hindrance from the PEG12 Linker While PEG12 is of moderate length, for some antibody-drug combinations, it may still cause steric hindrance. Consider evaluating shorter or longer PEG linkers if DAR remains low despite optimizing other parameters.The optimal PEG linker length can be specific to the antibody and payload combination.[2]
Linker-Payload Instability or Aggregation Ensure the PEG12-linker-drug is fully solubilized before adding it to the antibody solution. The use of a co-solvent may be necessary, but its concentration should be minimized to prevent antibody denaturation.The hydrophobicity of the payload can lead to aggregation, which PEG linkers are intended to mitigate.[2]
Issue 2: High DAR and/or Aggregation

Description: The average DAR is higher than the target, and/or there is evidence of ADC aggregation, leading to poor solubility and potential immunogenicity.

Possible Causes and Solutions:

Potential Cause Recommended Action Key Considerations
Excessive Molar Ratio of Linker-Payload Reduce the molar excess of the PEG12-linker-drug in the conjugation reaction.A lower molar ratio will favor the formation of lower DAR species.[5]
Over-reduction of Antibody (for Cysteine Conjugation) Decrease the concentration of the reducing agent or shorten the reduction time.Over-reduction can expose more cysteine residues than intended, leading to a higher DAR.
Suboptimal Reaction Temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C instead of room temperature).Lower temperatures can help to control the reaction rate and may favor the formation of specific DAR species.[6]
Hydrophobicity of the Payload While PEG12 increases hydrophilicity, for extremely hydrophobic payloads, a longer PEG chain (e.g., PEG24) might be necessary to prevent aggregation at higher DARs.There is a trade-off between PEG length and potential impacts on in vitro potency.[11]
Inefficient Quenching Ensure that a sufficient excess of a quenching agent (e.g., N-acetylcysteine) is added after the desired reaction time to stop the conjugation reaction.A 5 to 10-fold molar excess of the quenching agent relative to the linker is a common practice.[1]

Experimental Protocols

Protocol 1: Cysteine-Based ADC Conjugation with a PEG12-Maleimide Linker

This protocol outlines a general procedure for conjugating a maleimide-functionalized PEG12-linker-drug to a monoclonal antibody via reduced interchain cysteine residues.

1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 7.2). b. Add a solution of a reducing agent, such as TCEP, to achieve the desired molar excess for the target DAR (e.g., 2.5 equivalents for a target DAR of 4). c. Incubate the reaction at 37°C for 1-2 hours. d. Remove the excess reducing agent by buffer exchange using a desalting column (e.g., G25) equilibrated with the conjugation buffer.

2. Conjugation Reaction: a. Dissolve the PEG12-linker-drug-maleimide in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it in the conjugation buffer (e.g., PBS, pH 7.2). b. Add the dissolved linker-payload to the reduced antibody solution at a specific molar excess (e.g., 5 equivalents). c. Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.

3. Quenching: a. Add a 5 to 10-fold molar excess of a quenching agent, such as N-acetylcysteine, relative to the initial amount of the linker-payload. b. Incubate for an additional 20-30 minutes at room temperature.

4. Purification: a. Purify the ADC from unreacted linker-payload, quenching agent, and any aggregates using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC

This protocol provides a general method for the analysis of DAR distribution in cysteine-linked ADCs.

1. Materials and Reagents:

  • HIC column (e.g., Butyl-NPR)
  • Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0
  • Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol (B130326) (v/v)
  • HPLC system with a UV detector

2. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 280 nm
  • Injection Volume: 10-20 µL (of a ~1 mg/mL ADC solution)
  • Gradient: A linear gradient from high salt (e.g., 100% Mobile Phase A) to low salt (e.g., 100% Mobile Phase B) over a specified time (e.g., 20-30 minutes).

3. Data Analysis: a. Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later). b. Integrate the peak areas for each DAR species. c. Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Visualizations

ADC_Troubleshooting_Workflow cluster_low_dar Low DAR Troubleshooting cluster_high_dar High DAR Troubleshooting start Start: Inconsistent DAR Observed check_dar Is DAR consistently low or high? start->check_dar low_dar Troubleshoot Low DAR check_dar->low_dar Low high_dar Troubleshoot High DAR check_dar->high_dar High check_reduction Check Antibody Reduction (if applicable) low_dar->check_reduction check_stoichiometry_high Verify Linker-Payload Stoichiometry high_dar->check_stoichiometry_high check_stoichiometry_low Verify Linker-Payload Stoichiometry check_reduction->check_stoichiometry_low Complete optimize_reduction Optimize Reducing Agent Concentration/Time check_reduction->optimize_reduction Incomplete check_ph_low Confirm Reaction pH check_stoichiometry_low->check_ph_low Correct increase_linker Increase Molar Ratio of Linker-Payload check_stoichiometry_low->increase_linker Too Low adjust_ph_low Adjust pH to Optimal Range (e.g., 6.5-7.5) check_ph_low->adjust_ph_low Suboptimal end_point Re-analyze DAR check_ph_low->end_point Optimal optimize_reduction->end_point increase_linker->end_point adjust_ph_low->end_point check_temp Review Reaction Temperature check_stoichiometry_high->check_temp Correct decrease_linker Decrease Molar Ratio of Linker-Payload check_stoichiometry_high->decrease_linker Too High check_quenching Evaluate Quenching Efficiency check_temp->check_quenching Optimal lower_temp Lower Reaction Temperature (e.g., to 4°C) check_temp->lower_temp Too High optimize_quenching Ensure Sufficient Quenching Agent check_quenching->optimize_quenching Inefficient check_quenching->end_point Efficient decrease_linker->end_point lower_temp->end_point optimize_quenching->end_point

Caption: Workflow for troubleshooting inconsistent DAR in ADCs.

PEG12_Conjugation_Pathway cluster_reduction Reduction Step cluster_conjugation Conjugation Step antibody Monoclonal Antibody (mAb) -S-S- reduced_ab Reduced mAb -SH HS- antibody->reduced_ab Reduction adc Antibody-Drug Conjugate (ADC) DAR Controlled reduced_ab->adc Conjugation linker_payload PEG12-Linker-Drug -Maleimide linker_payload->adc reducing_agent Reducing Agent (e.g., TCEP) reducing_agent->antibody control_reduction Control: - Molar Ratio - Temperature - Time control_reduction->reducing_agent control_conjugation Control: - Molar Ratio - pH - Temperature control_conjugation->reduced_ab

Caption: Key control points in cysteine-based ADC conjugation.

References

Validation & Comparative

A Head-to-Head Comparison: CH2COOH-PEG12-CH2COOH vs. NHS-PEG12-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of a suitable crosslinker is paramount to the success of creating stable and functional protein-drug conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an in-depth, objective comparison of two commonly used homobifunctional PEG12 linkers: the carboxylated CH2COOH-PEG12-CH2COOH and the pre-activated NHS-PEG12-NHS ester . This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your specific research needs.

Chemical Structures and Reactive Moieties

At the heart of the comparison lies the difference in their terminal reactive groups.

  • This compound possesses terminal carboxylic acid groups. These groups are not inherently reactive towards amines but can be activated in situ using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester.

  • NHS-PEG12-NHS ester is a pre-activated linker where the terminal carboxylic acids have already been converted to N-hydroxysuccinimide esters. These esters are highly reactive towards primary amines, found on lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[1]

Performance Comparison: A Data-Driven Analysis

The choice between these two linkers significantly impacts the conjugation strategy, reaction efficiency, and the characteristics of the final conjugate. The following table summarizes key quantitative data based on the principles of their respective chemistries.

FeatureThis compound (with EDC/NHS)NHS-PEG12-NHS EsterKey Considerations
Reaction Type Two-step, one-pot reaction (activation then conjugation)One-step reactionEDC/NHS chemistry requires an initial activation step before the amine-containing molecule is added.[2]
Optimal pH for Amine Coupling pH 7.2 - 8.5[3]pH 7.2 - 9.0[3]The reaction of the NHS ester with primary amines is most efficient at slightly alkaline pH.[3]
Reaction Time Activation: 15-30 min; Conjugation: 2 hours to overnight[4][5]30 minutes to 2 hours[6]Pre-activated NHS esters generally offer faster reaction times.[7]
Control & Purity Potential for side reactions (e.g., N-acylurea formation) leading to a more heterogeneous product.[8]Higher control over stoichiometry and potentially higher purity of the final conjugate.[8]The one-step reaction with a purified NHS ester minimizes the risk of byproducts.
Yield Can be highly efficient, but yields are sensitive to reaction conditions (pH, buffer composition).[8]Generally high for the final conjugation step.[7]The efficiency of EDC/NHS activation can be variable.
Stability of Linker Carboxylic acid is highly stable.NHS ester is moisture-sensitive and prone to hydrolysis.[2]NHS esters should be stored in a desiccated environment and used immediately after reconstitution.[2]
Stability of Formed Bond Stable amide bondStable amide bondBoth methods result in the formation of a highly stable amide linkage.[2][7]
Flexibility Allows for the use of various activation chemistries.Limited to reaction with primary amines.The carboxylic acid group can be functionalized in different ways.

Experimental Protocols

Detailed methodologies for utilizing both linkers in a typical protein conjugation experiment are provided below.

Protocol 1: Conjugation using this compound with EDC/NHS

This protocol involves the in situ activation of the carboxyl groups followed by conjugation to a protein.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • Prepare a solution of the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[4]

  • Conjugation to Protein:

    • Add the activated PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the activated linker to the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3][5]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Conjugation using NHS-PEG12-NHS Ester

This protocol utilizes the pre-activated NHS ester for a more direct conjugation to a protein.

Materials:

  • NHS-PEG12-NHS ester

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the NHS-PEG12-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS-PEG12-NHS ester solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein-PEG conjugate from unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both conjugation methods.

CH2COOH_PEG12_CH2COOH_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification COOH_PEG This compound Activated_PEG Activated PEG-NHS Ester COOH_PEG->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_PEG Conjugate Protein-PEG Conjugate Activated_PEG->Conjugate 2h, RT or overnight, 4°C Protein Amine-containing Protein in Coupling Buffer (pH 7.2-7.5) Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Desalting Column

Caption: Workflow for this compound conjugation.

NHS_PEG12_NHS_Ester_Workflow cluster_conjugation Conjugation Step cluster_purification Purification NHS_PEG NHS-PEG12-NHS Ester (dissolved in DMSO/DMF) Conjugate Protein-PEG Conjugate NHS_PEG->Conjugate 30-60 min, RT or 2h, 4°C Protein Amine-containing Protein in Coupling Buffer (pH 7.2-8.5) Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Desalting Column

Caption: Workflow for NHS-PEG12-NHS Ester conjugation.

Signaling Pathway and Logical Relationship

The fundamental chemical transformation in both methods is the formation of a stable amide bond between the PEG linker and a primary amine on a biomolecule.

Amide_Bond_Formation cluster_reactants Reactants cluster_product Product PEG_Reactive Reactive PEG Ester (from NHS-PEG-NHS or activated COOH-PEG-COOH) Amide_Bond Stable Amide Bond (-CO-NH-) PEG_Reactive->Amide_Bond Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Amide_Bond Conjugated_Protein PEGylated Protein Amide_Bond->Conjugated_Protein

Caption: Amide bond formation in bioconjugation.

Conclusion and Recommendations

Both This compound and NHS-PEG12-NHS ester are effective homobifunctional linkers for bioconjugation, culminating in the same stable amide bond. The choice between them hinges on the specific requirements of the experiment and the desired level of control.

  • Choose this compound when:

    • You require a more cost-effective linker for large-scale applications.

    • The stability of the linker before conjugation is a primary concern.

    • You need the flexibility to use different activation chemistries.

    • You have established and optimized EDC/NHS coupling protocols in your lab.

  • Choose NHS-PEG12-NHS ester when:

    • You prioritize a simpler, one-step conjugation protocol with faster reaction times.[7]

    • You require higher control over the reaction and a more homogeneous final product.[8]

    • Reproducibility and high conjugation efficiency are critical for your application.

    • You are working with sensitive proteins that may be adversely affected by the EDC/NHS activation step.

For researchers aiming for a well-defined, highly pure conjugate with a streamlined workflow, the pre-activated NHS-PEG12-NHS ester is often the superior choice. However, for applications where cost and linker stability are major considerations, and the potential for process optimization exists, This compound with EDC/NHS activation remains a robust and viable option. Ultimately, the selection should be guided by a thorough evaluation of the specific project goals and the desired attributes of the final bioconjugate.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding and E3 ligase-binding moieties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is not merely a spacer but plays a crucial role in determining the overall efficacy of the PROTAC.[1][2] This guide provides an objective comparison of how different PEG linker lengths influence PROTAC performance, supported by experimental data and detailed protocols.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[2][4] The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different PROTACs.

Target ProteinE3 LigasePROTACLinker Composition (Number of Atoms)DC50 (nM)Dmax (%)Cell LineReference
Estrogen Receptor α (ERα)VHLPROTAC with 12-atom PEG linkerPEG (12 atoms)>1000<20MCF7[4][5]
Estrogen Receptor α (ERα)VHLPROTAC with 16-atom PEG linkerPEG (16 atoms)~100>80MCF7[4][5]
TANK-binding kinase 1 (TBK1)VHLPROTAC with <12-atom linkerAlkyl/EtherNo degradationN/AUndisclosed[4][6]
TANK-binding kinase 1 (TBK1)VHLPROTAC with 21-atom linkerAlkyl/Ether396Undisclosed[6]
Cyclin-dependent kinase 9 (CDK9)CRBNPROTAC with short PEG linkerPEGLess PotentLowerMOLT4[2]
Cyclin-dependent kinase 9 (CDK9)CRBNPROTAC with optimal length PEG linkerPEGMore PotentHigherMOLT4[2]
Bromodomain-containing protein 4 (BRD4)CRBNPROTAC with 0 PEG unitsAlkyl<0.5 µMHighH661[6]
Bromodomain-containing protein 4 (BRD4)CRBNPROTAC with 1-2 PEG unitsPEG>5 µMReducedH661[6]
Bromodomain-containing protein 4 (BRD4)CRBNPROTAC with 4-5 PEG unitsPEG<0.5 µMHighH661[6]

Note: The data presented in this table is compiled from different research articles and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.[3]

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (Protein of Interest) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Efficacy_Workflow Experimental Workflow for Assessing PROTAC Efficacy cluster_assays Efficacy Assessment start Start cell_culture Cell Culture (e.g., MCF7, THP-1) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations and linker lengths) cell_culture->protac_treatment incubation Incubation (e.g., 24, 48, 72 hours) protac_treatment->incubation western_blot Western Blot (Protein Degradation - DC50, Dmax) incubation->western_blot cell_viability Cell Viability Assay (MTS) (Cytotoxicity - IC50) incubation->cell_viability ternary_complex_assay Ternary Complex Assay (TR-FRET) (Binding and Cooperativity) incubation->ternary_complex_assay data_analysis Data Analysis and Comparison of Linker Lengths western_blot->data_analysis cell_viability->data_analysis ternary_complex_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.

a. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., MCF7 for ERα, THP-1 for BRD4) in 6-well or 12-well plates and allow them to adhere overnight.[1]

  • Treat the cells with varying concentrations of the PROTACs with different PEG linker lengths. Include a vehicle control (e.g., 0.1% DMSO).[1]

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

b. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[1]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[1]

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

d. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

e. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.[7]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[7]

f. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[7]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]

MTS Assay for Cell Viability

This colorimetric assay measures cell metabolic activity to assess the cytotoxic effects of PROTACs.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[8][9]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs with different linker lengths. Include a vehicle control.[8]

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[8]

  • MTS Reagent Addition: Add 20 µL of MTS solution (containing PES) to each well.[8][10]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8][10]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay is used to characterize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]

  • Reagents: Purified recombinant target protein (e.g., labeled with GST), purified recombinant E3 ligase complex (e.g., His-tagged CRBN/DDB1), a terbium (Tb)-labeled anti-GST antibody (donor), and an Alexa Fluor 488 (AF488)-labeled anti-His antibody (acceptor), and the PROTACs.[6][11]

  • Assay Setup: In a microplate, combine the target protein, E3 ligase, Tb-anti-GST, and AF488-anti-His antibodies in an appropriate assay buffer.

  • PROTAC Addition: Add serial dilutions of the PROTACs with different linker lengths to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.

  • TR-FRET Measurement: Measure the FRET signal using a microplate reader capable of TR-FRET detection. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.[11]

  • Data Analysis: Analyze the TR-FRET signal to determine the efficiency of ternary complex formation for each PROTAC and calculate parameters such as the half-maximal effective concentration (EC50) for complex formation.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data and experimental protocols underscore the necessity of systematic linker length optimization for the development of potent and selective protein degraders. By employing quantitative techniques such as Western blotting, cell viability assays, and TR-FRET, researchers can effectively compare the performance of different linker constructs and identify the optimal design for their specific target of interest. This rational approach to linker design is paramount for advancing the field of targeted protein degradation and developing novel therapeutics.

References

A Head-to-Head Battle of Bioconjugation: Homobifunctional vs. Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that can significantly impact the efficacy, stability, and purity of the final product. Among the most versatile tools in this field are polyethylene (B3416737) glycol (PEG) linkers, which offer improved solubility, reduced immunogenicity, and enhanced pharmacokinetic profiles to conjugated molecules.[1] This guide provides an objective comparison of two primary classes of PEG linkers: homobifunctional and heterobifunctional, supported by experimental data to inform your selection process.

At their core, bifunctional PEG linkers are polymers with reactive functional groups at both ends, designed to connect two molecules. The fundamental difference between the two types lies in these end groups. Homobifunctional PEGs possess two identical reactive groups, while heterobifunctional PEGs have two different reactive groups.[2] This seemingly subtle distinction leads to significant differences in their reactivity, control over the conjugation process, and the characteristics of the final bioconjugate.

Performance Under the Microscope: A Quantitative Comparison

The primary advantage of heterobifunctional PEG linkers lies in the ability to perform a controlled, two-step conjugation process.[3] This sequential approach, where each end of the linker reacts with a specific molecule in a separate step, minimizes the formation of undesirable byproducts such as polymers and intramolecular crosslinks. In contrast, the identical reactive ends of homobifunctional linkers necessitate a one-pot reaction, which can lead to a heterogeneous mixture of products that are challenging to purify.[3]

The following tables summarize typical performance data from a model experiment involving the conjugation of a monoclonal antibody to a small molecule drug, comparing a homobifunctional PEG linker (e.g., NHS-PEG-NHS) with a heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS).

Parameter Homobifunctional Linker (One-Pot Reaction) Heterobifunctional Linker (Two-Step Reaction)
Conjugation Efficiency (%) 40-60%70-90%
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%
Table 1: Comparative Conjugation Efficiency and Product Purity. Data is generalized from typical bioconjugation experiments.[3]

The superior performance of the heterobifunctional linker in terms of efficiency, yield, and purity is evident. This translates to a more consistent and well-defined final product, which is crucial for therapeutic applications where batch-to-batch consistency is paramount.

Parameter Antibody-Drug Conjugate (ADC) with Homobifunctional Linker Antibody-Drug Conjugate (ADC) with Heterobifunctional Linker
Drug-to-Antibody Ratio (DAR) Controllability PoorHigh
Batch-to-Batch Consistency ModerateHigh
In Vitro Stability (7 days, 37°C) Moderate loss of payloadHigh stability
In Vivo Half-life Reduced due to aggregationExtended
Table 2: Characteristics of the Resulting Antibody-Drug Conjugate (ADC). Data is generalized from typical ADC development studies.

The enhanced stability and controllability of ADCs formed with heterobifunctional linkers underscore their preference in the development of targeted therapies.

Visualizing the Conjugation Process

The distinct reaction mechanisms of homobifunctional and heterobifunctional linkers can be visualized to better understand their advantages and disadvantages.

Homobifunctional_Workflow cluster_one_pot One-Pot Reaction cluster_products Products Mol_A Molecule A Reaction_Mix Reaction Mixture Mol_A->Reaction_Mix Mol_B Molecule B Mol_B->Reaction_Mix Homo_Linker Homobifunctional PEG Linker Homo_Linker->Reaction_Mix Desired_Conjugate Desired Conjugate (A-Linker-B) Reaction_Mix->Desired_Conjugate Byproduct1 Polymerized (A-Linker-A) Reaction_Mix->Byproduct1 Byproduct2 Polymerized (B-Linker-B) Reaction_Mix->Byproduct2 Byproduct3 Intramolecular Crosslinking Reaction_Mix->Byproduct3

Homobifunctional conjugation workflow.

Heterobifunctional_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation Mol_A Molecule A Intermediate Intermediate (A-Linker) Mol_A->Intermediate Hetero_Linker Heterobifunctional PEG Linker Hetero_Linker->Intermediate Purification1 Purification Intermediate->Purification1 Final_Conjugate Desired Conjugate (A-Linker-B) Purification1->Final_Conjugate Mol_B Molecule B Mol_B->Final_Conjugate

Heterobifunctional conjugation workflow.

Application in Targeted Therapy: Antibody-Drug Conjugates (ADCs)

Heterobifunctional PEG linkers are particularly advantageous in the construction of Antibody-Drug Conjugates (ADCs), a powerful class of cancer therapeutics. ADCs utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Cancer_Cell Cancer Cell ADC->Cancer_Cell Binding Endosome Endosome Cancer_Cell->Endosome Internalization Antigen Tumor-Specific Antigen Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induces

Mechanism of action of an Antibody-Drug Conjugate.

Experimental Protocols

To provide a practical understanding, detailed methodologies for key experiments are outlined below.

Protocol 1: One-Pot Protein-Small Molecule Conjugation using a Homobifunctional NHS-PEG-NHS Linker

Materials:

  • Protein (e.g., BSA) solution (10 mg/mL in PBS, pH 7.4)

  • Amine-reactive small molecule

  • NHS-PEG-NHS linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS-PEG-NHS linker in DMSO to a final concentration of 10 mM immediately before use.

    • Dissolve the amine-reactive small molecule in DMSO.

  • Conjugation Reaction:

    • In a single reaction vessel, combine the protein solution, the dissolved small molecule, and the NHS-PEG-NHS linker solution. A typical molar ratio is 1:5:10 (Protein:Small Molecule:Linker).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted reagents and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to determine the degree of conjugation and purity.

Protocol 2: Two-Step Antibody-Drug Conjugation using a Heterobifunctional Maleimide-PEG-NHS Linker

Materials:

  • Monoclonal antibody (mAb) solution (10 mg/mL in PBS, pH 7.2)

  • Thiol-containing cytotoxic drug

  • Maleimide-PEG-NHS linker

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Phosphate-buffered saline (PBS), pH 7.2 and pH 6.5

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Step 1: Antibody Modification with the Linker

    • Dissolve the Maleimide-PEG-NHS linker in DMSO to a final concentration of 10 mM.

    • Add a 10-fold molar excess of the linker solution to the mAb solution.

    • Incubate for 1 hour at room temperature.

    • Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 6.5.

  • Step 2: Conjugation of the Drug to the Modified Antibody

    • If the drug's thiol group is protected, deprotect it using a suitable reducing agent.

    • Dissolve the thiol-containing drug in DMSO.

    • Add a 3-fold molar excess of the drug solution to the linker-modified antibody.

    • Incubate for 4 hours at room temperature.

  • Purification:

    • Purify the final ADC using a size-exclusion chromatography column equilibrated with PBS, pH 7.2.

  • Characterization:

    • Characterize the purified ADC using techniques such as UV-Vis spectroscopy (to determine Drug-to-Antibody Ratio), SDS-PAGE, and mass spectrometry to assess purity, integrity, and conjugation efficiency.[4]

Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on the gel than its unmodified counterpart, resulting in a band shift to a higher apparent molecular weight.

Procedure:

  • Sample Preparation:

    • Mix the protein sample (unmodified and PEGylated) with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto a polyacrylamide gel.

    • Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

    • Destain the gel to visualize the protein bands. The PEGylated protein will appear as a band or a smear at a higher molecular weight compared to the unmodified protein.[5][6][7]

Conclusion: Selecting the Right Tool for the Job

The choice between homobifunctional and heterobifunctional PEG linkers is ultimately dictated by the specific requirements of the application.

  • Homobifunctional PEG linkers are a simpler and more cost-effective option for applications where a high degree of control is not essential, such as in the formation of hydrogels or for crosslinking identical molecules.[8][9] However, researchers must be prepared for more extensive purification to remove unwanted byproducts.

  • Heterobifunctional PEG linkers offer superior control, higher yields, and greater purity, making them the preferred choice for the development of complex biotherapeutics like ADCs and other targeted drug delivery systems.[3][10][11] The ability to perform a stepwise conjugation ensures a more defined and consistent final product, which is a critical attribute for clinical applications.

By carefully considering the trade-offs between these two classes of linkers and utilizing the appropriate experimental protocols, researchers can optimize their bioconjugation strategies to develop innovative and effective solutions for a wide range of scientific challenges.

References

A Head-to-Head Comparison: Bis-PEG12-acetic acid vs. Longer Chain PEG Dicarboxylic Acids in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the performance of a bioconjugate. This guide provides an objective, data-driven comparison of Bis-PEG12-acetic acid, a discrete PEG linker, against longer chain PEG dicarboxylic acids, highlighting their respective advantages and disadvantages in various applications.

Polyethylene glycol (PEG) dicarboxylic acids are homobifunctional linkers widely employed to connect molecules, most notably in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the surface modification of nanoparticles. The length of the PEG chain is a crucial parameter that influences the physicochemical properties and in vivo performance of the resulting conjugate. This guide will delve into the nuanced differences between a specific, shorter, monodisperse linker, Bis-PEG12-acetic acid, and its longer, often polydisperse, counterparts.

Performance Characteristics: A Quantitative Look

While direct head-to-head comparative studies with extensive quantitative data for a incremental series of PEG dicarboxylic acids are not abundantly available in public literature, we can synthesize key performance indicators from various studies to provide a comparative overview. The following tables summarize the expected trends and available data points when comparing Bis-PEG12-acetic acid with longer chain PEG dicarboxylic acids.

Table 1: Physicochemical and Bioconjugation Properties

PropertyBis-PEG12-acetic acidLonger Chain PEG Dicarboxylic Acids (e.g., > PEG24)Key Considerations & References
Molecular Weight Monodisperse (Precise MW)Often Polydisperse (Range of MWs)Monodispersity leads to more homogeneous conjugates, simplifying characterization and improving batch-to-batch reproducibility.[1]
Solubility High water solubilityGenerally high, increases with chain lengthLonger PEG chains are more effective at solubilizing highly hydrophobic payloads.[2][3]
Hydrodynamic Radius SmallerLarger, increases with chain lengthA larger hydrodynamic radius can reduce renal clearance, prolonging circulation half-life.[4][5][6][7] However, it may also hinder tumor penetration.[8]
Conjugation Efficiency Generally highCan be slightly lower due to steric hindranceThe flexibility of the PEG chain generally ensures good reactivity, but very long chains may present steric challenges.
Drug-to-Antibody Ratio (DAR) Can support high DARCan support high DAR, may better mitigate aggregation of hydrophobic drugsLonger PEG chains can provide a better "shield" for hydrophobic drugs, potentially allowing for higher drug loading without causing aggregation.[2]

Table 2: Pharmacokinetic and Pharmacodynamic Properties

PropertyBis-PEG12-acetic acidLonger Chain PEG Dicarboxylic Acids (e.g., > PEG24)Key Considerations & References
In Vivo Half-Life Moderate increaseSignificant increase with chain lengthLonger PEG chains provide a "stealth" effect, reducing clearance by the reticuloendothelial system (RES).[4]
Immunogenicity LowGenerally low, but potential for anti-PEG antibodies increases with chain length and repeated administrationThe use of monodisperse PEGs may help in reducing the risk of immunogenicity associated with polydisperse mixtures.
Tumor Penetration Potentially betterMay be hindered by larger sizeThe smaller size of conjugates with shorter PEG linkers might allow for more efficient penetration into solid tumors.[8]
Binding Affinity of Targeting Moiety Minimal impact expectedPotential for steric hindrance leading to reduced binding affinityThe increased length and flexibility of longer PEG chains could interfere with the binding of the antibody to its target antigen.[5]
Payload Release Dependent on the cleavable/non-cleavable nature of the entire linkerDependent on the cleavable/non-cleavable nature of the entire linkerThe PEG chain itself is generally stable in vivo; payload release is dictated by other functionalities within the linker.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the activation of PEG dicarboxylic acids and their conjugation to an antibody.

Protocol 1: Activation of PEG Dicarboxylic Acid via NHS Ester Formation

This protocol describes the conversion of the terminal carboxylic acid groups of a PEG dicarboxylic acid to amine-reactive N-hydroxysuccinimide (NHS) esters.

Materials:

  • Bis-PEG12-acetic acid or longer chain PEG dicarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Diethyl ether (cold)

Procedure:

  • Dissolve the PEG dicarboxylic acid (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Add NHS (2.2 equivalents) to the solution and stir until dissolved.

  • Add DCC or EDC (2.2 equivalents) to the reaction mixture. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If using DCC, filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with ice-cold water and a 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum. The activated PEG-NHS ester should be used immediately.

Protocol 2: Conjugation of Activated PEG to an Antibody

This protocol outlines the conjugation of the PEG-NHS ester to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Activated PEG-NHS ester (from Protocol 1)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Dissolve the freshly prepared activated PEG-NHS ester in a small amount of anhydrous DMF or DMSO.

  • Add the activated PEG-NHS ester solution to the mAb solution with gentle stirring. A typical molar excess of the PEG linker is 5-20 fold over the antibody.

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the resulting antibody-PEG conjugate using SEC or TFF to remove unreacted PEG linker and other small molecules.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.

Visualizing the Workflow: From Reagents to Purified Conjugate

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This diagram outlines the multi-step process of creating an antibody-drug conjugate using a PEG dicarboxylic acid linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis PEG_Diacid PEG Dicarboxylic Acid NHS_Ester Activated PEG-NHS Ester PEG_Diacid->NHS_Ester Activation (EDC/NHS) Drug_Payload Drug-Linker Intermediate NHS_Ester->Drug_Payload Linker Attachment Antibody Monoclonal Antibody Crude_ADC Crude ADC Mixture Antibody->Crude_ADC Drug_Payload->Crude_ADC Conjugation Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC/TFF) Analysis Characterization (HIC, SEC, MS) Purified_ADC->Analysis

A high-level overview of the ADC synthesis workflow.
Detailed Amine Coupling Reaction Pathway

This diagram illustrates the chemical transformations involved in the EDC/NHS-mediated coupling of a PEG dicarboxylic acid to a primary amine.

Amine_Coupling_Pathway Carboxylic_Acid R-COOH (PEG Dicarboxylic Acid) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester R-CO-NHS (Amine-Reactive Ester) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + Primary_Amine R'-NH2 (e.g., on Antibody) Primary_Amine->Amide_Bond

Chemical pathway for EDC/NHS-mediated amide bond formation.

Conclusion

The selection between Bis-PEG12-acetic acid and longer chain PEG dicarboxylic acids is a nuanced decision that depends on the specific application and desired properties of the final conjugate.

  • Bis-PEG12-acetic acid is an excellent choice when a well-defined, monodisperse linker is required to produce a homogeneous product with potentially better tumor penetration due to its smaller size. Its discrete nature simplifies analytical characterization and ensures high batch-to-batch consistency.

  • Longer chain PEG dicarboxylic acids are advantageous when maximizing the in vivo half-life and solubility of highly hydrophobic payloads are the primary objectives. The extended PEG chains provide a more pronounced "stealth" effect and can better mitigate aggregation, potentially allowing for higher drug loading.

Ultimately, the optimal PEG linker length represents a balance between enhancing solubility and circulation time on one hand, and maintaining target affinity and tissue penetration on the other.[5] Researchers and drug developers should carefully consider these trade-offs and, where possible, empirically test a range of linker lengths to identify the best candidate for their specific therapeutic or diagnostic application.

References

A Comparative Guide to the Mass Spectrometry Characterization of Homobifunctional Carboxyl-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical linkers is a critical step in the creation of robust bioconjugates, such as antibody-drug conjugates (ADCs). Homobifunctional PEG (polyethylene glycol) linkers terminated with carboxylic acid groups (COOH) are valued for their hydrophilicity and versatile reactivity. This guide provides an objective comparison and detailed methodologies for the mass spectrometry (MS) characterization of CH₂COOH-PEG12-CH₂COOH and its alternatives with varying PEG chain lengths.

The use of monodisperse, or discrete, PEG (dPEG®) linkers is highly recommended as they eliminate the inherent heterogeneity of traditional polymeric PEG reagents, resulting in simpler mass spectra and unambiguous characterization.[1][2][3]

Comparison of Homobifunctional PEG-Diacid Linkers

The primary distinguishing feature among these linkers in mass spectrometry is their molecular weight. As the number of PEG units increases, the mass of the linker increases in a predictable manner, which is readily detectable by MS. The table below summarizes the key mass spectrometry-related properties of CH₂COOH-PEG12-CH₂COOH and common shorter and longer alternatives.

PropertyCOOH-PEG4-COOHCOOH-PEG12-COOH COOH-PEG24-COOH
Structure HOOC-CH₂-(OCH₂CH₂)₄-O-CH₂-COOHHOOC-CH₂-(OCH₂CH₂)₁₂-O-CH₂-COOH HOOC-CH₂-(OCH₂CH₂)₂₄-O-CH₂-COOH
Molecular Formula C₁₂H₂₂O₈C₂₈H₅₄O₁₆C₅₂H₁₀₂O₂₈
Exact Mass (monoisotopic) 294.1315 Da646.3416 Da1198.6533 Da
Typical Positive Ions (ESI-MS) [M+H]⁺: 295.1388[M+Na]⁺: 317.1207[M+K]⁺: 333.0947[M+H]⁺: 647.3489 [M+Na]⁺: 669.3308 [M+K]⁺: 685.3048 [M+H]⁺: 1199.6606[M+Na]⁺: 1221.6425[M+K]⁺: 1237.6165
Typical Negative Ions (ESI-MS) [M-H]⁻: 293.1242[M-H]⁻: 645.3343 [M-H]⁻: 1197.6460

Note: The CH₂COOH-PEGn-CH₂COOH nomenclature used here assumes an ether linkage to the terminal acetic acid moieties. Exact masses were calculated based on this structure and may vary slightly based on the precise chemical structure from different suppliers.

Experimental Workflow and Methodologies

Successful characterization relies on a robust analytical workflow. Electrospray ionization (ESI) is a common and effective technique for analyzing PEG compounds, often coupled with liquid chromatography (LC) for separation from impurities or other reaction components.[4][5]

The following diagram illustrates a standard workflow for analyzing a PEG-diacid linker.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep Dissolve Linker (e.g., in H₂O/Acetonitrile) filter Filter Sample (0.22 µm syringe filter) prep->filter lc LC Separation (Reversed-Phase C18) filter->lc ms MS Detection (High-Resolution MS) lc->ms ESI Source spectrum Acquire Mass Spectrum (Full Scan MS) ms->spectrum id Identify Ions (Adducts, [M+H]⁺, [M-H]⁻) spectrum->id frag Perform MS/MS (Confirm Structure) id->frag

Caption: General workflow for the LC-MS characterization of PEG-diacid linkers.

This protocol provides a representative method for analyzing CH₂COOH-PEG12-CH₂COOH.

1. Sample Preparation:

  • Prepare a stock solution of the PEG-diacid linker at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and deionized water.

  • Dilute the stock solution to a final concentration of 10-50 µg/mL using the mobile phase A composition.

  • Filter the final sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibrate at 5% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.

  • Scan Range: m/z 150 - 2000.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan MS. For structural confirmation, perform targeted MS/MS on the primary ion of interest (e.g., [M+H]⁺ or [M+Na]⁺).

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

Interpreting Mass Spectrometry Data

The analysis of a monodisperse PEG-diacid linker should yield a clean mass spectrum dominated by a few key ions.

In positive mode ESI, PEG molecules readily form adducts with protons ([M+H]⁺) and alkali metal ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace contaminants in solvents and glassware.[6] In negative mode, the carboxylic acid groups are easily deprotonated to yield the [M-H]⁻ ion.[7] Identifying these adducts helps to confidently confirm the molecular weight of the parent molecule.

Collision-induced dissociation (CID) of PEG molecules produces a characteristic fragmentation pattern. The primary fragmentation pathway involves the neutral loss of ethylene (B1197577) glycol units (C₂H₄O), which has a mass of approximately 44.026 Da.[8] This repeating loss is a definitive signature of a PEG backbone and can be used to confirm the identity of the linker. For deprotonated PEGs, fragmentation is often initiated from the terminal anion, leading to a series of losses of these monomer units.[8]

The diagram below illustrates the relationship between PEG chain length and the expected mass spectrometric data.

MS_Logic cluster_input Linker Properties cluster_output Observed MS Data L4 PEG4-diacid M4 Exact Mass: ~294 Da L4->M4 results in Frag Characteristic Fragments (Neutral loss of 44.026 Da) L4->Frag all show L12 PEG12-diacid M12 Exact Mass: ~646 Da L12->M12 results in L12->Frag all show L24 PEG24-diacid M24 Exact Mass: ~1199 Da L24->M24 results in L24->Frag all show

Caption: Relationship between PEG-diacid chain length and expected MS results.

By following these protocols and data interpretation guidelines, researchers can confidently characterize CH₂COOH-PEG12-CH₂COOH and its alternatives, ensuring the quality and consistency of these critical linkers in their drug development and bioconjugation applications.

References

A Researcher's Guide to HPLC Analysis of PEG12-Linked Protein Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of PEGylated protein conjugates is a critical step. High-Performance Liquid Chromatography (HPLC) stands out as the primary analytical tool for this purpose. This guide provides a comparative overview of the most common HPLC methods for analyzing the purity of proteins conjugated with a 12-unit polyethylene (B3416737) glycol (PEG12) chain. We will delve into the principles, experimental protocols, and performance of Size Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).

Comparison of HPLC Methods for PEG12-Protein Conjugate Purity Analysis

The choice of HPLC method depends on the specific characteristics of the protein and the impurities that need to be resolved. Below is a summary of the key performance attributes of each technique.

FeatureSize Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic radius (size and shape in solution)HydrophobicitySurface hydrophobicity
Primary Application Separation of conjugate from unreacted protein, free PEG, and aggregates.High-resolution separation of the conjugate from the unmodified protein and positional isomers.Separation of conjugate from unmodified protein under non-denaturing conditions.
Resolution Generally lower resolution between conjugate and unmodified protein, especially for small PEGs like PEG12. Good for resolving aggregates.High resolution, capable of separating species with very similar hydrophobicity.[1][2]Moderate to high resolution, dependent on the protein's surface hydrophobicity.
Analysis Time Typically 15-30 minutes.Typically 20-60 minutes due to gradient elution.Typically 20-45 minutes with a salt gradient.
Mobile Phase Aqueous buffers (e.g., phosphate-buffered saline). Isocratic elution.Acetonitrile or methanol (B129727) gradients with ion-pairing agents (e.g., TFA). Denaturing conditions.Aqueous buffers with a descending salt gradient (e.g., ammonium (B1175870) sulfate). Non-denaturing conditions.
Column (Stationary Phase) Porous silica (B1680970) or polymer-based particles with controlled pore sizes (e.g., TSKgel G3000SWxl).Silica-based particles with bonded hydrophobic chains (e.g., C4, C8, C18).Hydrophobic resins with low ligand density (e.g., Butyl, Phenyl).
Sensitivity Good, compatible with UV, fluorescence, and refractive index (RI) detectors.High, excellent compatibility with UV and Mass Spectrometry (MS) detectors.Good, compatible with UV and fluorescence detectors.
Key Advantage Simple, robust, and maintains the native protein structure.High resolving power for closely related species.[2]Preserves the biological activity of the protein.
Key Disadvantage May not resolve the PEG12-conjugate from the native protein if the size difference is minimal.Denaturing conditions can lead to protein precipitation or loss of activity.Can have lower recovery for very hydrophobic proteins.

Experimental Workflows and Logical Relationships

The general workflow for HPLC analysis of a PEG12-linked protein conjugate involves several key steps, from sample preparation to data analysis. The choice of the specific HPLC method will dictate the subsequent steps in the process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_methods Method Selection cluster_analysis Data Analysis Reaction_Mixture PEGylation Reaction Mixture Filtration Sample Filtration (0.22 µm) Reaction_Mixture->Filtration HPLC_System HPLC System Filtration->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram SEC SEC RP_HPLC RP-HPLC HIC HIC Peak_Integration Peak Integration & Purity Calculation Chromatogram->Peak_Integration Report Purity Report Peak_Integration->Report Method_Selection_Logic Start Need to Analyze PEG12-Protein Conjugate Purity Q1 Primary Goal? Start->Q1 A1 Assess Aggregation & Gross Purity Q1->A1 Size Separation A2 Resolve Isomers & Unmodified Protein Q1->A2 High Resolution A3 Maintain Protein Native Structure Q1->A3 Bioactivity Preservation Method1 Use SEC A1->Method1 Method2 Use RP-HPLC A2->Method2 Method3 Use HIC A3->Method3

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of CH2COOH-PEG12-CH2COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. The linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient drug delivery at the tumor site. This guide provides a comprehensive assessment of the in vivo stability of the non-cleavable, hydrophilic CH2COOH-PEG12-CH2COOH linker, comparing it with established cleavable and non-cleavable alternatives, supported by experimental data and detailed protocols.

The this compound linker, characterized by a 12-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two carboxylic acid groups, is designed for high stability and hydrophilicity. As a non-cleavable linker, it relies on the complete lysosomal degradation of the antibody to release the payload, a mechanism that generally confers greater plasma stability compared to cleavable linkers.[1][2][3] The hydrophilic nature of the PEG chain is intended to improve the pharmacokinetic profile of the ADC, reducing aggregation and potentially enhancing tumor penetration.[1][4]

Comparative In Vivo Stability of ADC Linkers

The in vivo stability of an ADC linker is a key factor influencing its therapeutic index. The following tables summarize the stability of different linker types based on available preclinical data. While specific in vivo data for the this compound linker is not extensively published, its performance can be inferred from the behavior of other non-cleavable, hydrophilic PEGylated linkers.

Linker TypeExampleCleavage MechanismPlasma StabilityKey AdvantagesKey DisadvantagesReferences
Non-Cleavable, Hydrophilic This compound (Expected) Lysosomal degradation of the antibodyHighHigh plasma stability, improved pharmacokinetics due to hydrophilicity.Slower payload release, potential for drug-linker-amino acid metabolite to have reduced activity, no bystander effect.[1][2][4]
Non-Cleavable, ThioetherSMCC (e.g., in Kadcyla®)Lysosomal degradation of the antibodyHighClinically validated high stability.Potential for aggregation due to hydrophobicity, reliance on lysosomal degradation.[1][3]
Cleavable, DipeptideValine-Citrulline (vc)Cathepsin B cleavage in lysosomesModerate to HighEfficient intracellular drug release, potential for bystander effect.Susceptible to premature cleavage by extracellular proteases.[5][6][7]
Cleavable, Hydrazone(e.g., in Mylotarg®)Acid hydrolysis in endosomes/lysosomesLow to ModeratepH-sensitive release.Relatively unstable at physiological pH, leading to premature drug release.[5][8]
Cleavable, DisulfideReduction by intracellular glutathioneModerateExploits the differential redox potential between plasma and cytoplasm.Susceptible to thiol-disulfide exchange in circulation.[5][8]

Quantitative Comparison of Linker Stability In Vivo

The following table presents quantitative data on the in vivo stability of different linker types from preclinical studies. This data provides a benchmark for the expected performance of novel linkers like this compound.

LinkerADC ExampleAnimal ModelLinker Half-life% Payload Remaining after 7 daysReferences
Valine-CitrullinecAC10-vc-MMAEMouse~144 hours (6.0 days)Not Reported[6][7]
Valine-CitrullinecAC10-vc-MMAECynomolgus Monkey~230 hours (9.6 days)Not Reported[6][7]
Tandem-Cleavage (Glucuronide-Dipeptide)Anti-CD79b ADCRatNot explicitly stated, but significantly more stable than vc-linker>80%[5]
Valine-Citrulline (Monocleavage)Anti-CD79b ADCRatNot explicitly stated~50%[5]
OHPAS (Aryl Sulfate)ITC6103ROMouseStableHigh (qualitative)[9]
VC-PABCITC6104ROMouseUnstableLow (qualitative)[9]

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective ADCs. The following are detailed protocols for key experiments.

Pharmacokinetic (PK) Analysis of Total Antibody and Intact ADC

Objective: To determine the clearance rates of the total antibody and the intact ADC, allowing for the calculation of the linker stability over time.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a relevant animal model (e.g., mice or rats) at a predetermined dose.[10]

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h) via an appropriate method (e.g., tail vein or retro-orbital bleeding).

  • Plasma Preparation: Process the blood samples by centrifugation to isolate the plasma.

  • Quantification of Total Antibody (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

    • Add plasma samples and standards to the wells and incubate.

    • Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the antibody portion of the ADC.

    • Add a chromogenic substrate and measure the absorbance to determine the concentration of the total antibody.[5]

  • Quantification of Intact ADC (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

    • Add plasma samples and standards to the wells and incubate.

    • Wash the wells and add a secondary antibody that specifically recognizes the payload.

    • Proceed with the detection steps as described for the total antibody ELISA. The signal is proportional to the amount of ADC with the payload still attached.[5]

  • Data Analysis: Plot the concentrations of total antibody and intact ADC over time. The difference between the two curves represents the amount of deconjugated antibody.

Quantification of Free Payload and Metabolites by LC-MS/MS

Objective: To quantify the amount of prematurely released payload and its metabolites in circulation.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the small molecule payload and metabolites.[11][12]

  • Liquid Chromatography (LC) Separation:

    • Inject the supernatant onto a reverse-phase LC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the payload and its metabolites.[12]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC is introduced into a mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent payload and its expected metabolites based on their unique precursor-to-product ion transitions.[12]

  • Data Analysis: Generate a standard curve using known concentrations of the payload and its metabolites to quantify their levels in the plasma samples.

Visualizing In Vivo Processes

To better understand the fate of ADCs with this compound linkers and the experimental approaches to assess their stability, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation dosing ADC Administration (e.g., IV injection) sampling Blood Sampling (multiple time points) dosing->sampling plasma Plasma Isolation sampling->plasma elisa ELISA Analysis plasma->elisa Total Antibody & Intact ADC lcms LC-MS/MS Analysis plasma->lcms Free Payload & Metabolites pk_profile Pharmacokinetic Profiling elisa->pk_profile lcms->pk_profile stability_assessment Linker Stability Assessment pk_profile->stability_assessment

Caption: Experimental workflow for assessing the in vivo stability of ADCs.

metabolic_pathway cluster_circulation Systemic Circulation cluster_liver Hepatic Metabolism cluster_plasma Plasma Enzymes adc Intact ADC with This compound Linker cyp450 Cytochrome P450 (Oxidation of PEG chain) adc->cyp450 Minor Pathway carboxylesterase Carboxylesterases (Potential for ester bond hydrolysis if present) adc->carboxylesterase Potential Minor Pathway (if ester bonds are formed with payload) oxidized_peg Oxidized PEG Metabolites cyp450->oxidized_peg

Caption: Potential metabolic pathways for PEG-based linkers in vivo.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc ADC binds to Tumor Cell Antigen endocytosis Internalization via Endocytosis adc->endocytosis lysosome Lysosomal Trafficking endocytosis->lysosome degradation Antibody Degradation lysosome->degradation release Payload-Linker-Amino Acid Metabolite Release degradation->release

Caption: Mechanism of action for a non-cleavable ADC.

Conclusion

The this compound linker represents a promising non-cleavable, hydrophilic option for the development of next-generation ADCs. Its design suggests high in vivo stability, a critical attribute for minimizing off-target toxicity and maximizing therapeutic efficacy. While direct quantitative in vivo data for this specific linker remains to be extensively published, a comparative analysis with other well-characterized linkers provides a strong rationale for its expected favorable pharmacokinetic profile. The detailed experimental protocols provided herein offer a robust framework for researchers to rigorously evaluate the in vivo stability of this and other novel linker technologies, ultimately guiding the rational design of safer and more effective antibody-drug conjugates.

References

A Comparative Guide to Functional Assays for Proteins Modified with Bis-PEG12-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays for proteins modified with Bis-PEG12-acetic acid and its alternatives. It includes detailed experimental protocols, quantitative data for performance comparison, and visualizations of relevant biological pathways and workflows to aid researchers in selecting the most appropriate protein modification and analysis strategies.

Introduction to Protein Modification with Bis-PEG12-acetic acid and Alternatives

Bis-PEG12-acetic acid is a homobifunctional PEGylation reagent that targets primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins. This modification, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins by increasing their hydrodynamic size. This leads to several benefits, including:

  • Prolonged Plasma Half-Life: Reduced renal clearance results in longer circulation times.

  • Increased Stability: Enhanced resistance to proteolytic degradation.

  • Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface.

  • Improved Solubility: Particularly for hydrophobic proteins.

However, a potential drawback of amine-reactive PEGylation is the random nature of the modification, which can sometimes lead to a loss of biological activity if the PEG molecule sterically hinders the protein's active or binding sites.

Alternatives to Amine-Reactive PEGylation:

To address the potential for reduced bioactivity and to achieve more site-specific modifications, several alternative strategies are employed:

  • Sulfhydryl-Reactive PEGylation: This approach targets free cysteine residues on the protein surface using reagents like maleimide-PEG. This can be highly specific if the protein has a limited number of accessible cysteines or if a cysteine is introduced at a specific site via genetic engineering.

  • PASylation: This involves the genetic fusion of a protein with a polypeptide sequence rich in proline, alanine, and serine. These "PAS" sequences mimic the biophysical properties of PEG.

  • XTENylation: Similar to PASylation, this method uses genetic fusion with long, unstructured hydrophilic polypeptides called XTEN.

  • Glycosylation: This involves the enzymatic or chemical attachment of carbohydrate moieties to the protein.

This guide will focus on the comparison between amine-reactive PEGylation (using Bis-PEG12-acetic acid as a representative) and sulfhydryl-reactive PEGylation.

Comparative Performance Data

The choice of modification strategy can significantly impact the functional properties of the protein. The following tables summarize the expected quantitative effects based on published data for similar modification approaches. It is important to note that direct head-to-head comparisons on a single protein are not always available, and the actual impact will be protein-specific.

Table 1: Comparison of Amine-Reactive vs. Sulfhydryl-Reactive PEGylation on Protein Functional Parameters

ParameterAmine-Reactive PEGylation (e.g., Bis-PEG12-acetic acid)Sulfhydryl-Reactive PEGylation (e.g., Maleimide-PEG)Key Considerations
Reaction Specificity Targets multiple lysine residues and N-terminus, leading to a heterogeneous mixture of positional isomers.Targets specific cysteine residues, often resulting in a more homogeneous product.The number and location of lysine vs. cysteine residues on the protein are critical.
In Vitro Bioactivity Can be significantly reduced (100- to 1000-fold decrease has been observed) if lysines in the active/binding site are modified.[1]Generally higher retention of activity, especially with site-specific cysteine engineering.Site-directed mutagenesis can be used to introduce cysteines away from functional sites.
In Vivo Half-Life Significant increase; an 8-fold longer half-life has been reported for some proteins.[1]Significant increase, comparable to or even greater than amine-reactive PEGylation, especially with higher molecular weight PEGs.[2]The molecular weight of the PEG chain is a major determinant of half-life extension.
Stability Increased resistance to proteolytic degradation and thermal stress.[3]Increased stability, with some evidence suggesting mono-sulfone-PEG adducts are more stable than maleimide-PEG adducts over time.[4]The linkage chemistry can influence the long-term stability of the conjugate.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of PEGylation: MALDI-TOF Mass Spectrometry

This protocol outlines the determination of the degree of PEGylation by measuring the mass increase of the modified protein.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Sinapinic acid (matrix)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of sinapinic acid in 50% ACN with 0.1% TFA.

    • Mix the protein sample (PEGylated or unmodified) with the matrix solution at a 1:1 ratio.

  • Target Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry at room temperature.

  • Data Acquisition:

    • Load the target plate into the mass spectrometer.

    • Acquire spectra in linear positive ion mode, calibrating the instrument with known standards.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified and PEGylated protein.

    • The degree of PEGylation can be calculated by the difference in mass, divided by the mass of the PEG reagent. A series of peaks in the PEGylated sample spectrum indicates heterogeneity in the number of attached PEG molecules.

Functional Assay: Enzyme Kinetics

This protocol describes a general method for assessing the enzymatic activity of a PEGylated enzyme using a spectrophotometric assay.

Materials:

  • PEGylated enzyme and unmodified control

  • Substrate specific to the enzyme

  • Reaction buffer

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a cuvette, add the reaction buffer and substrate to the desired final concentrations.

    • Equilibrate the cuvette to the optimal reaction temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add a known concentration of the enzyme (PEGylated or unmodified) to the cuvette and mix quickly.

  • Data Collection:

    • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

    • Compare the kinetic parameters of the PEGylated enzyme to the unmodified control.

Binding Affinity Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the measurement of binding kinetics and affinity of a PEGylated protein to its target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (protein to be immobilized)

  • Analyte (PEGylated protein and unmodified control)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a pulse of EDC/NHS.

    • Inject the ligand at a suitable concentration in an appropriate buffer to achieve the desired immobilization level.

    • Deactivate excess reactive groups with a pulse of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (PEGylated or unmodified protein) over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding kinetics and affinity of the PEGylated protein to the unmodified control.

Signaling Pathway and Experimental Workflow Visualization

Diagrams created using Graphviz (DOT language) illustrate key biological and experimental processes.

Signaling Pathway: PEGylated Interferon-α and the JAK-STAT Pathway

PEGylated interferon-alpha (PEG-IFN-α) is a widely used therapeutic that exerts its antiviral and immunomodulatory effects through the JAK-STAT signaling pathway.[5][6] The binding of PEG-IFN-α to its receptor on the cell surface initiates a phosphorylation cascade that leads to the transcription of interferon-stimulated genes (ISGs).

PEG_IFN_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-IFN-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation P_STAT1 p-STAT1 P_STAT2 p-STAT2 ISGF3 ISGF3 Complex P_STAT1->ISGF3 P_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocation & Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Functional_Assay_Workflow cluster_modification Protein Modification cluster_characterization Physicochemical Characterization cluster_functional_assays Functional Assays cluster_invivo In Vivo Studies Protein Target Protein PEG_Amine Bis-PEG12-acetic acid (Amine-reactive) Protein->PEG_Amine PEG_Thiol Maleimide-PEG (Sulfhydryl-reactive) Protein->PEG_Thiol MALDI MALDI-TOF MS (Degree of PEGylation) PEG_Amine->MALDI PEG_Thiol->MALDI Enzyme_Assay Enzyme Kinetics (Km, Vmax) MALDI->Enzyme_Assay SPR_Assay SPR Analysis (Kd, ka, kd) MALDI->SPR_Assay PK_Study Pharmacokinetics (Half-life) Enzyme_Assay->PK_Study SPR_Assay->PK_Study

References

Navigating the Crossroads of Bioconjugation: A Guide to Alternatives for CH2COOH-PEG12-CH2COOH Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that dictates the stability, efficacy, and overall performance of bioconjugates. While CH2COOH-PEG12-CH2COOH has its merits, a diverse landscape of alternative reagents offers unique advantages for specific applications, from antibody-drug conjugates (ADCs) to hydrogel scaffolding.

This comprehensive guide provides an objective comparison of prominent alternative crosslinking reagents to this compound. We delve into their mechanisms of action, supported by experimental data, and provide detailed protocols to empower you in making informed decisions for your research and development endeavors.

At a Glance: A Comparative Overview of Crosslinking Chemistries

The ideal crosslinker hinges on the specific biomolecules and the desired characteristics of the final conjugate. Below is a summary of key properties for various crosslinker types, offering a snapshot of their respective strengths and applications.

FeatureThis compoundHomobifunctional NHS Esters (e.g., DSS)Heterobifunctional NHS/Maleimide (B117702) (e.g., Sulfo-SMCC)Zero-Length Crosslinkers (e.g., EDC/NHS)
Target Functional Groups Primary Amines (-NH2) via carboxyl activationPrimary Amines (-NH2)Primary Amines (-NH2) and Sulfhydryls (-SH)Carboxyls (-COOH) and Primary Amines (-NH2)
Crosslinker Type HomobifunctionalHomobifunctionalHeterobifunctionalZero-length[1]
Spacer Arm Length ~50 Å (PEG12)Variable (e.g., 11.4 Å for DSS)Variable (e.g., 8.3 Å for SMCC)0 Å
Reaction pH (Optimal) Activation: 4.5-6.0; Coupling: 7.2-8.57.0-9.0NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5Activation: 4.5-6.0; Coupling: 7.2-8.5
Bond Formed AmideAmideAmide and ThioetherAmide
Key Advantages Hydrophilic, flexible spacer improves solubility and reduces immunogenicity.[2][3]Simple one-step reaction for linking amine-containing molecules.Controlled, two-step conjugation minimizes homodimerization.[]Forms a direct bond with no intervening spacer arm, preserving native structure.[1]
Potential Limitations Requires activation of carboxyl groups.Can lead to polymerization and intramolecular crosslinking.More complex two-step procedure.Can be less stable in aqueous solutions without NHS.

Delving Deeper: Performance in Key Applications

The choice of crosslinker significantly impacts the performance of the final bioconjugate. Here, we explore how these alternatives perform in two critical applications: antibody-drug conjugates (ADCs) and hydrogel formation.

Antibody-Drug Conjugates (ADCs): Impact on Stability and Efficacy

In ADC development, the linker is a critical component that influences stability, pharmacokinetics (PK), and the therapeutic window.[5][6]

  • PEGylated Linkers (e.g., this compound and alternatives): The hydrophilic and flexible nature of PEG linkers can enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads.[2][3] This can lead to improved PK profiles and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[7] However, the length of the PEG chain can be a double-edged sword. While longer PEG chains can prolong circulation half-life, they may also negatively impact the in vitro cytotoxicity of the conjugate.[3]

  • Heterobifunctional Linkers (e.g., Sulfo-SMCC): These linkers are widely used in ADC development due to their ability to create stable thioether bonds between the antibody and the drug payload.[] The controlled, two-step reaction process minimizes the formation of unwanted byproducts.[] The stability of the maleimide group in SMCC is enhanced by the cyclohexane (B81311) bridge in its spacer arm, making it a robust choice for creating stable bioconjugates.

  • Zero-Length Crosslinkers (e.g., EDC/NHS): While less common for attaching payloads in modern ADCs due to the need for specific functional groups, EDC/NHS chemistry is crucial for conjugating other molecules to the antibody, such as imaging agents or other proteins. The absence of a spacer arm can be advantageous in maintaining the natural conformation of the conjugated molecules.[1]

Experimental Data Summary: ADC Performance

Crosslinker TypeApplicationKey Findings
PEGylated LinkersADC DevelopmentIncreased half-life with longer PEG chains (e.g., 10 kDa PEG extended half-life by 11.2-fold).[3] However, cytotoxicity can be reduced with longer PEG chains.[3]
Heterobifunctional (SMCC)ADC DevelopmentForms stable thioether bonds, crucial for in vivo stability. The cyclohexane ring in SMCC enhances maleimide stability.
Cleavable vs. Non-cleavableADC DevelopmentCleavable linkers (e.g., di-sulfide, peptide) allow for controlled payload release in the tumor microenvironment, while non-cleavable linkers can offer greater plasma stability.[8]
Hydrogel Formation: Tailoring Mechanical Properties

In tissue engineering and drug delivery, the crosslinker determines the mechanical properties and degradation profile of hydrogels.

  • PEG-diacid Crosslinkers (e.g., this compound): These crosslinkers are used to form hydrogels with tunable mechanical properties. The length of the PEG chain influences the crosslinking density and, consequently, the stiffness and swelling ratio of the hydrogel. Shorter PEG chains and higher concentrations generally lead to stiffer hydrogels.

  • Diacrylate-PEG Crosslinkers: These are commonly used to form hydrogels via photopolymerization. The mechanical properties of these hydrogels are also dependent on the molecular weight and concentration of the PEG-diacrylate. Studies have shown that compressive modulus increases with decreasing PEG molecular weight and increasing concentration.[9]

Experimental Data Summary: Hydrogel Properties

Crosslinker TypeHydrogel SystemKey Findings
PEG-diacrylatePEGDA HydrogelsCompressive modulus varied from 0.01 to 2.46 MPa by altering PEG molecular weight and concentration.[9]
Diamino-PEGAlginate HydrogelsElastic modulus of covalently crosslinked alginate hydrogels ranged from 10-110 kPa depending on the molecular weight of the diamino-PEG crosslinker.[10]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for common crosslinking reactions. Note: Optimization is often necessary for specific applications.

Protocol 1: Protein-Protein Conjugation using Homobifunctional NHS Ester (e.g., DSS)

Materials:

  • Protein Sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7-9.

  • Disuccinimidyl suberate (B1241622) (DSS) solution (freshly prepared in DMSO or DMF).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting Columns.

Procedure:

  • Protein Preparation: Prepare the protein solution in the appropriate conjugation buffer.

  • Crosslinker Addition: Add the freshly prepared DSS solution to the protein sample. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[6][8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][8]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[8]

  • Purification: Remove excess crosslinker and byproducts using a desalting column.

Protocol 2: Two-Step Protein Conjugation using Heterobifunctional Crosslinker (e.g., Sulfo-SMCC)

Materials:

  • Amine-containing Protein (Protein-NH2) in an amine-free buffer, pH 7.0-7.5.

  • Sulfhydryl-containing Protein (Protein-SH) in a suitable buffer, pH 6.5-7.5.

  • Sulfo-SMCC solution (freshly prepared in water).

  • Desalting Columns.

Procedure:

  • Activation of Protein-NH2: Add a 10- to 50-fold molar excess of freshly prepared Sulfo-SMCC solution to the Protein-NH2 solution.[1]

  • Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[1]

  • Purification of Activated Protein: Remove excess Sulfo-SMCC using a desalting column equilibrated with a suitable buffer.

  • Conjugation to Protein-SH: Combine the maleimide-activated Protein-NH2 with the sulfhydryl-containing Protein-SH.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove unreacted proteins.

Protocol 3: Zero-Length Crosslinking using EDC/NHS

Materials:

  • Protein #1 (with carboxyl groups) in an amine- and carboxyl-free buffer (e.g., MES buffer), pH 4.5-6.0.

  • Protein #2 (with primary amine groups) in a coupling buffer (e.g., PBS), pH 7.2-8.5.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Quenching Solution (e.g., 2-Mercaptoethanol (B42355), Hydroxylamine-HCl).

  • Desalting Columns.

Procedure:

  • Activation of Protein #1: To the Protein #1 solution, add EDC and NHS (or Sulfo-NHS). A common starting molar ratio is 1:2:5 (Protein:EDC:NHS).[5] Incubate for 15 minutes at room temperature.[5]

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to quench the unreacted EDC.

  • Buffer Exchange (Optional): Remove excess reagents and byproducts and adjust the pH to 7.2-7.5 using a desalting column equilibrated with the coupling buffer.

  • Conjugation to Protein #2: Add Protein #2 to the activated Protein #1 solution.

  • Incubation: Incubate for 2 hours at room temperature.[9]

  • Final Quenching: Add hydroxylamine (B1172632) to quench any unreacted NHS esters.

  • Purification: Purify the final conjugate using a desalting column or dialysis.

Protocol 4: Conjugation using Carboxylated PEG Linkers (e.g., this compound)

This protocol is similar to the EDC/NHS protocol, where the carboxyl groups on the PEG linker are activated to react with amine-containing molecules.

Materials:

  • This compound.

  • Amine-containing molecule.

  • EDC and NHS (or Sulfo-NHS).

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0).

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5).

  • Quenching and Purification reagents as in Protocol 3.

Procedure:

  • Activation of PEG Linker: Dissolve the carboxylated PEG linker in the Activation Buffer and add EDC and NHS to activate the carboxyl groups. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the amine-containing molecule to the activated PEG solution, adjusting the pH to 7.2-8.5 with the Coupling Buffer. Incubate for 2 hours at room temperature.[11]

  • Quenching and Purification: Quench the reaction and purify the conjugate as described in the EDC/NHS protocol.

Visualizing the Connections: Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation.

Crosslinking_Mechanisms cluster_homo Homobifunctional (e.g., DSS) cluster_hetero Heterobifunctional (e.g., Sulfo-SMCC) cluster_zero Zero-Length (e.g., EDC/NHS) Protein1_NH2 Protein 1 (-NH2) DSS DSS Protein1_NH2->DSS Reacts with Protein2_NH2 Protein 2 (-NH2) DSS->Protein2_NH2 Reacts with Conjugate_Homo Protein 1-DSS-Protein 2 (Amide Bonds) Protein2_NH2->Conjugate_Homo Forms Protein1_NH2_hetero Protein 1 (-NH2) Sulfo_SMCC Sulfo-SMCC Protein1_NH2_hetero->Sulfo_SMCC Step 1: NHS Ester Reaction Activated_Protein1 Maleimide-Activated Protein 1 Sulfo_SMCC->Activated_Protein1 Forms Protein2_SH Protein 2 (-SH) Activated_Protein1->Protein2_SH Step 2: Maleimide Reaction Conjugate_Hetero Protein 1-SMCC-Protein 2 (Amide & Thioether Bonds) Protein2_SH->Conjugate_Hetero Forms Protein1_COOH Protein 1 (-COOH) EDC_NHS EDC/NHS Protein1_COOH->EDC_NHS Activation Activated_COOH NHS-Activated Carboxyl EDC_NHS->Activated_COOH Forms Protein2_NH2_zero Protein 2 (-NH2) Activated_COOH->Protein2_NH2_zero Coupling Conjugate_Zero Protein 1-Protein 2 (Amide Bond) Protein2_NH2_zero->Conjugate_Zero Forms

Caption: Reaction mechanisms of different crosslinker types.

Bioconjugation_Workflow Start Start: Biomolecule Preparation Buffer_Exchange Buffer Exchange (if necessary) Start->Buffer_Exchange Crosslinker_Prep Crosslinker Preparation Buffer_Exchange->Crosslinker_Prep Reaction Crosslinking Reaction Crosslinker_Prep->Reaction Quenching Quenching (if applicable) Reaction->Quenching Purification Purification of Conjugate Quenching->Purification Analysis Analysis and Characterization Purification->Analysis End End: Functional Assay Analysis->End

Caption: General workflow for a bioconjugation experiment.

References

A Comparative Guide to the Stability of Acetic Acid vs. Propionic Acid PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates such as antibody-drug conjugates (ADCs) is critical to the efficacy, safety, and pharmacokinetic profile of the therapeutic. Among the various linker chemistries, those based on polyethylene (B3416737) glycol (PEG) are widely utilized to enhance solubility and stability. This guide provides an objective comparison of the stability of two common ester-based PEG linkers: those derived from acetic acid and propionic acid.

Executive Summary

The stability of a linker is paramount to ensure that a conjugated payload, such as a cytotoxic drug, remains attached to its carrier molecule (e.g., an antibody) in systemic circulation, only to be released at the target site. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. The fundamental difference between an acetic acid and a propionic acid PEG linker lies in an additional methylene (B1212753) group in the propionic acid backbone. This seemingly minor structural variance has a significant impact on the stability of the resulting ester linkage.

Experimental evidence, supported by fundamental principles of chemical kinetics, indicates that propionic acid PEG linkers exhibit greater stability against hydrolysis compared to acetic acid PEG linkers . This enhanced stability is attributed to a combination of increased steric hindrance and electronic effects imparted by the additional methylene group.

Data Presentation: Comparative Stability

While direct head-to-head studies on simple acetic versus propionic acid PEG linkers are not extensively published, strong evidence can be drawn from analogous systems. A key study investigating the hydrolysis of drug-linked esters with varying linker lengths provides compelling quantitative data.

Linker StructureHalf-life (t½) in buffer (days)Relative Stability
3-sulfanylpropionyl4.2 ± 0.11x
4-sulfanylbutyryl14.0 ± 0.23.3x

Data adapted from a study on drug-linked ester bonds, where the principle of extending the alkyl chain by one carbon is analogous to comparing a propionic with a butyric acid linker, which would be an even more pronounced effect than acetic vs. propionic.[1]

Mechanistic Insights into Stability

The observed difference in stability can be attributed to two primary factors: steric hindrance and electronic effects.

Steric Hindrance

The hydrolysis of an ester bond proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. The additional methylene group in the propionic acid linker results in a bulkier ethyl group adjacent to the ester carbonyl, as compared to the methyl group of the acetic acid linker. This increased bulk provides greater steric hindrance, physically impeding the approach of the nucleophile and thus slowing the rate of hydrolysis.

Electronic Effects

Alkyl groups are weakly electron-donating. The ethyl group of the propionic acid linker has a slightly stronger positive inductive effect (+I) than the methyl group of the acetic acid linker. This increased electron density on the carbonyl carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack, contributing to a slower rate of hydrolysis.

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, the following is a detailed methodology for a typical in vitro plasma stability assay.

Objective

To determine and compare the hydrolytic stability of an acetic acid PEG-linked bioconjugate and a propionic acid PEG-linked bioconjugate in human plasma.

Materials
  • Acetic acid PEG-linked bioconjugate

  • Propionic acid PEG-linked bioconjugate

  • Human plasma (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

  • Immunoaffinity capture beads (if the bioconjugate is an antibody)

  • Incubator at 37°C

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both test bioconjugates in an appropriate buffer (e.g., PBS) at a known concentration.

  • Incubation: In separate tubes, dilute the stock solutions of the bioconjugates into pre-warmed human plasma to a final concentration of, for example, 100 µg/mL. A control incubation in PBS should also be performed.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution. For antibody-drug conjugates, the intact ADC can be isolated from the plasma using immunoaffinity capture beads.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the intact bioconjugate and/or the released payload.

  • Data Analysis: Plot the concentration of the intact bioconjugate versus time for both the acetic acid and propionic acid linkers. Determine the half-life (t½) of each linker by fitting the data to a first-order decay model.

Visualizations

Chemical Structures and Degradation Pathway

Caption: General structures and hydrolysis products of acetic and propionic acid PEG linkers.

Ester Hydrolysis Mechanism

G cluster_mechanism Mechanism of Ester Hydrolysis cluster_factors Factors Affecting Stability start Ester + H2O intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack products Carboxylic Acid + Alcohol intermediate->products Leaving Group Departure propionic Propionic Acid Linker (More Steric Hindrance, More e- donating) stability Stability propionic->stability Increases acetic Acetic Acid Linker (Less Steric Hindrance, Less e- donating) acetic->stability Decreases

Caption: Factors influencing the stability of ester-based PEG linkers.

Experimental Workflow for Stability Assay

G start Prepare Bioconjugate Stock Solutions incubate Incubate with Human Plasma at 37°C start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS/MS quench->analyze data Plot Concentration vs. Time Calculate Half-life (t½) analyze->data

Caption: Workflow for in vitro plasma stability assessment of PEG-linked bioconjugates.

Conclusion

The selection of a linker is a critical design element in the development of bioconjugates. Based on both theoretical principles and experimental data from analogous systems, propionic acid PEG linkers offer a more stable alternative to acetic acid PEG linkers . The increased steric hindrance and electron-donating nature of the additional methylene group in the propionic acid backbone slow the rate of hydrolytic cleavage. For applications where prolonged in vivo circulation and minimal premature payload release are desired, the use of a propionic acid-based linker should be strongly considered. Researchers are encouraged to perform direct comparative stability assays, as outlined in this guide, to confirm these properties for their specific bioconjugate of interest.

References

Safety Operating Guide

Safe Disposal Protocol for CH2COOH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of CH2COOH-PEG12-CH2COOH, a bifunctional PEG linker. The procedures outlined are designed for researchers, scientists, and drug development professionals working in a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

Before handling or disposing of this compound, it is essential to understand its potential hazards. While many polyethylene (B3416737) glycol (PEG) compounds are not classified as hazardous, some derivatives can cause irritation.[1][2][3] A safety data sheet (SDS) for a similar compound, Fmoc-NH-PEG12-CH2CH2COOH, indicates that it can cause skin and serious eye irritation.[4]

Always assume the compound may be irritating and wear appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields.[5]

  • Hand Protection: Compatible, chemical-resistant gloves.[5]

  • Body Protection: A standard laboratory coat.

The table below summarizes hazard classifications for related PEG-carboxylic acid compounds.

CompoundCAS NumberGHS ClassificationHazard Statements
Fmoc-NH-PEG12-CH2CH2COOH1952360-91-6Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A)H315: Causes skin irritation, H319: Causes serious eye irritation
COOH-PEG-NH2.HClN/ANot a hazardous substance or mixtureNone
NH2-PEG-COOHN/ANot a hazardous substance or mixtureNone
[1][2][4]

Disposal Decision Workflow

The proper disposal route for this compound depends on its form (solid or liquid), potential contamination, and, most importantly, local and institutional regulations. The following workflow diagram outlines the critical decision-making steps for safe disposal.

DisposalWorkflow cluster_prep Step 1: Preparation & Assessment cluster_consult Step 2: Hazard Determination & Consultation cluster_disposal Step 3: Segregation & Disposal Path cluster_final Step 4: Finalization start Begin Disposal Process for This compound waste_id Identify Waste Stream (Solid, Liquid, Contaminated Materials) start->waste_id sds_review Review Institutional Chemical Hygiene Plan & Safety Data Sheet (SDS) waste_id->sds_review is_hazardous Perform Hazardous Waste Determination sds_review->is_hazardous consult_ehs CONTACT INSTITUTIONAL EHS (Environmental Health & Safety) is_hazardous->consult_ehs Uncertain or Considered Hazardous non_haz_path Follow Non-Hazardous Chemical Waste Protocol is_hazardous->non_haz_path Determined Non-Hazardous disposal_container Place in a Labeled, Sealed, and Compatible Waste Container consult_ehs->disposal_container non_haz_path->disposal_container contractor_pickup Arrange for Pickup by a Licensed Waste Disposal Contractor disposal_container->contractor_pickup end Disposal Complete contractor_pickup->end

Caption: Workflow for the safe disposal of laboratory chemical waste.

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the disposal of this compound. Crucially, these are general guidelines; you must consult and follow the specific procedures established by your institution's Environmental Health and Safety (EHS) department. [6][7]

Methodology:

  • Waste Determination:

    • Before beginning, you must perform a hazardous waste determination.[8] Based on available data for similar compounds, this compound is likely considered non-hazardous chemical waste.[1][2][3] However, this must be confirmed with your institution's EHS office.

    • Do not mix this waste with other waste streams, especially hazardous materials, unless explicitly approved by your EHS department.[9]

  • Waste Segregation and Containment:

    • Solid Waste: Collect pure this compound powder or residues in a dedicated, non-leaking container with a secure lid.[8] Plastic containers are often preferred over glass for waste storage when chemically compatible.[6]

    • Liquid Waste: Collect solutions containing this compound in a compatible, sealed waste container.

    • IMPORTANT: Do NOT dispose of this chemical, in either solid or liquid form, in the regular trash or by pouring it down the sanitary sewer.[1][5][6] While PEG is biodegradable, it can negatively impact the chemical and biological oxygen demand in wastewater treatment systems.[3] Sewer disposal is only permissible with prior written approval from EHS, typically for dilute, neutral pH (6-9.5) non-hazardous solutions.[6][8]

  • Labeling:

    • Clearly label the waste container. The label must include:

      • The full chemical name: "this compound" (avoid abbreviations).[6]

      • The words "Non-Hazardous Waste" (or "Hazardous Waste" if determined as such by EHS).[8]

      • The date of waste generation.[6]

      • Your name, department, and lab number.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is away from incompatible materials.[10]

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's EHS department. This typically involves submitting a chemical waste pickup request.[6]

    • The waste will be collected by a licensed professional waste disposal contractor for final, compliant disposal.[3][10]

  • Disposal of Empty Containers:

    • An empty container that previously held this compound can typically be disposed of in the regular trash, provided that no freestanding liquid remains and all labels are removed or defaced to indicate the container is empty.[11] Consult your EHS office for specific institutional policies on empty container disposal.

References

Essential Safety and Operational Guide for Handling HOOC-PEG12-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with HOOC-PEG12-COOH (also represented as CH2COOH-PEG12-CH2COOH). Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for HOOC-PEG12-COOH was not located, the following guidance is based on safety protocols for structurally similar polyethylene (B3416737) glycol (PEG) derivatives and dicarboxylic acids.[1][2][3][4] It is imperative to handle this compound with caution as a potentially hazardous substance.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling HOOC-PEG12-COOH.

Body Part Personal Protective Equipment Material/Standard & Rationale
Eyes/Face Chemical safety goggles and/or a face shield.[1][2]Essential for protecting eyes from splashes. Goggles should be splash-proof.[1] Standard safety glasses do not offer adequate protection.[2]
Hands Chemical-resistant gloves.[1][2]Nitrile or butyl rubber gloves are recommended for handling acids.[1][5] Gloves must be inspected for any signs of degradation or perforation before use.[1][2] Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[2]
Body Laboratory coat.[1][2]A fully fastened lab coat provides a barrier against accidental spills.[2] For larger quantities, an impervious apron should be worn.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1][2]To minimize the inhalation of potential vapors or aerosols, all handling should occur within a certified chemical fume hood.[2] An N95 mask may be suitable for low-fume environments, but a respirator with acid gas cartridges is recommended for higher exposures or large spills.[1][5]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[2]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Engineering Controls
  • Always handle HOOC-PEG12-COOH in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Safe Handling Practices
  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe dust or vapors.[1]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

  • Keep the container tightly sealed when not in use.[2]

  • Wash hands thoroughly after handling.[1]

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C and desiccation.[7]

  • Keep away from strong oxidizing agents.[6][8]

Experimental Workflow

The following diagram illustrates a typical workflow for handling HOOC-PEG12-COOH in a laboratory setting, from preparation to post-handling cleanup.

G Experimental Workflow for Handling HOOC-PEG12-COOH cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_workspace 2. Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagents 3. Retrieve & Equilibrate Compound prep_workspace->prep_reagents handling_transfer 4. Weigh & Transfer Compound prep_reagents->handling_transfer handling_reaction 5. Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate 6. Decontaminate Surfaces & Equipment handling_reaction->cleanup_decontaminate cleanup_waste 7. Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash G Emergency Response Protocol cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Incident Occurs (Spill or Exposure) exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhalation Inhalation start->exposure_inhalation spill_size Assess Spill Size start->spill_size action_skin Rinse with plenty of water. Remove contaminated clothing. exposure_skin->action_skin action_eye Flush eyes at eyewash station for 15 mins. Remove contact lenses. exposure_eye->action_eye action_inhalation Move to fresh air. exposure_inhalation->action_inhalation seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical spill_small Small Spill spill_size->spill_small Minor spill_large Large Spill spill_size->spill_large Major action_small_spill Contain with absorbent material. Collect for disposal. spill_small->action_small_spill action_large_spill Evacuate Area. Notify EHS. spill_large->action_large_spill

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.